Pentetate zinc trisodium
Description
Properties
Key on ui mechanism of action |
Zn-DTPA forms stable chelates with metal ions by exchanging zinc for a metal of greater binding capacity. The radioactive chelates are then excreted by glomerular filtration into the urine. In animal studies, Zn-DTPA forms less stable chelates with uranium and neptunium in vivo resulting in deposition of these elements in tissues including the bone. Zn-DTPA treatments are not expected to be effective for uranium and neptunium. Radioactive iodine is not bound by DTPA. |
|---|---|
CAS No. |
125833-02-5 |
Molecular Formula |
C14H18N3Na3O10Zn |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
trisodium;zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.3Na.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;3*+1;+2/p-5 |
InChI Key |
HVASDHJNLYRZEA-UHFFFAOYSA-I |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2] |
Other CAS No. |
125833-02-5 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pentetate Zinc Trisodium (Zn-DTPA) in Radionuclide Decorporation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Internal contamination with radionuclides poses a significant health risk. Pentetate zinc trisodium (B8492382) (Zn-DTPA) is a crucial medical countermeasure employed to enhance the elimination of certain transuranic actinides from the body. This technical guide provides a comprehensive overview of the core mechanism of action of Zn-DTPA in radionuclide decorporation. It delves into the principles of chelation and ion exchange, summarizes key efficacy data, outlines detailed experimental protocols for preclinical evaluation, and provides visual representations of the underlying processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and understanding of radionuclide decorporation agents.
Core Mechanism of Action: Chelation and Ion Exchange
The primary mechanism of action of pentetate zinc trisodium (Zn-DTPA) in radionuclide decorporation is centered on the principle of chelation and in vivo ion exchange.[1][2]
-
Chelation: DTPA (diethylenetriaminepentaacetic acid) is a polyaminocarboxylic acid that can form multiple coordination bonds with a single metal ion, effectively sequestering it within a stable, ring-like structure. This process is known as chelation.
-
Ion Exchange: Zn-DTPA is a stable complex where a zinc ion is chelated by the DTPA ligand. When administered, Zn-DTPA circulates in the bloodstream and extracellular fluid.[1] Radionuclides with a higher binding affinity for the DTPA ligand, such as plutonium (Pu), americium (Am), and curium (Cm), will displace the zinc ion from the complex.[1][2] This exchange is thermodynamically favorable due to the higher stability constants of the actinide-DTPA complexes compared to the Zn-DTPA complex.
The resulting radionuclide-DTPA complex is a water-soluble and stable entity that is readily filtered by the glomeruli in the kidneys and excreted in the urine, thereby accelerating the elimination of the radionuclide from the body.[1]
Quantitative Efficacy Data
The efficacy of Zn-DTPA in decorporating radionuclides has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from these investigations.
Table 1: Efficacy of Zn-DTPA in Decorporation of Plutonium (Pu)
| Animal Model | Radionuclide Form | Treatment Regimen | Efficacy (Reduction in Body Burden) | Reference |
| Beagle Dogs | Inhaled 238Pu(NO3)4 | 30 µmol/kg Zn-DTPA IV injections (after initial Ca-DTPA) for 64 days | ~85% reduction in initial pulmonary burden compared to 24% in controls | [3] |
| Hamsters | Injected 238Pu-TBP | Not specified | Statistically significant decorporation | [4] |
| Rats | Inhaled 238Pu nitrate (B79036) | 95 µmol/kg/day Zn-DTPA in drinking water for 14 days | Lung content reduced to 11% and total body content to 18% of untreated rats | [5] |
Table 2: Efficacy of Zn-DTPA in Decorporation of Americium (Am)
| Animal Model | Radionuclide Form | Treatment Regimen | Efficacy (Excretion/Reduction) | Reference |
| Beagle Dogs | IV 241Am(III)-citrate | 5 mg/kg IV Zn-DTPA for 14 days | ~10-fold increase in urinary and fecal excretion; ~8-fold decrease in liver content | [6] |
| Hamsters | Inhaled 241AmO2 and 241Am(NO3)3 | Inhaled Zn-DTPA | Effective in reducing lung content | [7][8] |
| Rats | IV 241Am citrate (B86180) | 30 µmol/kg IV DTPA 1 hr post-contamination | ~43% of injected 241Am excreted in urine over 14 days (vs. 11% in controls) | [9] |
Table 3: Stability Constants (log K) of DTPA with Relevant Metal Ions
| Metal Ion | log K | Reference |
| Zn2+ | 18.6 | [10] |
| Pu4+ | ~29 | [9] |
| Am3+ | 26.2 | [9] |
| Cm3+ | ~26 | [10] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of Zn-DTPA efficacy.
In-vivo Radionuclide Decorporation Study in a Rodent Model
This protocol outlines a typical experiment to assess the decorporation efficacy of Zn-DTPA in rats following intravenous administration of a radionuclide.
4.1.1 Materials and Reagents
-
Animals: Male Wistar rats (250-300g).
-
Radionuclide: 241Am citrate solution in a physiologically compatible buffer.
-
Test Article: this compound (Zn-DTPA) solution for injection.
-
Control: Saline solution.
-
Anesthetic: Isoflurane or equivalent.
-
Equipment: Metabolic cages for separate collection of urine and feces, gamma counter, syringes, and appropriate personal protective equipment (PPE).
4.1.2 Experimental Procedure
-
Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.
-
Radionuclide Administration: Anesthetize the rats and administer a single intravenous (IV) injection of 241Am citrate solution via the tail vein. The injected activity should be sufficient for accurate detection but as low as reasonably achievable.
-
Treatment Administration: At a predetermined time point post-contamination (e.g., 1 hour), divide the animals into treatment and control groups. Administer a single IV injection of either Zn-DTPA solution (treatment group) or saline (control group).
-
Sample Collection: House the animals in individual metabolic cages. Collect urine and feces separately at regular intervals (e.g., 24-hour periods) for a specified duration (e.g., 14 days).
-
Biodistribution Analysis: At the end of the study period, euthanize the animals. Dissect key organs and tissues (e.g., liver, kidneys, femur, spleen, and remaining carcass).
-
Radioactivity Measurement: Measure the 241Am activity in the collected urine, feces, and tissue samples using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose excreted in urine and feces over time for both groups. Determine the percentage of the injected dose retained in each organ and the total body at the end of the study. Compare the results between the treated and control groups to determine the decorporation efficacy of Zn-DTPA.
Inhalation Decorporation Study in a Beagle Dog Model
This protocol describes a more complex study involving inhalation of radionuclides, which is a more relevant route of exposure in many accident scenarios.
4.2.1 Materials and Reagents
-
Animals: Beagle dogs.
-
Radionuclide: Aerosolized 238Pu(NO3)4.
-
Test Articles: Pentetate calcium trisodium (Ca-DTPA) and this compound (Zn-DTPA) solutions for injection.
-
Control: Saline solution.
-
Equipment: Inhalation exposure system, whole-body counter, equipment for collection of excreta, and gamma spectrometry system.
4.2.2 Experimental Procedure
-
Pre-exposure Training: Acclimate the dogs to the inhalation exposure apparatus.
-
Radionuclide Exposure: Expose the dogs to a polydisperse aerosol of 238Pu(NO3)4 for a controlled duration.
-
Initial Treatment: Commence treatment at 1 hour post-exposure with a single intravenous injection of Ca-DTPA (30 µmol/kg).
-
Maintenance Treatment: Follow the initial treatment with repeated intravenous injections of Zn-DTPA (30 µmol/kg) or a continuous subcutaneous infusion of Zn-DTPA over a prolonged period (e.g., 64 days). A control group receives saline.
-
Monitoring: Regularly monitor the dogs for clinical signs. Collect all excreta for the duration of the study.
-
Radioactivity Measurement: Analyze excreta samples and perform periodic whole-body counts to determine the retention and excretion of 238Pu.
Conclusion
This compound is a well-established and effective chelating agent for the decorporation of plutonium, americium, and curium. Its mechanism of action, based on the principle of ion exchange, is supported by a robust body of preclinical data. The quantitative efficacy of Zn-DTPA is dependent on several factors, including the radionuclide , its chemical form, the timing of administration, and the dosing regimen. The detailed experimental protocols provided in this guide serve as a foundation for the continued research and development of new and improved decorporation agents. A thorough understanding of the principles and methodologies outlined herein is essential for advancing the field of medical countermeasures against radiological and nuclear threats.
References
- 1. orise.orau.gov [orise.orau.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Decorporation therapy for inhaled plutonium nitrate using repeatedly and continuously administered DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of Zn DTPA for the decorporation of 238Pu-TBP injected into the lungs of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic acid (DTPA) formulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decorporation of inhaled americium-241 dioxide and nitrate from hamsters using ZnDTPA and Puchel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. PHARMACOLOGICAL PROPERTIES OF ORALLY AVAILABLE, AMPHIPATHIC POLYAMINOCARBOXYLIC ACID CHELATORS FOR ACTINIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties and synthesis of Zinc-DTPA for research purposes
An In-Depth Technical Guide to the Chemical Properties and Synthesis of Zinc-DTPA for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and key research applications of Zinc-diethylenetriaminepentaacetic acid (Zinc-DTPA). The information is intended to support laboratory research and drug development activities by providing detailed technical data and experimental protocols.
Chemical Properties of Zinc-DTPA
Zinc-DTPA is a coordination complex where a central zinc ion is chelated by the ligand diethylenetriaminepentaacetic acid (DTPA). This sequestration of the zinc ion allows for its exchange with other metals that have a higher binding affinity for DTPA, a principle that underlies its primary applications.
Table 1: Physicochemical Properties of Zinc-DTPA [1]
| Property | Value |
| Chemical Name | Trisodium (B8492382) zinc diethylenetriaminepentaacetate |
| Synonyms | Zinc DTPA, Zn-DTPA, Pentetate Zinc Trisodium |
| Molecular Formula | C₁₄H₁₈N₃Na₃O₁₀Zn |
| Molecular Weight | 522.7 g/mol |
| Appearance | White crystalline powder |
| Solubility | Highly soluble in water |
Table 2: Stability Constants (log K) of DTPA with Various Metal Ions
The stability constant (log K) indicates the strength of the bond between the ligand (DTPA) and a metal ion. A higher log K value signifies a more stable complex. The high stability of DTPA with transuranic elements is the basis for its use in radionuclide decorporation.[2][3]
| Metal Ion | Log K Value |
| Zn²⁺ | 18.2 - 18.8 |
| Ca²⁺ | 10.7 - 10.8 |
| Cu²⁺ | 21.0 - 21.5 |
| Fe³⁺ | 27.5 - 28.6 |
| Pb²⁺ | 18.7 - 18.8 |
| Am³⁺ | 22.9 |
| Pu⁴⁺ | 23.4 |
| Cm³⁺ | 22.9 |
Synthesis of Zinc-DTPA for Research Purposes
This section provides a laboratory-scale protocol for the synthesis of Trisodium Zinc-DTPA. This procedure is adapted from established methods for preparing metal-DTPA complexes for pharmaceutical and research use.[4][5]
Materials and Reagents
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Zinc oxide (ZnO)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) (for pH adjustment)
-
Magnetic stirrer with heating plate
-
pH meter
-
Glassware (beakers, flasks, etc.)
-
Filtration apparatus (e.g., Büchner funnel)
Experimental Protocol: Synthesis of Trisodium Zinc-DTPA
-
Dissolution of DTPA: In a beaker, dissolve a specific molar quantity of DTPA in deionized water with stirring. The amount of water should be sufficient to fully dissolve the DTPA, forming a solution.
-
Neutralization with Sodium Hydroxide: While monitoring the pH, slowly add a sodium hydroxide solution to the DTPA solution. The goal is to deprotonate the carboxylic acid groups of the DTPA. Add NaOH until the pH of the solution is approximately neutral (pH 7.0).
-
Addition of Zinc Oxide: To the neutralized DTPA solution, add an equimolar amount of zinc oxide powder. Heat the mixture gently (e.g., to 50-60 °C) and stir continuously until the zinc oxide has completely dissolved. This indicates the formation of the Zinc-DTPA complex.
-
Formation of the Trisodium Salt: Carefully add a further two molar equivalents of sodium hydroxide to the solution to form the trisodium salt of Zinc-DTPA. Monitor the pH to ensure it stabilizes in the desired range for the final product (typically around 7.0-7.5).
-
Precipitation and Isolation: The Zinc-DTPA can be isolated by precipitation. Slowly add a water-miscible organic solvent, such as ethanol, to the aqueous solution while stirring. The Zinc-DTPA will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified Trisodium Zinc-DTPA solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent and water.
-
Characterization: The final product should be characterized to confirm its identity and purity using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.
Research Applications and Experimental Protocols
Zinc-DTPA is a valuable tool in various research areas, primarily due to its strong chelating properties.
Radionuclide Decorporation
A primary application of Zinc-DTPA is in the decorporation of internally deposited transuranic elements like plutonium (Pu), americium (Am), and curium (Cm).[6][7][8] The Zinc-DTPA exchanges its zinc ion for the radionuclide, forming a stable, water-soluble complex that is then excreted from the body, primarily through urine.[1][3]
This protocol outlines a general procedure for evaluating the efficacy of Zinc-DTPA in removing a radionuclide from a small animal model, such as a rat.
-
Animal Model and Contamination:
-
Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Induce internal contamination by a single intraperitoneal injection of a known activity of a soluble radionuclide salt (e.g., ²³⁹Pu-citrate or ²⁴¹Am-chloride).
-
-
Treatment Regimen:
-
Prepare a sterile solution of Trisodium Zinc-DTPA in physiological saline.
-
At a specified time post-contamination (e.g., 1 hour for early intervention or 24 hours for delayed treatment), administer Zinc-DTPA via intraperitoneal or intravenous injection. A typical dose might be 30-100 µmol/kg body weight.
-
Include a control group of contaminated animals that receive only saline.
-
-
Sample Collection and Analysis:
-
House the animals in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 7 days).
-
At the end of the experimental period, euthanize the animals and collect key tissues, such as the liver, kidneys, and femurs.
-
Measure the radionuclide content in the collected urine, feces, and tissue samples using appropriate radiation detection instrumentation (e.g., alpha spectrometry for plutonium and americium).
-
-
Data Analysis:
-
Calculate the total amount of radionuclide excreted in the urine and feces for both the treated and control groups.
-
Determine the retention of the radionuclide in the collected tissues.
-
Calculate the decorporation efficacy of Zinc-DTPA by comparing the radionuclide excretion and tissue retention in the treated group to the control group.
-
Cellular Zinc Depletion Studies
Zinc-DTPA is a membrane-impermeable chelator, making it a useful tool for studying the effects of extracellular zinc depletion on cellular processes.[9][10] By chelating zinc in the cell culture medium, it prevents its uptake by cells, allowing researchers to investigate the roles of zinc in various signaling pathways.
This protocol describes how to induce zinc deficiency in a cell culture model and subsequently measure markers of apoptosis.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or PC-3 cells) in a standard growth medium.
-
Prepare a zinc-deficient medium by treating the complete medium with Chelex-100 resin to remove divalent cations, followed by the re-addition of all essential metals except for zinc. Alternatively, add Zinc-DTPA directly to the standard medium at a concentration sufficient to chelate the available zinc (e.g., 100 µM).
-
Incubate the cells in the zinc-deficient medium for a specified period (e.g., 24-48 hours). Include a control group of cells grown in a zinc-replete medium.
-
-
Analysis of Apoptosis:
-
Caspase Activity Assay:
-
After the treatment period, harvest the cells and prepare cell lysates.
-
Use a commercially available colorimetric or fluorometric caspase-3 activity assay kit.
-
The assay measures the cleavage of a specific caspase-3 substrate, which results in the release of a chromophore or fluorophore.
-
Measure the absorbance or fluorescence using a microplate reader. An increase in signal in the zinc-depleted cells compared to the control indicates caspase-3 activation.[6][11][12]
-
-
Western Blot Analysis for Apoptosis-Related Proteins:
-
Prepare protein lysates from the treated and control cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptosis-related proteins, such as cleaved caspase-3, PARP, and members of the Bcl-2 family.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[8][13][14][15]
-
-
Signaling Pathways Modulated by Zinc-DTPA
Zinc is a crucial cofactor for numerous enzymes and transcription factors, and its intracellular concentration is tightly regulated. By inducing extracellular zinc depletion, Zinc-DTPA can indirectly affect various signaling pathways.
Apoptosis Signaling Pathway
Zinc deficiency has been shown to induce apoptosis in various cell types. This can occur through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3. Zinc ions are known to directly inhibit caspases, so their depletion can lead to the activation of these key apoptotic enzymes.[16][17][18][19][20]
MAP Kinase (MAPK) Signaling Pathways
The mitogen-activated protein kinase (MAPK) pathways, including the ERK, JNK, and p38 pathways, are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Zinc status can influence the activity of these pathways. For example, zinc deficiency has been shown to lead to the sustained activation of ERK1/2 in some neuronal cell lines, which, contrary to its usual pro-survival role, can promote cell death under conditions of oxidative stress.[3][5][21][22] The precise mechanisms by which zinc modulates MAPK signaling are complex and cell-type specific.
Conclusion
Zinc-DTPA is a versatile and powerful research tool with significant applications in radionuclide decorporation and the study of cellular zinc metabolism. Its strong chelating properties and membrane impermeability make it uniquely suited for these purposes. This guide provides a foundational understanding of its chemical properties, a practical method for its synthesis, and detailed protocols for its key research applications, which should aid researchers in designing and executing their experiments. Further research into the intricate signaling pathways affected by Zinc-DTPA-induced zinc depletion will continue to expand its utility in biomedical science.
References
- 1. This compound | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Zinc in Regulating Protein Kinases and Phosphatases in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orise.orau.gov [orise.orau.gov]
- 5. Zinc differentially regulates mitogen-activated protein kinases in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zinc homeostasis regulates caspase activity and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2805957A1 - Crystalline Forms of Trisodium zink diethylene triamine pentaacetic acid - Google Patents [patents.google.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Zinc deficiency induced in Swiss 3T3 cells by a low-zinc medium impairs calcium entry and two mechanisms of entry are involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 13. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Zinc in the Modulation of Neuronal Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The important role of the apoptotic effects of zinc in the development of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of cellular zinc in programmed cell death: temporal relationship between zinc depletion, activation of caspases, and cleavage of Sp family transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective Inhibition of MAPK Phosphatases by Zinc Accounts for ERK1/2-dependent Oxidative Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pathological roles of MAPK signaling pathways in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chelation Process of Pentetate Zinc Trisodium with Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chelation process of Pentetate zinc trisodium (B8492382) (Zn-DTPA) with heavy metals. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and environmental health. This document delves into the core mechanism of action, presents quantitative data on binding affinities, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to Pentetate Zinc Trisodium (Zn-DTPA)
This compound, a salt of diethylenetriaminepentaacetic acid (DTPA), is a chelating agent primarily used for the decorporation of certain heavy metals and radionuclides from the body.[1] It is particularly effective in treating internal contamination with transuranic elements such as plutonium, americium, and curium.[2][3] The underlying principle of its therapeutic action is the formation of stable, water-soluble metal complexes that can be readily excreted from the body, primarily through renal filtration.[1]
The chemical structure of the DTPA ligand features five carboxyl groups and three nitrogen atoms, which act as electron-donating groups, enabling it to form strong, multidentate complexes with metal ions. In Zn-DTPA, a zinc ion is complexed by the DTPA molecule. This zinc ion is crucial for the safety profile of the drug, as it prevents the depletion of endogenous essential metals.
Mechanism of Chelation: The Principle of Ion Exchange
The primary mechanism by which Zn-DTPA facilitates the removal of heavy metals is through a process of ion exchange . This process is governed by the relative stability of the metal-DTPA complexes, which is quantitatively expressed by their stability constants (log K). Heavy metals that form a more stable complex with DTPA than zinc will displace the zinc ion from the Zn-DTPA molecule.[1]
The resulting heavy metal-DTPA complex is a stable, water-soluble entity that is biologically inert and readily filtered by the kidneys for excretion in the urine.[1] This process effectively reduces the body burden of the toxic metal, mitigating its harmful effects. The greater the stability constant of a heavy metal with DTPA compared to that of zinc, the more effective Zn-DTPA will be in chelating that particular metal.
Quantitative Data: Stability of Metal-DTPA Complexes
The efficacy of Zn-DTPA in chelating various heavy metals is directly related to the thermodynamic stability of the resulting metal-DTPA complex. This stability is quantified by the stability constant (log K). A higher log K value indicates a more stable complex and a stronger binding affinity between the metal ion and the DTPA ligand. The following table summarizes the log K values for DTPA with zinc and several relevant heavy metals.
| Metal Ion | Log K Value |
| Zinc (Zn²⁺) | 18.75[4] |
| Lead (Pb²⁺) | 18.80[4][5] |
| Cadmium (Cd²⁺) | 19.0 |
| Mercury (Hg²⁺) | 27.00[4] |
| Plutonium (Pu⁴⁺) | 23.4 |
| Americium (Am³⁺) | 22.9 |
| Curium (Cm³⁺) | 23.1 |
| Cobalt (Co²⁺) | 18.40[4] |
| Gadolinium (Gd³⁺) | 22.46[4] |
Note: The stability constants can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength).
As the data illustrates, heavy metals like lead, cadmium, and mercury, as well as the transuranic elements, have significantly higher stability constants with DTPA compared to zinc. This large difference in binding affinity drives the ion exchange mechanism, making Zn-DTPA an effective decorporation agent for these metals.
Thermodynamics and Kinetics of Chelation
The chelation of a heavy metal (M) by Zn-DTPA can be represented by the following equilibrium:
Zn-DTPA + M ⇌ M-DTPA + Zn
The spontaneity and favorability of this reaction are governed by thermodynamic principles. The change in Gibbs free energy (ΔG°) for this reaction is related to the stability constants of the metal-DTPA complexes. A negative ΔG° indicates a spontaneous reaction, which is the case when the stability constant of the M-DTPA complex is greater than that of the Zn-DTPA complex.
The complexation of trivalent actinides and lanthanides with DTPA is an exothermic process, meaning it releases heat (negative ΔH°), and the complexation becomes weaker as the temperature increases.[6]
The kinetics of the chelation reaction, or the rate at which the ion exchange occurs, is also a critical factor in the in vivo efficacy of Zn-DTPA. The formation of lanthanide-DTPA complexes is a rapid, pseudo-first-order process.[7] The rate of complex formation is influenced by factors such as pH and the concentration of the ligand.[7]
Signaling Pathways in Heavy Metal Toxicity and Mitigation by Zn-DTPA
Heavy metal toxicity often stems from the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a critical cellular defense mechanism against oxidative stress.[2][3][8][9][10]
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[8] Upon exposure to oxidative stress, such as that induced by heavy metals, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes.[8] These genes encode for a variety of protective proteins, including antioxidant enzymes.
Heavy metals can disrupt this pathway, leading to cellular damage. Zn-DTPA, by chelating and removing the heavy metals, can help restore the normal functioning of the Nrf2 pathway and mitigate oxidative stress.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Zn-DTPA chelation.
In Vivo Heavy Metal Decorporation Study in a Rat Model
Objective: To evaluate the efficacy of Zn-DTPA in promoting the urinary excretion of a specific heavy metal in a rat model.
Materials:
-
Wistar rats (male, 8-10 weeks old)
-
Heavy metal salt solution (e.g., lead acetate (B1210297) in sterile saline)
-
This compound (Zn-DTPA) solution (sterile, for injection)
-
Metabolic cages for urine collection
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
-
Concentrated nitric acid (trace metal grade)
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.[11]
-
Induction of Metal Toxicity: Administer the heavy metal solution to the rats via an appropriate route (e.g., intraperitoneal injection or in drinking water) to establish a body burden.[11][12][13]
-
Experimental Groups: Divide the rats into at least three groups:
-
Control group (no treatment)
-
Heavy metal-exposed group (no treatment)
-
Heavy metal-exposed + Zn-DTPA treated group
-
-
Zn-DTPA Administration: At a specified time point after heavy metal exposure, administer a single dose of Zn-DTPA to the treatment group via intraperitoneal or intravenous injection.[12][13] A typical dose for rats is in the range of 30-50 mg/kg body weight.[12][13]
-
Urine Collection: Place the rats in metabolic cages and collect urine for 24-48 hours post-treatment.[11]
-
Sample Preparation: Acidify the collected urine samples with concentrated nitric acid to preserve the metals. Digest an aliquot of each urine sample using microwave digestion with concentrated nitric acid.[11]
-
ICP-MS Analysis: Analyze the digested urine samples for the concentration of the specific heavy metal using a calibrated ICP-MS.[14][15]
-
Data Analysis: Calculate the total amount of heavy metal excreted in the urine for each group. Compare the excretion levels between the treated and untreated groups using appropriate statistical methods (e.g., t-test or ANOVA).
In Vitro Spectrophotometric Assay of Chelation
Objective: To determine the chelation capacity of Zn-DTPA for a specific heavy metal in vitro using a colorimetric indicator.
Materials:
-
This compound (Zn-DTPA) solution of known concentration
-
Heavy metal salt solution of known concentration
-
A suitable colorimetric indicator that forms a colored complex with the heavy metal (e.g., xylenol orange for lead)
-
Buffer solution to maintain a constant pH
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a solution containing the heavy metal and the colorimetric indicator in the buffer. Scan the absorbance of this solution across a range of wavelengths to determine the λmax of the metal-indicator complex.
-
Calibration Curve: Prepare a series of standard solutions with varying concentrations of the heavy metal and a fixed concentration of the indicator. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus metal concentration.
-
Chelation Reaction: In a separate set of tubes, add a known concentration of the heavy metal, the colorimetric indicator, and varying concentrations of Zn-DTPA.
-
Absorbance Measurement: After a suitable incubation period to allow for the chelation reaction to reach equilibrium, measure the absorbance of each solution at the λmax.
-
Data Analysis: The decrease in absorbance in the presence of Zn-DTPA is proportional to the amount of heavy metal chelated by DTPA. Using the calibration curve, calculate the concentration of the unchelated heavy metal remaining in the solution. The chelation efficiency can then be calculated as a percentage.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the evaluation of a chelating agent like Zn-DTPA.
Conclusion
This compound is a well-established and effective chelating agent for the decorporation of several toxic heavy metals and transuranic elements. Its mechanism of action, based on the principle of ion exchange and driven by the high stability of heavy metal-DTPA complexes, is well understood. This technical guide has provided a detailed overview of the chelation process, including quantitative data on binding affinities, detailed experimental protocols for in vivo and in vitro studies, and visualizations of the relevant signaling pathways and experimental workflows. This information is intended to serve as a valuable resource for scientists and researchers in the development of new and improved chelation therapies and in understanding the intricate interactions between heavy metals and biological systems.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Role of Toxic Metals and Metalloids in Nrf2 Signaling - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. richardsemelka.com [richardsemelka.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NRF2 Oxidative Stress Induced by Heavy Metals is Cell Type Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NRF2 Oxidative Stress Induced by Heavy Metals is Cell Type Dependent [benthamopenarchives.com]
- 10. The Role of Toxic Metals and Metalloids in Nrf2 Signaling. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
- 15. scispec.co.th [scispec.co.th]
In-Vitro Binding Affinity of Pentetate Zinc Trisodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetate zinc trisodium (B8492382) (Zn-DTPA) is a chelating agent utilized primarily for the decorporation of heavy metals and radioactive elements from the body. Its efficacy is fundamentally determined by its binding affinity for these target ions. This technical guide provides an in-depth analysis of the in-vitro binding affinity of Zn-DTPA, focusing on quantitative data, experimental protocols for its determination, and the underlying chemical principles.
Core Mechanism of Action: Chelation
Pentetate zinc trisodium operates through a mechanism of ion exchange. The diethylenetriaminepentaacetic acid (DTPA) ligand possesses a high affinity for a range of multivalent metal cations. In the Zn-DTPA complex, the zinc ion is readily displaced by other metal ions that form more stable coordination complexes with DTPA. This process effectively sequesters toxic metal ions, forming a stable, water-soluble complex that can be excreted from the body, primarily through renal clearance.[1] The driving force for this reaction is the higher stability constant of the target metal-DTPA complex compared to the Zn-DTPA complex.
Quantitative Binding Affinity Data
The binding affinity of a chelating agent for a metal ion is quantitatively expressed by the stability constant (K) or, inversely, the dissociation constant (Kd). A higher stability constant (and lower dissociation constant) indicates a stronger and more stable complex. While specific in-vitro Kd, Ki, or IC50 values for this compound with its primary targets—plutonium (Pu), americium (Am), and curium (Cm)—are not extensively tabulated in publicly available literature, the stability constants for the parent ligand DTPA with these and other metal ions are exceedingly high, indicating a very strong binding affinity.
The stability constant (log K) for the complex of DTPA with Americium-241, for instance, has been reported to be 1026.2 M-1, signifying an exceptionally stable complex. The chelation process involves the displacement of the zinc ion by the target radionuclide due to these significantly higher stability constants.[2]
Below is a comparative table of the logarithm of the stability constants (log K) for DTPA with various metal ions, illustrating its strong affinity for transuranic elements and other heavy metals compared to zinc.
| Metal Ion | Log K of Metal-DTPA Complex |
| Americium (Am³⁺) | ~26.2 |
| Plutonium (Pu⁴⁺) | ~26.0 |
| Curium (Cm³⁺) | ~25.9 |
| Iron (Fe³⁺) | ~28.6 |
| Lead (Pb²⁺) | 18.8 |
| Zinc (Zn²⁺) | 18.6 |
| Copper (Cu²⁺) | 21.5 |
| Calcium (Ca²⁺) | 10.9 |
Note: These values are compiled from various sources and may vary slightly depending on the experimental conditions (e.g., pH, ionic strength, temperature).
Experimental Protocols for Determining Binding Affinity
The determination of the binding affinity of chelating agents like Zn-DTPA involves various in-vitro methodologies. The most common techniques are potentiometric titration, spectrophotometry, and competitive binding assays.
Potentiometric Titration
This classical method is used to determine the stability constants of metal-ligand complexes.
Methodology:
-
Solution Preparation: Prepare solutions of the metal ion of interest, the chelating agent (DTPA), and a standard acid and base of known concentrations. Maintain a constant ionic strength using an inert electrolyte (e.g., KNO₃ or NaClO₄).
-
Titration: A solution containing the metal ion and the ligand is titrated with a standard solution of a strong base (e.g., NaOH).
-
Potential Measurement: The potential of the solution is monitored throughout the titration using a pH meter or an ion-selective electrode.
-
Data Analysis: The titration curve (pH vs. volume of titrant added) is plotted. From this curve, the concentrations of the free metal ion, free ligand, and the metal-ligand complex at equilibrium can be calculated at various points.
-
Stability Constant Calculation: Specialized computer programs (e.g., HYPERQUAD) are used to fit the experimental data to a theoretical model of the equilibria involved, thereby refining the stability constants.[3]
Spectrophotometry
This method is applicable when the metal-ligand complex exhibits a distinct absorption spectrum compared to the free metal ion and the ligand.
Methodology:
-
Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of DTPA, or vice versa. Ensure all solutions are buffered at a constant pH and have a constant ionic strength.
-
Spectral Measurement: Record the absorption spectrum of each solution over a relevant wavelength range using a UV-Vis spectrophotometer. Identify the wavelength of maximum absorbance (λmax) for the metal-DTPA complex.
-
Data Analysis: Measure the absorbance of each solution at the λmax of the complex.
-
Concentration Determination: Using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration, the concentration of the complex can be determined. The concentrations of the free metal ion and free ligand can then be calculated from the initial concentrations and the concentration of the complex formed.
-
Stability Constant Calculation: The stability constant is then calculated from the equilibrium concentrations of all species.[3][4]
Competitive Binding Assays
Competitive binding assays are particularly useful for determining the affinity of a ligand for a receptor or, in this case, a metal ion, by measuring its ability to compete with a labeled (e.g., radioactive or fluorescent) ligand.
Methodology:
-
Reagents:
-
The metal ion of interest.
-
A labeled ligand (probe) with known affinity for the metal ion.
-
The unlabeled competitor ligand (in this case, DTPA or Zn-DTPA).
-
-
Incubation: A constant concentration of the metal ion and the labeled ligand are incubated with varying concentrations of the unlabeled competitor ligand. The mixture is allowed to reach equilibrium.
-
Separation: The bound labeled ligand is separated from the free (unbound) labeled ligand. This can be achieved through various techniques such as size exclusion chromatography, dialysis, or filtration.
-
Quantification: The amount of bound labeled ligand is quantified (e.g., by measuring radioactivity or fluorescence).
-
Data Analysis: The data is plotted as the percentage of bound labeled ligand versus the concentration of the unlabeled competitor. This results in a sigmoidal competition curve.
-
IC50 and Ki Determination: The concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand is the IC50 value. The inhibition constant (Ki), which reflects the affinity of the competitor for the metal ion, can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and affinity of the labeled ligand.
Visualizations
Chelation Mechanism of this compound
Caption: Chelation mechanism of this compound (Zn-DTPA).
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for determining binding affinity via competitive assay.
References
The Chelator's Journey: A Technical Guide to the Pharmacokinetics and Biodistribution of Pentetate Zinc Trisodium (Zn-DTPA) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of Pentetate zinc trisodium (B8492382) (Zn-DTPA), a crucial chelating agent, as observed in various animal models. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as a vital resource for professionals in drug development and research.
Quantitative Pharmacokinetic and Excretion Data
The following tables summarize the key pharmacokinetic parameters and excretion data for Zn-DTPA in different animal models. These data are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 1: Pharmacokinetic Parameters of Orally Administered Zn-DTPA in Beagle Dogs
| Parameter | Value | Conditions |
| Tmax (Time to Maximum Concentration) | 1 hour | Once daily oral administration for 7 days.[1] |
| Cmax (Maximum Concentration) | Up to 270 µg/mL | Observed after 7 days of administration.[1] |
| Exposure (AUC) | Dose-dependent, but not dose-proportional | Following 7 consecutive days of oral tablet administration.[1] |
Table 2: Excretion of Zinc Following DTPA Administration in Mice
| Route of Excretion | Observation | Experimental Details |
| Fecal Excretion | Significantly increased after the first administration of DTPA. Feces was the predominant route of elimination for zinc.[2] | Mice received intraperitoneal (IP) injections of DTPA on alternate days for 2 weeks. Urine and feces were collected 24 hours after the first, fourth, and sixth administrations.[2] |
| Urinary Excretion | DTPA was consistently the most effective in increasing the urinary excretion of zinc.[2] | Same as above.[2] |
Biodistribution of Zn-DTPA
Studies in animal models have demonstrated that the administration of Zn-DTPA leads to a reduction in zinc levels in various tissues. This indicates the chelating agent's ability to distribute throughout the body and bind with endogenous zinc.
Table 3: Tissue Distribution of Zinc Following DTPA Administration in Mice
| Tissue | Observation | Experimental Details |
| Brain | Significant decrease in zinc concentration after the first injection.[2] | Mice received intraperitoneal (IP) injections of DTPA. Tissues were collected after the first, fourth, and sixth administrations.[2] |
| Spleen | Significant decrease in zinc concentration after the first injection.[2] | Same as above.[2] |
| Heart | Significant decrease in zinc concentration after the first injection.[2] | Same as above.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.
General Animal Handling and Dosing
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Animal Models: Commonly used models for pharmacokinetic and biodistribution studies of Zn-DTPA include Sprague-Dawley rats, Beagle dogs, and various strains of mice.[1][2]
-
Administration Routes: Zn-DTPA can be administered via various routes, including intravenous (IV), intraperitoneal (IP), and oral (PO) gavage.[2][3][4] The choice of administration route depends on the specific research question.
-
Dosing: Doses should be calculated based on the body weight of the animal and the specific objectives of the study. For toxicity studies in Beagle dogs, doses have ranged from low (840 mg/dog/day) to high (7560 mg/dog/day).[1] In mice, a dose equivalent to approximately 1/4 of the intraperitoneal LD50 has been used.[2]
Pharmacokinetic Studies
References
- 1. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The removal of zinc from the mouse by polyamincarboxylic acids (CDTA and DTPA) following semichronic zinc ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. orise.orau.gov [orise.orau.gov]
Molecular structure and stability of the Pentetate zinc trisodium complex
An In-depth Technical Guide on the Molecular Structure and Stability of the Pentetate Zinc Trisodium (B8492382) Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetate zinc trisodium, chemically known as trisodium zinc diethylenetriaminepentaacetate (B1229326) (Zn-DTPA), is a chelating agent utilized primarily for the decorporation of certain heavy metals and radionuclides from the body.[1][2][3] Its efficacy is rooted in the high stability of the complexes it forms with these contaminants, facilitating their excretion. This technical guide provides a comprehensive overview of the molecular structure and stability of the this compound complex, including detailed experimental protocols for its characterization.
Molecular Structure
The this compound complex consists of a central zinc(II) ion coordinated by the pentetate ligand (DTPA), with three sodium ions acting as counterions. The molecular formula is Na₃[Zn(C₁₄H₁₈N₃O₁₀)] and it has a molecular weight of 522.7 Daltons.[4][5]
Coordination Geometry
The DTPA ligand is potentially octadentate, possessing three nitrogen atoms and five carboxylate groups. In related metallo-DTPA complexes, the metal ion is often encapsulated by the ligand, leading to a highly stable structure. The coordination number of zinc in complexes is flexible but commonly tetrahedral, trigonal bipyramidal, or octahedral.[6] Given the number of donor atoms in DTPA, an eight-coordinate geometry is plausible for the zinc ion in this complex.
Comparative Crystal Structure Analysis
For comparative purposes, the crystal structure of a related iron(III)-DTPA complex, Na₂[Fe(DTPA)]·2H₂O, reveals a seven-coordinate iron center. The coordination sphere is composed of three nitrogen atoms and four of the five carboxylate oxygen atoms. This structure demonstrates the chelating nature of the DTPA ligand, effectively enveloping the metal ion. It is reasonable to infer a similar, highly coordinated structure for the zinc complex.
Structural Data
Due to the absence of a published crystal structure for this compound, precise experimental bond lengths and angles cannot be tabulated. However, analysis of related zinc complexes and the aforementioned Fe-DTPA structure can provide estimated values.
| Parameter | Estimated Value/Range |
| Coordination Number of Zn²⁺ | 6 - 8 |
| Zn-N Bond Length | ~2.1 - 2.3 Å |
| Zn-O (carboxylate) Bond Length | ~2.0 - 2.2 Å |
Note: These values are estimations based on typical zinc-nitrogen and zinc-oxygen bond lengths in coordination complexes and should be treated as such in the absence of direct experimental data for this compound.
Stability of the Complex
The therapeutic efficacy of this compound is directly related to its thermodynamic and kinetic stability. The complex is highly stable, which allows it to remain intact in biological systems and be excreted.[2] The stability of the Zn-DTPA complex is less than that of DTPA complexes with transuranic elements like plutonium, americium, and curium, which is the basis for its mechanism of action in decorporation therapy.[7]
Stability Constants
The stability of a metal complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The stability constant for the formation of the [Zn(DTPA)]³⁻ complex has been reported.
| Complex | Log K | Reference |
| [Zn(DTPA)]³⁻ | 18.29 | [This value is widely cited in literature discussing DTPA complexes] |
This high stability constant confirms the strong binding between the zinc ion and the DTPA ligand.
Experimental Protocols
The characterization and analysis of this compound involve various analytical techniques. Below are detailed methodologies for key experiments.
Determination of Stability Constant by Potentiometric Titration
Potentiometric titration is a standard method for determining the stability constants of metal complexes.[2][8]
Principle: The formation of the Zn-DTPA complex involves the displacement of protons from the DTPA ligand, leading to a change in pH. By titrating a solution containing zinc ions and DTPA with a standard base and monitoring the pH, the stability constant can be calculated.
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of zinc perchlorate (B79767) (e.g., 0.01 M) in deionized water.
-
Prepare a standard solution of DTPA (e.g., 0.01 M) in deionized water.
-
Prepare a carbonate-free standard solution of sodium hydroxide (B78521) (e.g., 0.1 M).
-
Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated titration vessel (e.g., at 25 °C), place a known volume of the zinc perchlorate and DTPA solutions, and the background electrolyte.
-
Titrate the solution with the standard NaOH solution, adding small increments of the titrant.
-
Record the pH value after each addition, ensuring equilibrium is reached.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
The stability constant is calculated from the titration data using specialized software (e.g., HYPERQUAD) that fits the experimental data to a chemical equilibrium model.
-
Logical Workflow for Potentiometric Titration Data Analysis:
Caption: Workflow for determining the stability constant of the Zn-DTPA complex using potentiometric titration.
Structural Characterization by NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the complex in solution.[1]
Principle: The chemical shifts of the protons and carbons in the DTPA ligand will change upon coordination to the zinc ion. The pattern and magnitude of these changes provide information about the binding sites and the conformation of the complex.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., D₂O).
-
Prepare a corresponding sample of the free DTPA ligand under similar conditions for comparison.
-
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
Compare the chemical shifts of the carbonyl and methylene (B1212753) carbons in the complex with those of the free ligand.
-
Expected Observations:
-
¹H NMR: The signals for the methylene protons adjacent to the nitrogen atoms and carboxylate groups are expected to shift upon complexation with zinc.
-
¹³C NMR: The signals for the carboxylate carbons are particularly sensitive to coordination and are expected to show significant downfield shifts. The observation of distinct signals for coordinated and uncoordinated carboxylate groups can provide insights into the denticity of the ligand.[1]
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the identification, quantification, and purity assessment of this compound.
Principle: The complex is separated from impurities on a chromatographic column based on its physicochemical properties. Detection is typically performed using a UV detector.
Methodology (adapted from a method for DTPA analysis):
-
Instrumentation:
-
A standard HPLC system with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A buffered aqueous/organic mixture. For example, a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 6.8).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: As the complex itself may have a weak chromophore, indirect detection or derivatization might be necessary. A common approach for polyaminocarboxylic acids is to form a UV-active complex, for instance, with Fe(III), and detect the resulting complex. For direct analysis of the zinc complex, detection in the low UV range (e.g., 210-230 nm) may be feasible.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
Experimental Workflow for HPLC Analysis:
Caption: General workflow for the HPLC analysis of this compound.
Characterization by Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the complex and to study its fragmentation pattern.[1]
Principle: The complex is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Methodology:
-
Instrumentation:
-
An electrospray ionization (ESI) mass spectrometer is suitable for analyzing this type of non-volatile, charged complex.
-
-
Analysis:
-
Dissolve the sample in a suitable solvent (e.g., methanol/water).
-
Infuse the solution directly into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Expected Results:
-
The mass spectrum should show a peak corresponding to the [Zn(DTPA)]³⁻ anion or related sodiated species.
-
Tandem MS (MS/MS) can be used to fragment the parent ion and provide further structural information based on the observed fragment ions.
Signaling Pathway for Mass Spectrometry Fragmentation (Hypothetical):
Caption: Hypothetical fragmentation pathway for the this compound complex in a mass spectrometer.
Conclusion
This compound is a highly stable coordination complex, a property that is fundamental to its role as a decorporation agent. While a definitive crystal structure remains to be published, a combination of spectroscopic techniques and computational modeling provides a consistent picture of a highly coordinated zinc ion encapsulated by the octadentate DTPA ligand. The high stability constant, determined by methods such as potentiometric titration, quantifies the strength of this interaction. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization and analysis of this important pharmaceutical compound. Further research, particularly single-crystal X-ray diffraction studies, would provide ultimate confirmation of the precise molecular structure.
References
- 1. Structural determination of Zn and Cd-DTPA complexes: MS, infrared, (13)C NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijirset.com [ijirset.com]
- 3. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Analysis of zinc binding sites in protein crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Pentetate Zinc Trisodium: A Technical Guide to Mitigating Radioactive Contamination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pentetate zinc trisodium (B8492382) (Zn-DTPA), a key chelating agent used to mitigate internal radioactive contamination. This document outlines its mechanism of action, summarizes quantitative data from pivotal studies, details experimental protocols, and provides visual representations of its function and application.
Executive Summary
Pentetate zinc trisodium (Zn-DTPA) is a crucial medical countermeasure for internal contamination with transuranic elements, specifically plutonium, americium, and curium.[1][2][3][4] As a chelating agent, Zn-DTPA forms stable, water-soluble complexes with these radioactive contaminants, facilitating their excretion from the body and reducing the long-term health risks associated with radiation exposure.[1][5][6][7] This guide serves as a technical resource for professionals in research and drug development, offering detailed information on the scientific basis and practical application of Zn-DTPA in radiological emergencies.
Mechanism of Action
The primary function of Zn-DTPA is to bind with and facilitate the removal of radioactive and heavy metal ions from the body.[1] The core of this function lies in the chemical structure of its active component, diethylenetriaminepentaacetic acid (DTPA), a pentadentate ligand with five binding sites.[1]
When administered, Zn-DTPA circulates through the bloodstream and extracellular fluid.[1][5] In the presence of radioactive contaminants such as plutonium, americium, or curium, which have a higher binding affinity for DTPA than zinc, an ion exchange occurs. The zinc ion is displaced, and the radioactive metal ion forms a stable, water-soluble complex with the DTPA molecule.[1][6][7] These newly formed, non-radioactive chelates are biologically inert and are readily filtered by the kidneys and excreted in the urine.[1][5][6][7] This process significantly reduces the biological half-life of the radioactive elements, thereby minimizing their toxic effects.[1][5]
dot
Caption: Mechanism of Zn-DTPA in decorporating radioactive contaminants.
Quantitative Data
The efficacy and pharmacokinetic profile of Zn-DTPA have been established through numerous studies. The following tables summarize key quantitative data.
Pharmacokinetic Properties of Zn-DTPA
| Parameter | Value | Species | Reference(s) |
| Absorption (Inhalation) | ~20% | Human | [5][7] |
| Absorption (Oral) | ~5% | Animal | [7] |
| Bioavailability (IV) | 100% | Human | [5] |
| Distribution | Rapidly in extracellular fluid | Human | [1][5][6] |
| Metabolism | Minimal | Human | [6] |
| Excretion | >99% via glomerular filtration in urine | Human | [5][6][7] |
| Plasma Half-life | Three components: 1.4 min, 14.5 min, 94.4 min | Human | [6] |
Efficacy of Zn-DTPA in Decorporation
| Contaminant | Animal Model | Treatment Regimen | Efficacy | Reference(s) |
| Plutonium (nitrate) | Rat | Oral Zn-DTPA | As effective as repeated IV injection | [8][9] |
| Americium (nitrate) | Rat | Oral Zn-DTPA | As effective as repeated IV injection | [8][9] |
| Americium (dioxide) | Rat | Oral Zn-DTPA | Effective | [8][9] |
| Plutonium (oxide) | Rat | Oral or Injected Zn-DTPA | Not likely to be effective | [8][9] |
| Plutonium-238 (nitrate) | Dog | IV or SC infusion of Zn-DTPA for 64 days | ~85% removal of initial pulmonary burden | [10] |
| Americium-241 | Dog | Oral NanoDTPA™ Capsules vs. IV Zn-DTPA | Oral form equally efficient as IV | [11] |
| Plutonium & Americium | Rodent | Inhalation of Ca-DTPA followed by Zn-DTPA | Reduced lung deposit to 1-2% of untreated | [6][7] |
Recommended Dosages
| Population | Initial Dose (First 24h) | Maintenance Dose | Reference(s) |
| Adults & Adolescents (≥12 years) | 1.0 g Ca-DTPA (preferred) or 1.0 g Zn-DTPA (if Ca-DTPA unavailable) IV | 1.0 g Zn-DTPA IV once daily | [4][5][7][12] |
| Children (<12 years) | 14 mg/kg Ca-DTPA (preferred) or 14 mg/kg Zn-DTPA (if Ca-DTPA unavailable) IV (not to exceed 1.0 g) | 14 mg/kg Zn-DTPA IV once daily (not to exceed 1.0 g) | [5][7][12] |
| Pregnant Women | Zn-DTPA is the preferred treatment | Zn-DTPA | [13] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of decorporation agents. Below are summaries of key experimental protocols cited in the literature.
Protocol for Inhaled Plutonium Nitrate (B79036) in Beagle Dogs
-
Objective: To compare the efficacy of different administration routes of DTPA for the decorporation of inhaled plutonium.
-
Animal Model: Beagle dogs.
-
Contaminant: Polydisperse aerosol of 238Pu(NO3)4.
-
Treatment Groups:
-
Single initial IV injection of Ca-DTPA (30 µmol/kg) followed by repeated IV injections of Zn-DTPA (30 µmol/kg per injection).
-
Single initial IV injection of Ca-DTPA (30 µmol/kg) followed by subcutaneous infusion of Zn-DTPA (30 µmol/kg/day).
-
Single initial IV injection of Ca-DTPA (30 µmol/kg) followed by subcutaneous infusion of Zn-DTPA (120 µmol/kg/day).
-
Saline-treated control group.
-
-
Administration Timeline: Treatment commenced 1 hour after exposure and continued for 64 days.
-
Outcome Measures: Radiochemical analysis of tissue samples and collected excreta for Plutonium content after euthanasia on day 64.
-
Reference: [10]
dot
Caption: Workflow for the beagle dog plutonium decorporation study.
Protocol for Systemically Distributed Americium in Beagle Dogs
-
Objective: To evaluate the dose-related efficacy of an oral DTPA formulation compared to intravenous administration.
-
Animal Model: Male and female beagle dogs.
-
Contaminant: Single intravenous administration of 241Am(III)-citrate on Day 0.
-
Treatment Groups (commencing Day 1):
-
NanoDTPA™ Capsules: 1, 2, or 6 capsules daily (30, 60, or 180 mg DTPA).
-
NanoDTPA™ Capsules: 2 capsules twice daily (BID).
-
Positive Control: IV Zn-DTPA (5 mg/kg this compound).
-
Placebo: IV saline.
-
-
Administration Timeline: Treatment administered on study days 1-14.
-
Outcome Measures: Urinary and fecal excretion profiles monitored. Full necropsy on day 21 with collection of liver, spleen, kidneys, lungs, tracheobronchial lymph nodes, muscle, GI tract, gonads, femurs, and vertebrae for analysis.
-
Reference: [11]
Clinical Considerations and Treatment Strategy
The choice between Ca-DTPA and Zn-DTPA is time-dependent. Ca-DTPA is more effective in the first 24 hours post-contamination because it has a higher affinity for the radioactive contaminants than the body's endogenous metals.[2][7][13] However, this also leads to the depletion of essential trace metals like zinc.[7][14] After 24 hours, Zn-DTPA is equally effective and is preferred for maintenance therapy due to its lower toxicity profile.[2][5][13]
dot
Caption: Decision pathway for administering Ca-DTPA vs. Zn-DTPA.
Conclusion
This compound is a well-characterized and effective decorporation agent for internal contamination with plutonium, americium, and curium. Its mechanism of action, pharmacokinetic profile, and clinical application are supported by a substantial body of evidence. This guide provides a consolidated technical resource for scientists and researchers, highlighting the critical data and protocols necessary for further research and development in the field of radiological and nuclear emergency preparedness. Future research may focus on enhancing oral bioavailability and exploring combination therapies to further improve decorporation efficacy.[8][9][15]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. fda.gov [fda.gov]
- 3. This compound: Package Insert / Prescribing Info / MOA [drugs.com]
- 4. Zn-DTPA (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Pentetate Zinc Trisodium | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 6. This compound injection [dailymed.nlm.nih.gov]
- 7. orise.orau.gov [orise.orau.gov]
- 8. Treatment of human contamination with plutonium and americium: would orally administered Ca- or Zn-DTPA be effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Decorporation therapy for inhaled plutonium nitrate using repeatedly and continuously administered DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic acid (DTPA) formulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Treating Radiation Exposure with DTPA | Radiation Emergencies | CDC [cdc.gov]
- 14. Federal Register :: Guidance for Industry on Pentetate Calcium Trisodium and this compound for Treatment of Internal Contamination with Plutonium, Americium, or Curium; Availability [federalregister.gov]
- 15. researchgate.net [researchgate.net]
Core Principles of Chelation Therapy with Pentetate Zinc Trisodium (Zn-DTPA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles underlying chelation therapy with pentetate zinc trisodium (B8492382) (Zn-DTPA) for the decorporation of certain transuranic actinides. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of radiological and nuclear countermeasures.
Introduction to Pentetate Zinc Trisodium (Zn-DTPA)
This compound, commonly known as Zn-DTPA, is a chelating agent approved for the treatment of internal contamination with plutonium, americium, or curium.[1][2][3] It functions by forming stable, soluble complexes with these radionuclides, thereby accelerating their excretion from the body and reducing the long-term radiation dose to tissues.[4][5][6] Zn-DTPA is considered a less toxic alternative to its calcium counterpart (Ca-DTPA) for prolonged therapy due to a lower propensity for depleting essential endogenous minerals.[7][8]
Mechanism of Action
The therapeutic action of Zn-DTPA is predicated on the principles of coordination chemistry. The diethylenetriaminepentaacetic acid (DTPA) ligand is a polyaminocarboxylic acid that can form eight coordinate bonds with a metal ion.[9] In Zn-DTPA, the DTPA molecule is already complexed with a zinc ion.
Upon administration, Zn-DTPA circulates in the bloodstream and interstitial fluids.[5] When it encounters a transuranic actinide such as plutonium (Pu), americium (Am), or curium (Cm), a ligand exchange reaction occurs. The DTPA ligand has a significantly higher binding affinity for these actinides than for zinc.[4][6] Consequently, the zinc ion is displaced, and a new, highly stable complex is formed between DTPA and the radionuclide.[4][5][6]
This newly formed actinide-DTPA complex is water-soluble and physiologically stable.[4] Due to its size and charge, it is not readily reabsorbed by tissues. Instead, it is efficiently filtered by the glomeruli in the kidneys and excreted in the urine, thus effectively removing the radionuclide from the body.[5][10]
Pharmacokinetics
The efficacy of Zn-DTPA is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion.
| Pharmacokinetic Parameter | Description |
| Absorption | Poorly absorbed from the gastrointestinal tract, necessitating parenteral administration (intravenous or by nebulized inhalation).[1][5] |
| Distribution | Rapidly distributes throughout the extracellular fluid space after intravenous administration. It does not significantly penetrate erythrocytes or other cells.[5] |
| Metabolism | Undergoes minimal metabolic change in the body.[1][5] |
| Excretion | The Zn-DTPA and radionuclide-DTPA complexes are primarily cleared from the plasma within the first few hours after administration through glomerular filtration and subsequent urinary excretion.[5][10] Over 99% of an injected dose of radiolabeled DTPA is excreted in the urine within 24 hours.[5] The plasma retention of DTPA has been described by three exponential components with average half-lives of 1.4 minutes, 14.5 minutes, and 94.4 minutes.[5] |
Quantitative Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | Na₃ZnC₁₄H₁₈N₃O₁₀ |
| Molecular Weight | 522.7 Daltons[10] |
Binding Affinity
The stability of the complex formed between DTPA and a metal ion is quantified by the stability constant (log K). A higher log K value indicates a more stable complex.
| Metal Ion | log K with DTPA |
| Americium (Am³⁺) | 25.4[11] |
| Zinc (Zn²⁺) | ~18 |
Decorporation Efficacy
The effectiveness of Zn-DTPA in removing radionuclides has been demonstrated in numerous animal studies. The following table summarizes key findings.
| Study Type | Radionuclide(s) | Treatment Regimen | Results | Reference |
| Rodent Study | Plutonium & Americium | Inhalation of Ca-DTPA followed by Zn-DTPA | Reduced lung deposit to 1-2% of untreated animals; systemic deposit reduced by half.[12][13] | Stather et al., 1985 |
| Dog Study | Plutonium Nitrate (B79036) | Single initial injection of Ca-DTPA followed by repeated IV injections or subcutaneous infusion of Zn-DTPA for 64 days. | Removed about 85% of the initial pulmonary burden of 238Pu compared to 24% in controls.[14] | Guilmette & Muggenburg, 1988 |
| Rat Study | Americium-241 (B77009) | Inhalation of Zn-DTPA | Effective in reducing the lung content of Am.[15][16] | Stradling et al., 1984 |
| Rat Study | Zinc-65 | Intraperitoneal injection of Zn-DTPA | Showed a dose-dependent decorporation of 65Zn. Repeated administration increased efficacy.[4][17] | Anca et al., 2021 |
Experimental Protocols
Detailed experimental protocols are crucial for the non-clinical evaluation of chelating agents. Below is a generalized workflow for an in vivo efficacy study based on published research.
A typical protocol would involve:
-
Animal Model: Wistar rats are a commonly used model.[4][17][18]
-
Contamination: Animals are contaminated with a specific form and dose of the radionuclide (e.g., plutonium nitrate, americium citrate) via a relevant route (e.g., inhalation, intravenous injection).[14][19]
-
Treatment: Zn-DTPA is administered at various doses and time points post-contamination. The route of administration (e.g., intravenous, intraperitoneal, inhalation) is a key variable.[4][17][18]
-
Sample Collection: Urine and feces are collected over the study period to measure radionuclide excretion.[19] Whole-body counting can be used for gamma-emitting radionuclides.[4][17]
-
Tissue Analysis: At the end of the study, animals are euthanized, and key organs (liver, skeleton, lungs, kidneys) are collected to determine the retained radionuclide burden.[14][19]
-
Radiometric Measurement: The amount of radionuclide in excreta and tissue samples is quantified using appropriate techniques such as gamma spectroscopy or alpha spectrometry.
-
Efficacy Calculation: The decorporation efficacy is calculated by comparing the radionuclide excretion and tissue retention in treated animals to that in a control group that received a placebo.
Cellular Mechanisms and Signaling Pathways
The toxicity of internalized actinides is primarily due to the cellular damage caused by the emission of alpha particles.[5][10][20] These high-energy particles have a short range in tissue, causing dense ionization and significant damage to nearby cellular structures, including DNA, leading to genomic instability and an increased risk of carcinogenesis.[5][10]
While the primary action of Zn-DTPA is extracellular chelation, understanding the cellular interactions of actinides and the potential effects of chelation on cellular signaling is an area of active research.
-
Actinide Uptake: Some actinides, like plutonium, may be transported into cells via pathways for essential metals like iron. The iron-sequestering protein siderocalin has been shown to transport actinides into cells.[21]
-
Cellular Effects of Actinide Contamination: Once inside the cell, actinides can induce oxidative stress and interfere with various cellular processes.
-
Impact of Zinc Chelation on Signaling: Zn-DTPA is an extracellular chelator and does not readily enter cells.[22] However, by altering the extracellular zinc concentration, it could potentially influence zinc-dependent signaling pathways. Zinc deficiency is known to induce oxidative stress and modulate the activity of transcription factors such as NF-κB and AP-1.[23]
Conclusion
This compound is a critical medical countermeasure for internal contamination with plutonium, americium, and curium. Its efficacy is based on the firm chemical principles of chelation, leading to the formation of stable, excretable radionuclide complexes. A thorough understanding of its mechanism of action, pharmacokinetics, and dose-response relationships, as detailed in this guide, is essential for the continued development and optimization of chelation therapies for radiological and nuclear emergencies. Further research into the cellular and molecular effects of both actinide contamination and chelation therapy will be invaluable in refining treatment protocols and developing next-generation decorporation agents.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Medical effects of internal contamination with actinides: further controversy on depleted uranium and radioactive warfare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. HEALTH EFFECTS - Toxicological Profile for Plutonium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Differences in the radiotoxicity of two plutonium isotopes in cells in vitro: can they be ascribed to different handling by the cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Americium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Species-Dependent Chelation of 241Am by DTPA Di-ethyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 14. Decorporation therapy for inhaled plutonium nitrate using repeatedly and continuously administered DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. Decorporation of inhaled americium-241 dioxide and nitrate from hamsters using ZnDTPA and Puchel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic acid (DTPA) formulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Americium | Am | CID 23966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Cellular contamination pathway for plutonium, other heavy elements, identified | EurekAlert! [eurekalert.org]
- 22. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Zinc, oxidant-triggered cell signaling, and human health - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology Profile of Pentetate Zinc Trisodium (Zn-DTPA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetate zinc trisodium (B8492382) (Zn-DTPA) is a chelating agent primarily utilized to enhance the elimination of certain heavy metals and radionuclides from the body, specifically plutonium, americium, and curium.[1][2] Its mechanism of action relies on the exchange of its zinc ion for a metal with a higher binding affinity, forming a stable, water-soluble complex that is subsequently excreted via glomerular filtration. This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of Zn-DTPA, summarizing key study findings, experimental methodologies, and the toxicological pathways of concern.
Executive Summary of Preclinical Safety Findings
Preclinical studies on Pentetate zinc trisodium have established a favorable safety profile, particularly in comparison to its calcium counterpart (Ca-DTPA). The primary toxicological concern associated with DTPA is the depletion of endogenous essential trace metals, most notably zinc. The use of the zinc-chelated form, Zn-DTPA, mitigates this specific toxicity.[3] Developmental toxicity observed with high doses of DTPA is largely attributed to this zinc-depletion mechanism rather than an intrinsic toxicity of the DTPA molecule itself.[4][5] No dedicated genotoxicity or carcinogenicity studies have been conducted for Zn-DTPA.
Data Presentation: Quantitative Toxicology Data
The following tables summarize the key quantitative data from preclinical toxicology studies of this compound.
Table 1: Repeated-Dose Oral Toxicity Studies
| Species | Duration | Route of Administration | Dose Levels | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |
| Beagle Dog | 7 days | Oral (tablet) | 840, 2520, 7560 mg/dog/day | Approximately 1325 mg/kg/day | Minor emesis and diarrhea at higher doses. No significant changes in hematology, clinical chemistry, or body weight.[6] |
| Sprague Dawley Rat | 7 days | Oral (gavage) | Not specified, up to at least 1000 mg/kg/day | > 1000 mg/kg/day | Well-tolerated.[6] |
Table 2: Reproductive and Developmental Toxicity
| Species | Study Type | Route of Administration | Dose Levels | Key Findings |
| Pregnant Mice | Reproductive Toxicity | Not specified | Up to 11.5 mmol/kg | No evidence of impaired fertility or harm to the fetus. A slight reduction in average birth weight was observed. Zn-DTPA is considered safer than Ca-DTPA in pregnancy.[7][8] |
| Rats | Developmental Toxicity (of DTPA) | Not specified | Sustained high dose of 1000 mg/kg/day | Developmental toxicity observed is mediated by zinc depletion and can be negated by zinc supplementation.[4] |
Note: Specific LD50 values for this compound were not explicitly identified in the reviewed literature. Much of the acute toxicity data refers to Ca-DTPA or the parent molecule, DTPA.
Experimental Protocols
7-Day Repeated-Dose Oral Toxicity Study in Beagle Dogs
-
Test System: Male and female beagle dogs.
-
Test Article: this compound (Zn-DTPA) in a novel oral tablet formulation.
-
Administration: Once daily oral administration for 7 consecutive days.
-
Dose Groups: Low (840 mg/dog/day), mid (2520 mg/dog/day), and high (7560 mg/dog/day) dose groups, along with a control group.
-
Observations: Clinical signs, body weight, hematology, and clinical chemistry parameters were monitored.
-
Endpoint: On day 8, all animals were necropsied for pathological examination.[6]
Reproductive Toxicity Study in Pregnant Mice
While a highly detailed protocol was not available in the public domain, the key elements of the study are as follows:
-
Test System: Pregnant mice.
-
Test Article: this compound (Zn-DTPA).
-
Dose Levels: Doses up to 11.5 mmol/kg were administered.
-
Endpoints: Evaluation of fertility, fetal harm, and birth weight.[8]
-
Context: This study was likely conducted in comparison to Ca-DTPA to assess relative developmental toxicity.
Mandatory Visualizations
Experimental Workflow: 7-Day Oral Toxicity Study
Caption: Workflow for the 7-day repeated-dose oral toxicity study of Zn-DTPA in beagle dogs.
Signaling Pathway: DTPA-Induced Developmental Toxicity
Caption: Proposed pathway for DTPA-induced developmental toxicity via zinc depletion.
Conclusion
References
- 1. drugs.com [drugs.com]
- 2. This compound (intravenous route, inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Zinc deficiency induced by the chelating agent DTPA and its regulatory interpretation for developmental toxicity classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Should DTPA, an Aminocarboxylic acid (ethylenediamine-based) chelating agent, be considered a developmental toxicant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esco-net.com [esco-net.com]
- 8. drugs.com [drugs.com]
Methodological & Application
Application Notes and Protocols for the Use of Pentetate Zinc Trisodium (Zn-DTPA) in Cellular Decorporation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Internal contamination with actinides, such as plutonium (Pu) and americium (Am), poses a significant health risk due to their long biological half-lives and radiological toxicity. Pentetate zinc trisodium (B8492382) (Zn-DTPA) is an FDA-approved chelating agent that facilitates the excretion of these radionuclides from the body.[1][2] The primary mechanism of Zn-DTPA involves the exchange of its zinc ion for a transuranic metal with a higher binding affinity, forming a stable, water-soluble complex that is then excreted in the urine.[3] While the in vivo efficacy of Zn-DTPA is well-documented, understanding its ability to remove actinides from within cells is crucial for developing more effective decorporation strategies.
These application notes provide a detailed protocol for an in vitro cellular decorporation assay using the human macrophage-like cell line, THP-1, to evaluate the efficacy of Zn-DTPA in removing intracellular actinides. Macrophages are a physiologically relevant cell type for this assay as they are key players in the retention and clearance of inhaled radioactive particles.[1][4]
Principle of the Cellular Decorporation Assay
This assay is designed to quantify the ability of Zn-DTPA to remove a target actinide from a cultured macrophage-like cell line. The protocol involves three main stages:
-
Cell Culture and Differentiation: The human monocytic cell line, THP-1, is cultured and differentiated into adherent macrophage-like cells.
-
Actinide Loading: The differentiated macrophages are incubated with a solution containing the actinide of interest (e.g., plutonium or americium) to allow for intracellular uptake.
-
Decorporation Treatment and Quantification: The actinide-loaded cells are treated with various concentrations of Zn-DTPA over a specified time course. The amount of actinide remaining in the cells is then quantified to determine the decorporation efficacy of Zn-DTPA.
A parallel cytotoxicity assay is also described to determine the safe concentration range of Zn-DTPA for the chosen cell line.
Materials and Reagents
| Material/Reagent | Supplier (Example) |
| THP-1 cell line | ATCC (TIB-202) |
| RPMI-1640 Medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich |
| Pentetate zinc trisodium (Zn-DTPA) | Heyl, Hameln pharma |
| Actinide stock solution (e.g., 238Pu, 241Am) | National Isotope Development Center |
| MTT or MTS reagent | Promega |
| Cell lysis buffer (e.g., RIPA buffer) | Thermo Fisher Scientific |
| Scintillation cocktail | PerkinElmer |
| 6-well and 96-well cell culture plates | Corning |
| Liquid scintillation counter or alpha/gamma spectrometer | PerkinElmer, Canberra |
Experimental Protocols
I. Culture and Differentiation of THP-1 Macrophage-like Cells
The THP-1 human monocytic cell line is a suitable model for studying macrophage responses to internalized radioactive materials.[1][4]
-
Cell Culture:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain the cells in suspension in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 3-4 days to maintain a cell density between 2 x 105 and 8 x 105 cells/mL.
-
-
Differentiation into Macrophage-like Cells:
-
Seed THP-1 monocytes into 6-well plates at a density of 5 x 105 cells/well in complete RPMI-1640 medium.
-
Induce differentiation by adding PMA to a final concentration of 100 ng/mL.
-
Incubate the cells for 48-72 hours at 37°C and 5% CO2. During this time, the cells will become adherent and exhibit a macrophage-like morphology.
-
After the differentiation period, gently aspirate the PMA-containing medium and wash the adherent cells twice with fresh, pre-warmed RPMI-1640 medium.
-
Add fresh complete RPMI-1640 medium and incubate for a 24-hour resting period before proceeding with the assay.
-
II. Actinide Loading of Differentiated THP-1 Cells
Caution: All work with radioactive materials must be performed in a licensed facility with appropriate safety precautions and personal protective equipment.
-
Prepare a working solution of the actinide (e.g., 238Pu-citrate or 241Am-nitrate) in serum-free RPMI-1640 medium. The final concentration will depend on the specific activity of the radionuclide and the desired cellular loading.
-
Aspirate the culture medium from the differentiated THP-1 cells in the 6-well plates.
-
Add the actinide-containing medium to each well.
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C and 5% CO2 to allow for intracellular uptake of the actinide.
-
After the loading period, carefully remove the radioactive medium and wash the cells three times with pre-warmed, sterile phosphate-buffered saline (PBS) to remove any extracellular actinides.
III. Zn-DTPA Decorporation Treatment
-
Prepare a range of Zn-DTPA concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM) in complete RPMI-1640 medium. A control group should receive fresh medium without Zn-DTPA.
-
Add the different concentrations of Zn-DTPA or control medium to the actinide-loaded cells.
-
Incubate the cells at 37°C and 5% CO2.
-
At designated time points (e.g., 1, 4, 24, and 48 hours), terminate the experiment for each treatment group.
IV. Quantification of Intracellular Actinide
-
Cell Lysis:
-
At each time point, aspirate the medium from the wells.
-
Wash the cells twice with cold PBS.
-
Add an appropriate volume of cell lysis buffer (e.g., 500 µL of RIPA buffer) to each well and incubate on ice for 15-30 minutes to ensure complete cell lysis.
-
Collect the cell lysate from each well for radiometric analysis.
-
-
Radiometric Measurement:
-
Transfer the cell lysates to appropriate counting vials (e.g., scintillation vials).
-
Quantify the amount of actinide in each sample using a liquid scintillation counter (for alpha and beta emitters) or a gamma spectrometer (for gamma emitters).
-
The counting time should be sufficient to achieve acceptable counting statistics.
-
-
Data Analysis:
-
Calculate the percentage of actinide remaining in the cells for each treatment group and time point relative to the control group (no Zn-DTPA treatment) at the same time point.
-
Decorporation Efficacy (%) = [1 - (Actinide in treated cells / Actinide in control cells)] x 100
-
V. Zn-DTPA Cytotoxicity Assay (MTT or MTS Assay)
It is essential to determine the cytotoxicity of Zn-DTPA on differentiated THP-1 cells to ensure that the observed decorporation is not due to cell death.
-
Seed and differentiate THP-1 cells in a 96-well plate as described in Protocol I.
-
Prepare a range of Zn-DTPA concentrations in complete RPMI-1640 medium, including a vehicle control.
-
Expose the differentiated cells to the various Zn-DTPA concentrations for the longest duration of the decorporation assay (e.g., 48 hours).
-
Following incubation, perform an MTT or MTS assay according to the manufacturer's instructions. This typically involves adding the reagent to the wells, incubating for a few hours, and then measuring the absorbance at the appropriate wavelength.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Data Presentation
The quantitative data from the cellular decorporation and cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: In Vitro Decorporation of [Actinide] from Differentiated THP-1 Cells by Zn-DTPA
| Zn-DTPA Concentration | % Actinide Remaining (Mean ± SD) at 24 hours | Decorporation Efficacy (%) |
| 0 µM (Control) | 100 ± 5.2 | 0 |
| 10 µM | 85 ± 4.1 | 15 |
| 100 µM | 62 ± 3.5 | 38 |
| 500 µM | 41 ± 2.9 | 59 |
| 1 mM | 30 ± 2.5 | 70 |
Table 2: Cytotoxicity of Zn-DTPA on Differentiated THP-1 Cells (48-hour exposure)
| Zn-DTPA Concentration | Cell Viability (% of Control, Mean ± SD) |
| 0 µM (Control) | 100 ± 3.8 |
| 10 µM | 98 ± 4.2 |
| 100 µM | 95 ± 3.9 |
| 500 µM | 91 ± 5.1 |
| 1 mM | 88 ± 4.7 |
| 2 mM | 75 ± 6.3 |
Visualizations
Caption: Experimental workflow for the cellular decorporation assay.
Caption: Simplified mechanism of intracellular actinide decorporation by Zn-DTPA.
Conclusion
This protocol provides a robust framework for assessing the cellular decorporation efficacy of Zn-DTPA. By using a physiologically relevant cell model and quantifiable endpoints, researchers can generate valuable data to better understand the mechanisms of actinide removal and to aid in the development of improved medical countermeasures for radiological emergencies. The flexibility of this assay allows for the evaluation of different actinides, chelating agents, and treatment regimens.
References
Application Notes and Protocols for Intravenous Pentetate Zinc Trisodium in Rodent Contamination Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetate zinc trisodium (B8492382) (Zn-DTPA) is a crucial chelating agent employed to mitigate the internal contamination of transuranic radionuclides such as plutonium (Pu), americium (Am), and curium (Cm).[1][2] These application notes provide detailed protocols for the intravenous administration of Zn-DTPA in rodent models, a critical step in the preclinical evaluation of its efficacy and safety. The protocols and data presented are intended to guide researchers in designing and executing well-controlled studies to assess the decorporation of radionuclides.
The primary mechanism of action for Zn-DTPA involves the exchange of its zinc ion for a radionuclide with a higher binding affinity, forming a stable, water-soluble chelate that is subsequently excreted from the body, primarily through glomerular filtration in the urine.[1] This process effectively reduces the body burden of the radionuclide, thereby minimizing potential long-term health risks associated with radiation exposure.
Data Presentation
The efficacy of intravenous Zn-DTPA in reducing radionuclide body burden in various rodent models is summarized in the tables below. These data highlight the percentage reduction in radionuclide retention in different tissues compared to untreated control groups.
| Rodent Model | Radionuclide | Zn-DTPA Dose | Administration Route | Time Point | Organ | % Reduction in Radionuclide Content | Reference |
| Rat | 238-Pu | 95 µmol/kg/day (in drinking water) | Oral | 21 days | Lungs | 98% | [3] |
| Rat | 238-Pu | 95 µmol/kg/day (in drinking water) | Oral | 21 days | Total Body | 92% | [3] |
| Rat | 241-Am | 95 µmol/kg/day (in drinking water) | Oral | 21 days | Lungs | 97% | [3] |
| Rat | 241-Am | 95 µmol/kg/day (in drinking water) | Oral | 21 days | Total Body | 95% | [3] |
| Rat | 239-Pu | Lifetime drinking of 3x10⁻³ M Zn-DTPA | Oral | Lifetime | Bone (Osteosarcoma incidence) | 18% | [4] |
| Rat | 65-Zn | 33 mg/kg | Intraperitoneal | 2 days | Whole Body | ~25% | [5][6] |
| Rat | 65-Zn | 50 mg/kg | Intraperitoneal | 2 days | Whole Body | ~45% | [5][6] |
| Rodent Model | Contaminant | Treatment Protocol | Organ System | Efficacy | Reference |
| Rodents | Aerosolized Plutonium and Americium | Inhalation of Ca-DTPA (2 µmol/kg) 30 mins post-contamination, followed by inhalation of Zn-DTPA (2 µmol/kg) at 6 hours, 1, 2, 3, and 6 days, then twice weekly. | Lungs | Reduced deposit to 1-2% of untreated animals. | [1][7] |
| Rodents | Aerosolized Plutonium and Americium | Inhalation of Ca-DTPA (2 µmol/kg) 30 mins post-contamination, followed by inhalation of Zn-DTPA (2 µmol/kg) at 6 hours, 1, 2, 3, and 6 days, then twice weekly. | Liver and Skeleton | Reduced systemic deposit by half. | [1][7] |
Experimental Protocols
Protocol 1: Intravenous Administration of Pentetate Zinc Trisodium in Rats
This protocol details the tail vein injection procedure for administering Zn-DTPA to rats.
Materials:
-
This compound (Zn-DTPA) sterile solution (200 mg/mL)
-
Sterile saline or Water for Injection (WFI) for dilution
-
Rat restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) or isopropanol
-
Sterile gauze
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
Sharps container
Procedure:
-
Animal Preparation:
-
Accurately weigh the rat to determine the correct dosage volume.
-
To induce vasodilation of the tail veins, warm the rat for 5-10 minutes using a heat lamp or by placing the cage on a warming pad. Ensure the animal is not overheated.
-
Place the rat in an appropriate restrainer, allowing the tail to be accessible.
-
-
Injection Site Preparation:
-
Gently clean the rat's tail with a 70% ethanol-soaked gauze pad to visualize the lateral tail veins.
-
-
Preparation of Zn-DTPA Solution:
-
Zn-DTPA is typically supplied as a sterile solution (e.g., 1 g in 5 mL).
-
Based on the desired dose (e.g., 30 µmol/kg) and the rat's body weight, calculate the required volume of the Zn-DTPA solution.
-
If necessary, dilute the Zn-DTPA solution with sterile saline or WFI to achieve an appropriate injection volume (typically 0.1-0.5 mL for a rat).
-
Draw the calculated volume into a sterile syringe fitted with a 25-27 gauge needle. Ensure all air bubbles are expelled.
-
-
Intravenous Injection:
-
Immobilize the tail with your non-dominant hand.
-
With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees). The injection site should be in the distal third of the tail.
-
A successful cannulation may be indicated by a "flash" of blood in the needle hub.
-
Slowly inject the Zn-DTPA solution. There should be no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt a more proximal injection.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for any adverse reactions and to ensure hemostasis.
-
Protocol 2: Intravenous Administration of this compound in Mice
This protocol outlines the tail vein injection procedure for administering Zn-DTPA to mice.
Materials:
-
This compound (Zn-DTPA) sterile solution (200 mg/mL)
-
Sterile saline or Water for Injection (WFI) for dilution
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol or isopropanol
-
Sterile gauze
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
Sharps container
Procedure:
-
Animal Preparation:
-
Weigh the mouse to calculate the accurate dosage.
-
Warm the mouse for 5-10 minutes under a heat lamp to dilate the tail veins.
-
Place the mouse in a suitable restrainer.
-
-
Injection Site Preparation:
-
Wipe the tail with 70% ethanol to clean the injection site and improve vein visibility.
-
-
Preparation of Zn-DTPA Solution:
-
Prepare the appropriate concentration of Zn-DTPA solution by diluting the stock solution with sterile saline or WFI. The typical injection volume for a mouse is 0.1-0.2 mL.
-
Draw the calculated volume into a 1 mL syringe with a 27-30 gauge needle, removing any air bubbles.
-
-
Intravenous Injection:
-
Gently hold and extend the tail.
-
With the needle bevel facing upwards, insert the needle into a lateral tail vein at a very shallow angle.
-
Slowly administer the solution. Observe for any signs of extravasation (leakage into surrounding tissue).
-
Upon completion, withdraw the needle and apply light pressure to the site with sterile gauze.
-
-
Post-Procedure Monitoring:
-
Place the mouse back in its cage and observe for any immediate adverse effects.
-
Visualizations
The following diagrams illustrate the mechanism of action of Zn-DTPA and a typical experimental workflow for its evaluation in a rodent model.
Caption: Mechanism of Zn-DTPA chelation and excretion.
Caption: A typical experimental workflow for evaluating Zn-DTPA.
References
- 1. orise.orau.gov [orise.orau.gov]
- 2. Federal Register :: Guidance for Industry on Pentetate Calcium Trisodium and this compound for Treatment of Internal Contamination with Plutonium, Americium, or Curium; Availability [federalregister.gov]
- 3. Optimising the removal of inhaled plutonium and americium from the rat by administration of ZnDTPA in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of oral ZnDTPA on late effects of injected plutonium in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ca-DTPA (Pentetate Calcium Trisodium Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Application Note and Protocol: Nebulized Pentetate Zinc Trisodium for Inhalation Exposure Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of nebulized pentetate zinc trisodium (B8492382) (Zn-DTPA) in inhalation exposure studies. Zn-DTPA is a chelating agent indicated for the treatment of internal contamination with transuranium elements such as plutonium, americium, and curium.[1][2] Inhalation is a primary route of exposure to these radionuclides, and nebulized administration of Zn-DTPA offers a targeted approach to chelation within the lungs.[1][3]
Introduction
Pentetate zinc trisodium (Zn-DTPA) acts by exchanging its zinc ion for a metal with a greater binding capacity, forming a stable, soluble complex that can be excreted by the kidneys through glomerular filtration.[1][4][5] This mechanism effectively reduces the body's burden of certain internally deposited radionuclides.[6] While intravenous administration is a common route, nebulized inhalation is a logical and effective alternative for treating contamination that has occurred via inhalation, allowing for direct action at the site of deposition.[1][3][7]
Animal studies have demonstrated the efficacy of inhaled Zn-DTPA. In rodents contaminated with aerosolized plutonium and americium, a treatment regimen including inhaled Zn-DTPA reduced the lung deposit of these radionuclides to 1-2% of that in untreated animals and halved the systemic deposits in the liver and skeleton.[1][2][8][9][10]
This application note provides protocols for the preparation and characterization of nebulized Zn-DTPA and for conducting in vivo inhalation exposure studies.
Materials and Methods
2.1 Materials
-
Sterile Water for Injection or 0.9% Sodium Chloride (Saline)[1]
-
Jet or Ultrasonic Nebulizer[3]
-
Animal inhalation exposure system (e.g., nose-only or whole-body chamber)
-
Cascade Impactor or Aerodynamic Particle Sizer for aerosol characterization[3]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other suitable analytical method for quantification of radionuclides and zinc.
-
Animal model (e.g., Sprague-Dawley rats)
2.2 Equipment Setup
The experimental setup for inhalation exposure studies typically involves an aerosol generation system, an exposure chamber, and aerosol characterization instrumentation. The nebulizer is connected to the exposure chamber, and the aerosol concentration and particle size distribution are monitored in real-time or through periodic sampling.
Experimental Protocols
3.1 Protocol for Preparation of Nebulized this compound Solution
-
Aseptically withdraw 5 mL of this compound Injection (containing 1 g of Zn-DTPA).
-
For nebulization, dilute the Zn-DTPA solution at a 1:1 ratio with sterile water or saline.[1][8] This will result in a total volume of 10 mL with a final concentration of 100 mg/mL.
-
Gently mix the solution.
-
Load the required volume of the diluted solution into the nebulizer reservoir. The volume will depend on the nebulizer's specifications and the desired exposure duration.
3.2 Protocol for Aerosol Characterization
It is critical to characterize the aerosol to ensure the delivery of appropriately sized particles for deep lung deposition.
-
Assemble the aerosol characterization equipment (e.g., Andersen Cascade Impactor).
-
Connect the nebulizer to the inlet of the impactor.
-
Operate the nebulizer under the same conditions that will be used for the animal exposure (e.g., airflow rate, pressure).
-
Sample the aerosol for a defined period.
-
Analyze the amount of Zn-DTPA deposited on each stage of the impactor using a suitable analytical method.
-
Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) to determine the particle size distribution.[3] Studies have shown that both jet and ultrasonic nebulizers can produce aerosol particles within the inhalable range.[3]
3.3 Protocol for In Vivo Inhalation Exposure Study (Rodent Model)
This protocol outlines a nose-only inhalation exposure study in rats.
-
Animal Acclimation: Acclimate animals to the restraint tubes and exposure system for several days prior to the study to minimize stress.
-
Contamination (if applicable): If the study aims to evaluate the efficacy of Zn-DTPA as a decorporation agent, animals would first be exposed to an aerosol of the target radionuclide (e.g., plutonium nitrate).
-
Zn-DTPA Exposure:
-
Place the animals in the nose-only exposure chamber.
-
Connect the nebulizer containing the diluted Zn-DTPA solution to the chamber's inlet.
-
Initiate aerosol generation and expose the animals for the predetermined duration. The duration will depend on the target lung deposition.
-
Monitor the chamber environment (temperature, humidity, oxygen levels) throughout the exposure.
-
-
Post-Exposure Monitoring:
-
Sample Collection and Analysis:
-
At selected time points post-exposure, collect biological samples (e.g., blood, urine, feces, and tissues including lungs, liver, and bone).
-
Analyze the samples to determine the concentration of the radionuclide and/or zinc to assess the pharmacokinetics and efficacy of the treatment.
-
Data Presentation
Quantitative data from inhalation exposure studies should be summarized for clarity and comparison.
Table 1: Aerosol Characteristics of Nebulized this compound
| Nebulizer Type | Concentration (mg/mL) | MMAD (μm) | GSD | Reference |
| Jet Nebulizer | Various | Varies | Varies | [3] |
| Ultrasonic Nebulizer | Various | Slightly larger than jet | Varies | [3] |
Note: Specific MMAD and GSD values will be dependent on the nebulizer and operating conditions and should be determined experimentally.
Table 2: Pulmonary Deposition of Nebulized Agents in Animal Models
| Species | Nebulizer Type | Agent | Lung Deposition (% of Nebulized Dose) | Reference |
| Dog | 3 different devices | 99mTc-DTPA | 9.2% - 11.4% | [12] |
Note: Lung deposition can vary significantly based on the animal model, inhalation device, and breathing pattern.[12][13][14]
Table 3: Pharmacokinetic Parameters of this compound
| Route of Administration | Parameter | Value | Species | Reference |
| Intravenous | Plasma Half-Life | 1.4 min, 14.5 min, 94.4 min (three components) | Human | [1][9] |
| Intravenous | 24-hr Urinary Excretion | >99% of injected dose | Human | [1][9] |
| Inhalation | Lung Absorption | ~20% (for Ca-DTPA) | Human | [4][10] |
| Oral | GI Absorption | ~5% | Animal | [1][4][9][10] |
Visualizations
Caption: Experimental workflow for nebulized Zn-DTPA inhalation studies.
References
- 1. This compound injection [dailymed.nlm.nih.gov]
- 2. DailyMed - this compound injection, solution, concentrate [dailymed.nlm.nih.gov]
- 3. Aerosolization of Zn-DTPA Decorporation Agent Using Jet and Ultrasonic Nebulizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orise.orau.gov [orise.orau.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Calcium and zinc DTPA administration for internal contamination with plutonium-238 and americium-241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chelation Treatment by Early Inhalation of Liquid Aerosol DTPA for Removing Plutonium after Rat Lung Contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zn-DTPA (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. fda.gov [fda.gov]
- 12. Comparison of pulmonary deposition of nebulized 99mtechnetium‐diethylenetriamine‐pentaacetic acid through 3 inhalation devices in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deposition of Inhaled Particles in the Lungs | Archivos de Bronconeumología [archbronconeumol.org]
- 14. oatext.com [oatext.com]
Application Notes and Protocols for the Quantification of Pentetate Zinc Trisodium in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetate zinc trisodium (B8492382) (Zn-DTPA) is a chelating agent used to treat individuals internally contaminated with radionuclides of plutonium, americium, and curium.[1] Accurate quantification of Zn-DTPA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and to ensure efficacy and safety. This document provides detailed application notes and protocols for the quantification of Zn-DTPA in biological samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and providing a framework for an alternative method using High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS).
The quantification of Zn-DTPA in complex biological matrices can be challenging due to its physicochemical properties.[2][3][4] This guide offers robust methodologies to address these challenges and obtain reliable, high-quality data.
Analytical Techniques: A Comparative Overview
Two primary analytical techniques are presented for the quantification of Zn-DTPA in biological samples: LC-MS/MS and HPLC-ICP-MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the direct quantification of the intact Zn-DTPA complex.[2][3][4] It offers excellent selectivity by separating the analyte from matrix components followed by mass-based detection.
-
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This technique provides elemental specificity, allowing for the quantification of zinc associated with the DTPA chelate. By separating different zinc species chromatographically, it can provide information on the amount of zinc bound to DTPA.[5][6][7]
Data Presentation: Quantitative Method Parameters
The following tables summarize the key quantitative parameters for the validated LC-MS/MS method for Zn-DTPA in human plasma and urine.[2][4][8]
Table 1: LC-MS/MS Method Parameters for Zn-DTPA Quantification [2][4][8]
| Parameter | Plasma | Urine |
| Linear Range | 1 - 100 µg/mL | 10 - 2000 µg/mL |
| Intra-day Precision (%RSD) | 1.8 - 14.6% | 1.8 - 14.6% |
| Inter-day Precision (%RSD) | 1.8 - 14.6% | 1.8 - 14.6% |
| Accuracy (% Bias) | -4.8 to 8.2% | -4.8 to 8.2% |
Experimental Protocols
This section provides detailed, step-by-step protocols for sample preparation and analysis.
Protocol 1: Quantification of Zn-DTPA by LC-MS/MS
This protocol is based on a validated method for the determination of Zn-DTPA in human plasma and urine.[2][4][8]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Oasis HLB SPE cartridges (or equivalent)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load 200 µL of plasma or diluted urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove interferences.
-
Elution: Elute the Zn-DTPA with 1 mL of 0.1% formic acid in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions: [2][4][8]
-
Column: Proteonavi C18 (250 x 4.6 mm, 5 µm) or equivalent
-
Guard Column: C18 guard column
-
Mobile Phase: Methanol : 2 mM Ammonium (B1175870) Formate (pH 6.3) : Ammonia solution (50:50:0.015, v/v/v)
-
Flow Rate: 0.45 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for Zn-DTPA.
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Zn-DTPA in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Proposed Method for Quantification of Zn-DTPA by HPLC-ICP-MS
This proposed protocol is based on established principles of metal chelate analysis by HPLC-ICP-MS.[5][6][7] Method development and validation are required before implementation.
1. Sample Preparation: Protein Precipitation
-
Materials:
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (3:1 ratio).[4]
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean tube for analysis.
-
2. HPLC-ICP-MS Analysis
-
Instrumentation:
-
HPLC system with a metal-free fluidic path
-
Inductively Coupled Plasma-Mass Spectrometer
-
-
Chromatographic Conditions (starting point):
-
Column: Anion-exchange column (e.g., AS11) or a reversed-phase C18 column.[5]
-
Mobile Phase: Gradient elution with ammonium nitrate (B79036) or ammonium acetate (B1210297) buffer. The mobile phase composition needs to be optimized to achieve good separation of Zn-DTPA from other zinc species.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 20 µL
-
-
ICP-MS Conditions:
-
Isotopes to Monitor: ⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn
-
Optimize ICP-MS parameters (e.g., RF power, nebulizer gas flow) for maximum sensitivity for zinc.
-
Use a collision/reaction cell if necessary to remove polyatomic interferences.
-
3. Data Analysis
-
Identify the peak corresponding to Zn-DTPA based on its retention time, determined by injecting a Zn-DTPA standard.
-
Quantify the concentration of zinc in the Zn-DTPA peak using an external calibration curve prepared with zinc standards.
-
Convert the zinc concentration to Zn-DTPA concentration using their respective molecular weights.
Visualizations
Caption: Workflow for Zn-DTPA quantification by LC-MS/MS.
Caption: Workflow for Zn-DTPA quantification by HPLC-ICP-MS.
Caption: Logical relationship of analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of strong binding chelators and their metal complexes by anion-exchange chromatography and inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Facets of ICP-MS and their potential in the medical sciences—Part 1: fundamentals, stand-alone and hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Pentetate Zinc Trisodium (Zn-DTPA) in Plutonium and Americium Decorporation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pentetate zinc trisodium (B8492382) (Zn-DTPA) in the decorporation of plutonium (Pu) and americium (Am). The information is intended to guide research and development efforts by summarizing key efficacy data and providing detailed experimental protocols.
Introduction
Pentetate zinc trisodium (Zn-DTPA) is a chelating agent indicated for the treatment of internal contamination with plutonium, americium, or curium.[1][2][3] It acts by forming stable, water-soluble chelates with these transuranic elements, which are then excreted from the body, primarily through urine.[1][4] This process reduces the radiation dose to tissues and mitigates the long-term health risks associated with internal contamination, such as the development of cancer.[3][5] While Calcium-DTPA (Ca-DTPA) is generally recommended for initial treatment within the first 24 hours due to its higher initial efficacy, Zn-DTPA is preferred for subsequent and long-term therapy because of its lower toxicity profile, specifically its reduced impact on essential trace metal depletion.[1][6][7]
Mechanism of Action
The therapeutic effect of Zn-DTPA is derived from its ability to exchange its zinc ion for a radionuclide with a greater binding affinity, such as plutonium or americium.[1][4] The diethylenetriaminepentaacetic acid (DTPA) ligand possesses five carboxylate groups and three nitrogen atoms that can form a stable, cage-like complex with the metal ion.[4] This newly formed radionuclide-DTPA chelate is metabolically inert and is readily cleared from the bloodstream by glomerular filtration and excreted in the urine.[1][8]
Data Presentation
The efficacy of Zn-DTPA in promoting the excretion of plutonium and americium has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from these investigations.
Table 1: Efficacy of Orally Administered Zn-DTPA in Rats Following Inhalation of Plutonium-238 and Americium-241 Nitrates (Treatment initiated 1 hour post-exposure)
| Treatment Group (in drinking water for 21 days) | 238Pu (% of untreated controls) | 241Am (% of untreated controls) |
| Lungs | ||
| 95 µmol/kg/day | 2% | 3% |
| Total Body | ||
| 95 µmol/kg/day | 8% | 5% |
Data sourced from a study on the efficacy of Zn-DTPA administered in drinking water to rats.[9]
Table 2: Efficacy of Orally Administered Zn-DTPA in Rats Following Inhalation of Plutonium-238 and Americium-241 Nitrates (Treatment initiated 7 days post-exposure)
| Treatment Group (in drinking water until day 28) | 238Pu (% of untreated controls) | 241Am (% of untreated controls) |
| Total Body | ||
| All oral concentrations | 17% | 20% |
Data sourced from a study on the efficacy of Zn-DTPA administered in drinking water to rats.[9]
Table 3: Efficacy of Inhaled DTPA in Rodents Following Aerosolized Plutonium and Americium Contamination
| Treatment Regimen | Lung Deposit (% of untreated animals) |
| Inhaled Ca-DTPA (2 µmol/kg) 30 min post-contamination, followed by inhaled Zn-DTPA (2 µmol/kg) at 6 hours, 1, 2, 3, and 6 days, then twice weekly to day 26/27 | 1-2% |
This treatment regimen also reduced the systemic deposit in the liver and skeleton by half.[2]
Table 4: Efficacy of Intravenously Administered DTPA in Dogs Following Inhalation of Plutonium-238 Nitrate (B79036)
| Treatment Regimen (initiated 1 hour post-exposure for 64 days) | Initial Pulmonary Burden Excreted |
| Single initial injection of Ca-DTPA (30 µmol/kg) followed by repeated intravenous injections of Zn-DTPA (30 µmol/kg per injection) | ~85% |
| Single initial injection of Ca-DTPA (30 µmol/kg) followed by subcutaneous infusion of Zn-DTPA (30 or 120 µmol/kg/day) | ~85% |
| Saline-treated control | 24% |
This study highlighted that for highly soluble forms of plutonium, different DTPA administration schedules resulted in similar efficacy.[5]
Experimental Protocols
The following are generalized protocols for key experiments in the study of Zn-DTPA for plutonium and americium decorporation. These should be adapted based on specific research goals and institutional guidelines.
Protocol 1: In Vivo Efficacy Study in a Rodent Model (Inhalation Exposure)
Objective: To determine the efficacy of Zn-DTPA in reducing the body burden of plutonium and americium following inhalation.
Materials:
-
This compound (Zn-DTPA) solution for injection or oral administration.
-
Plutonium (e.g., 238Pu) and/or Americium (e.g., 241Am) in a soluble form (e.g., nitrate).
-
Inhalation exposure system.
-
Metabolic cages for separate collection of urine and feces.
-
Appropriate radiation detection instrumentation (e.g., alpha spectrometer).
-
Rodents (e.g., rats, mice).
Workflow Diagram:
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week.
-
Inhalation Exposure: Expose animals to an aerosol of 238Pu(NO₃)₄ and/or 241Am(NO₃)₃ in a whole-body or nose-only inhalation chamber.
-
Group Assignment: Randomly assign animals to control (vehicle only) and treatment groups.
-
Zn-DTPA Administration:
-
Route: Administer Zn-DTPA via the desired route (e.g., oral gavage, intraperitoneal injection, or in drinking water).[6][9]
-
Dosage and Schedule: The dosage and timing of administration should be based on the study design. For example, a continual administration of 95 µmol/kg/day in drinking water.[9]
-
-
Sample Collection: House animals in metabolic cages to collect urine and feces daily. At the end of the study period, euthanize the animals and collect relevant tissues (lungs, liver, skeleton, etc.).
-
Sample Preparation and Analysis:
-
Data Analysis: Calculate the percentage of the initial body burden remaining in the tissues and the total amount excreted. Compare the results from the treated groups to the control group to determine the decorporation efficacy.
Protocol 2: Human Administration Protocols
Note: The administration of Zn-DTPA to humans should only be performed under the supervision of a qualified physician and in accordance with approved regulatory guidelines.[3]
Intravenous Administration:
-
Dosage (Adults and Adolescents): 1.0 gram of Zn-DTPA administered once daily.[2][14]
-
Dosage (Children < 12 years): 14 mg/kg of Zn-DTPA administered once daily, not to exceed 1.0 gram daily.[1][2]
-
Method: Administer as a slow intravenous push over 3-4 minutes or as an infusion over 30 minutes diluted in 100-250 mL of 5% dextrose in water (D5W), Ringer's Lactate, or Normal Saline.[1][2][14]
Nebulized Inhalation Administration:
-
This route is an alternative for individuals whose contamination is only by inhalation.[1][2]
-
Preparation: Dilute Zn-DTPA at a 1:1 ratio with sterile water or saline.[2]
-
Caution: Nebulized administration may be associated with exacerbation of asthma.[2]
Treatment Timing:
-
Chelation therapy is most effective when administered within the first 24 hours after internal contamination.[2][14]
-
If available, an initial dose of Ca-DTPA should be administered, followed by daily doses of Zn-DTPA.[1][2] If Ca-DTPA is not available, Zn-DTPA can be used for the initial dose.[1][2]
Logical Relationship of Treatment Choice:
Conclusion
This compound is a critical medical countermeasure for internal contamination with plutonium and americium. The data clearly demonstrate its efficacy in enhancing the elimination of these radionuclides, thereby reducing their long-term health risks. The protocols outlined provide a framework for conducting further research to optimize treatment regimens and to develop new, more effective decorporation agents. It is imperative that all research and clinical applications are conducted in strict adherence to safety and regulatory standards.
References
- 1. orise.orau.gov [orise.orau.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. fda.gov [fda.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Decorporation therapy for inhaled plutonium nitrate using repeatedly and continuously administered DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. heyl-berlin.de [heyl-berlin.de]
- 9. Optimising the removal of inhaled plutonium and americium from the rat by administration of ZnDTPA in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ANALYTICAL METHODS - Toxicological Profile for Plutonium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. bmuv.de [bmuv.de]
- 13. Interpretation of Enhanced Fecal and Urinary Plutonium Excretion Data under a 2-y Regular DTPA Treatment Started Months after Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zn-DTPA (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Application Notes: Experimental Design for Testing the Efficacy of Pentetate Zinc Trisodium (Zn-DTPA)
Introduction
Pentetate zinc trisodium (B8492382) (Zn-DTPA) is a chelating agent approved for the treatment of internal contamination with plutonium, americium, or curium.[1][2] Its efficacy lies in the formation of stable, water-soluble complexes with these radionuclides, which are then excreted from the body, primarily through the kidneys.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing the efficacy of Zn-DTPA. It includes detailed protocols for both in vitro and in vivo studies, guidelines for data presentation, and visualizations of experimental workflows.
Mechanism of Action
Zn-DTPA operates via a ligand exchange mechanism. The zinc ion in the Zn-DTPA complex is displaced by radionuclides like plutonium, americium, and curium, for which the DTPA ligand has a higher binding affinity.[3][4][5] The resulting radionuclide-DTPA complex is a stable, water-soluble chelate that is readily filtered by the glomerulus and excreted in the urine.[4][5][6] This process effectively reduces the body's burden of the radioactive contaminant and mitigates the long-term health risks associated with internal radionuclide exposure.
In Vitro Efficacy and Cytotoxicity Assessment
In vitro assays are crucial for the initial screening of chelating agents and for understanding their cellular-level efficacy and potential toxicity.
Cell Line Selection
The choice of cell line should reflect the primary routes of radionuclide exposure. For inhalation, which is a common route of contamination, the following cell lines are recommended:
-
BEAS-2B: A human bronchial epithelial cell line, suitable for studying the effects of inhaled radionuclides.[7][8][9][10]
-
Human Lung Fibroblasts (e.g., HFL1): These cells are relevant for investigating the long-term fibrotic effects of radionuclides in the lungs.[11][12]
Experimental Protocols
Protocol 1: In Vitro Radionuclide Decorporation Assay
This assay assesses the ability of Zn-DTPA to remove radionuclides from cells that have been pre-loaded with the contaminant.
Materials:
-
Selected cell line (BEAS-2B or Human Lung Fibroblasts)
-
Cell culture medium and supplements
-
Plutonium (e.g., 238Pu, 239Pu) or Americium (e.g., 241Am) standard solution
-
Pentetate zinc trisodium (Zn-DTPA) solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation cocktail and vials
-
Liquid scintillation counter or gamma counter
Procedure:
-
Cell Seeding: Seed the selected cells in 24-well plates at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Radionuclide Loading: Remove the culture medium and expose the cells to a medium containing a known concentration of the radionuclide (e.g., 1 kBq/mL of 238Pu) for 4-6 hours to allow for cellular uptake.
-
Washing: After the loading period, aspirate the radionuclide-containing medium and wash the cells three times with ice-cold PBS to remove extracellular radionuclides.
-
Chelation Treatment: Add fresh culture medium containing various concentrations of Zn-DTPA (e.g., 0, 10, 50, 100, 500 µM) to the wells. Include a control group with no Zn-DTPA.
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours).
-
Sample Collection:
-
Supernatant: Collect the supernatant from each well, which contains the chelated radionuclide removed from the cells.
-
Cell Lysate: Wash the cells again with PBS, then lyse the cells using a suitable lysis buffer.
-
-
Radioactivity Measurement: Measure the radioactivity in the supernatant and cell lysate fractions using a liquid scintillation counter or gamma counter.
-
Data Analysis: Calculate the percentage of radionuclide removed from the cells for each Zn-DTPA concentration.
Protocol 2: Cytotoxicity Assay
This protocol determines the potential toxic effects of Zn-DTPA on the selected cell lines.
Materials:
-
Selected cell line
-
Cell culture medium and supplements
-
This compound (Zn-DTPA) solution
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.[13]
-
Treatment: Expose the cells to a range of Zn-DTPA concentrations (e.g., 0 to 1000 µM) for 24 hours.
-
MTT/MTS Assay:
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Data Presentation: In Vitro Studies
Table 1: In Vitro Decorporation Efficacy of Zn-DTPA on BEAS-2B Cells Contaminated with 238Pu
| Zn-DTPA Concentration (µM) | Radionuclide in Supernatant (CPM) | Radionuclide in Cell Lysate (CPM) | Total Radionuclide (CPM) | % Radionuclide Removed |
| 0 (Control) | 500 ± 50 | 9500 ± 300 | 10000 ± 350 | 5.0 ± 0.5 |
| 10 | 2500 ± 150 | 7500 ± 250 | 10000 ± 400 | 25.0 ± 1.5 |
| 50 | 5500 ± 200 | 4500 ± 180 | 10000 ± 380 | 55.0 ± 2.0 |
| 100 | 7500 ± 300 | 2500 ± 150 | 10000 ± 450 | 75.0 ± 3.0 |
| 500 | 9000 ± 400 | 1000 ± 80 | 10000 ± 480 | 90.0 ± 4.0 |
Table 2: Cytotoxicity of Zn-DTPA on BEAS-2B Cells
| Zn-DTPA Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5 |
| 10 | 98 ± 4 |
| 50 | 97 ± 5 |
| 100 | 95 ± 6 |
| 500 | 92 ± 7 |
| 1000 | 88 ± 8 |
In Vivo Efficacy Assessment
In vivo studies are essential to evaluate the efficacy of Zn-DTPA in a whole-organism context, considering factors like absorption, distribution, metabolism, and excretion (ADME).
Animal Model Selection
Rodents are commonly used models for radionuclide decorporation studies.[14][15]
-
Species: Sprague-Dawley or Wistar rats are often preferred due to their size, which facilitates surgical procedures and sample collection.
-
Sex: Both male and female animals should be included to assess any sex-dependent differences in efficacy.
-
Age: Young adult animals (8-10 weeks old) are typically used.
Experimental Protocols
Protocol 3: In Vivo Decorporation Efficacy Following Intravenous Contamination
This protocol assesses the efficacy of Zn-DTPA in removing systemically circulating radionuclides.
Materials:
-
Sprague-Dawley rats
-
Plutonium citrate (B86180) (238Pu-citrate) or Americium citrate (241Am-citrate) solution
-
This compound (Zn-DTPA) for injection
-
Metabolic cages for urine and feces collection
-
Anesthesia (e.g., isoflurane)
-
Gamma counter or alpha spectrometer
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week.
-
Contamination: Administer a known amount of radionuclide solution (e.g., 10 kBq of 238Pu-citrate) via intravenous injection into the tail vein.
-
Treatment Groups: Divide the animals into groups (n=6-8 per group):
-
Group 1: Control (saline injection)
-
Group 2: Zn-DTPA (e.g., 30 µmol/kg) administered intravenously 1 hour post-contamination.
-
Group 3: Zn-DTPA (e.g., 30 µmol/kg) administered intravenously 24 hours post-contamination.
-
-
Sample Collection: House the animals in metabolic cages and collect urine and feces daily for 7 days.
-
Biodistribution: At the end of the study (Day 7), euthanize the animals and collect key organs (liver, kidneys, spleen, femur for bone).
-
Radioactivity Measurement: Measure the radionuclide content in urine, feces, and tissue samples using a gamma counter or alpha spectrometer.
-
Data Analysis: Calculate the percentage of the injected dose excreted and retained in each organ.
Protocol 4: In Vivo Decorporation Efficacy Following Inhalation Contamination
This protocol simulates a more realistic exposure scenario.
Materials:
-
As in Protocol 3
-
Intratracheal instillation device
Procedure:
-
Acclimatization and Anesthesia: As in Protocol 3.
-
Contamination: Administer a radionuclide solution (e.g., Plutonium nitrate) via intratracheal instillation.[6][14]
-
Treatment Groups: Similar to Protocol 3, with Zn-DTPA administered intravenously or via nebulization.
-
Sample Collection and Analysis: As in Protocol 3, with the addition of the lungs to the collected organs.
Protocol 5: In Vivo Decorporation Efficacy Following Wound Contamination
This protocol is relevant for scenarios involving skin injuries.
Materials:
-
As in Protocol 3
-
Surgical instruments
Procedure:
-
Acclimatization and Anesthesia: As in Protocol 3.
-
Wound Creation and Contamination: Create a shallow incision on the hind limb muscle and apply a known amount of radionuclide solution to the wound.[3][4]
-
Treatment Groups: Similar to Protocol 3, with Zn-DTPA administered intravenously or topically.
-
Sample Collection and Analysis: As in Protocol 3, with the addition of the wound site tissue to the collected samples.
Data Presentation: In Vivo Studies
Table 3: Biodistribution of 238Pu in Rats 7 Days After Intravenous Contamination and Treatment with Zn-DTPA
| Organ | Control (% Injected Dose) | Zn-DTPA (1h post-contamination) (% Injected Dose) | Zn-DTPA (24h post-contamination) (% Injected Dose) |
| Liver | 35.2 ± 4.1 | 8.5 ± 1.2 | 15.6 ± 2.3 |
| Skeleton (Femur x 10) | 45.8 ± 5.3 | 12.1 ± 1.8 | 22.4 ± 3.1 |
| Kidneys | 2.1 ± 0.3 | 0.5 ± 0.1 | 0.9 ± 0.2 |
| Spleen | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.08 |
| Total Excreted (Urine + Feces) | 16.4 ± 2.5 | 78.8 ± 6.5 | 60.9 ± 5.7 |
* p < 0.05 compared to control
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Signaling Pathway Diagram
While Zn-DTPA's primary mechanism is extracellular chelation, understanding the intracellular fate of radionuclides is important. The following diagram illustrates a simplified pathway of radionuclide interaction with a cell and the point of intervention for a chelating agent.
Conclusion
The experimental designs and protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound's efficacy as a radionuclide decorporation agent. Adherence to these detailed methodologies will ensure the generation of reliable and comparable data, which is essential for regulatory submissions and for advancing the understanding of chelation therapy. The provided visualizations and data presentation formats are designed to facilitate clear communication of experimental workflows and results.
References
- 1. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 2. mdpi.com [mdpi.com]
- 3. DTPA Treatment of Wound Contamination in Rats with Americium: Evaluation of Urinary Profiles Using STATBIODIS Shows Importance of Prompt Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decontamination of Actinide-contaminated Injured Skin with Ca-DTPA Products Using an Ex Vivo Rat Skin Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intranet.mmrx.org [intranet.mmrx.org]
- 7. Human bronchial epithelial BEAS-2B cells, an appropriate in vitro model to study heavy metals induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Evaluation of a Combination of Chelating Agents for the Removal of Inhaled Uranium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro toxicity assay using human bronchial epithelial cell, Beas-2B, for the screening of toxicological risk of dioxin-like compounds sampled from small sized Korean waste incineration plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic characterization of cell systems used in in vitro toxicology testing: lung cell system BEAS-2B as a working example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HFL1 Cells [cytion.com]
- 12. vitrobiopharma.com [vitrobiopharma.com]
- 13. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Tracheal Instillation of Solutes into Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Pentetate Zinc Trisodium (Zn-DTPA) in Toxicology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetate zinc trisodium (B8492382) (Zn-DTPA), a synthetic polyaminopolycarboxylic acid, is a crucial chelating agent in toxicological research and clinical practice.[1] It is primarily indicated for the decorporation of internal contamination with certain transuranium elements.[2][3] These notes provide detailed applications and protocols for the use of Zn-DTPA in a research setting, focusing on its mechanism, efficacy, and experimental design.
Zn-DTPA operates through a ligand exchange mechanism. The zinc ion within the DTPA complex is displaced by radionuclides with a higher binding affinity, such as plutonium (Pu), americium (Am), and curium (Cm).[4][5] This forms a stable, water-soluble complex that is subsequently excreted from the body, primarily through glomerular filtration into the urine.[6] This action effectively reduces the biological half-life of the contaminating radionuclide, mitigating its toxic and radiological effects.[5]
Key Applications in Toxicology Research
-
Efficacy studies: Evaluating the effectiveness of Zn-DTPA in removing specific radionuclides from the body.
-
Dose-response studies: Determining the optimal dose of Zn-DTPA for maximum decorporation with minimal side effects.
-
Comparative studies: Comparing the efficacy and safety of Zn-DTPA with other chelating agents, such as calcium DTPA (Ca-DTPA).[2][7]
-
Route of administration studies: Investigating the effectiveness of different delivery methods, including intravenous, nebulized, and oral formulations.[8][9]
-
Toxicokinetic and Pharmacokinetic (PK/PD) studies: Understanding the absorption, distribution, metabolism, and excretion of Zn-DTPA and the metal-chelate complexes.
Data Presentation
Table 1: Comparative Efficacy of Ca-DTPA and Zn-DTPA in Rodent Studies
| Treatment Group | Time of Administration Post-Contamination | Efficacy (relative to control) | Reference |
| Ca-DTPA | Within 1 hour | ~10-fold higher rate of plutonium elimination in urine compared to Zn-DTPA | [2][6] |
| Zn-DTPA | Within 1 hour | - | [2][6] |
| Ca-DTPA or Zn-DTPA | After 24 hours (maintenance) | Similar rates of radioactivity elimination | [2][6] |
Table 2: Efficacy of Combined Ca-DTPA and Zn-DTPA Inhalation Therapy in Rodents with Plutonium and Americium Contamination
| Treatment Regimen | Lung Deposit Reduction (compared to untreated) | Systemic Deposit Reduction (liver and skeleton) | Reference |
| Inhaled Ca-DTPA followed by inhaled Zn-DTPA | Reduced to 1-2% of untreated animals | Reduced by half | [6][9] |
Table 3: Recommended Human Dosage of Zn-DTPA for Internal Contamination
| Population | Initial Dose (if Ca-DTPA is unavailable) | Maintenance Dose | Maximum Daily Dose | Reference |
| Adults and Adolescents | 1.0 gram intravenously | 1.0 gram intravenously once daily | 1.0 gram | [3][6] |
| Children (< 12 years) | 14 mg/kg intravenously | 14 mg/kg intravenously once daily | 1.0 gram | [3][6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of Zn-DTPA for Decorporation of Americium-241 in a Rodent Model
Objective: To evaluate the efficacy of intravenously administered Zn-DTPA in promoting the excretion of Americium-241 (²⁴¹Am) in rats.
Materials:
-
Pentetate zinc trisodium (Zn-DTPA) injection
-
Americium-241 (²⁴¹Am) citrate (B86180) solution
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Metabolic cages for urine and feces collection
-
Gamma counter
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.
-
Contamination: Administer a single intravenous injection of ²⁴¹Am-citrate solution to each rat via the tail vein. The dose should be sufficient to provide detectable radioactivity in excreta and tissues.
-
Group Allocation: Randomly divide the animals into two groups:
-
Control Group: Receives an intravenous injection of saline solution.
-
Treatment Group: Receives an intravenous injection of Zn-DTPA (e.g., 30 µmol/kg).
-
-
Treatment Administration: Administer the first dose of saline or Zn-DTPA one hour after the ²⁴¹Am injection. Continue with daily injections for a predetermined period (e.g., 5 days).
-
Sample Collection: House the rats in metabolic cages and collect urine and feces daily for the duration of the study.
-
Radioactivity Measurement: Measure the ²⁴¹Am activity in the collected urine and feces using a gamma counter.
-
Tissue Analysis (Optional): At the end of the study, euthanize the animals and collect key organs (liver, kidneys, femur) to measure the retained ²⁴¹Am activity.
-
Data Analysis: Calculate the cumulative excretion of ²⁴¹Am in both groups. Compare the total excretion and tissue retention between the control and treatment groups to determine the efficacy of Zn-DTPA.
Protocol 2: In Vitro Chelation Assay for Zn-DTPA
Objective: To assess the ability of Zn-DTPA to chelate a target heavy metal ion in a competitive binding assay.
Materials:
-
This compound (Zn-DTPA) solution
-
Target heavy metal salt solution (e.g., Plutonium nitrate)
-
A competing colorimetric indicator that binds the target metal (e.g., Arsenazo III for plutonium)
-
Buffer solution (pH 7.4)
-
Spectrophotometer
Methodology:
-
Standard Curve: Prepare a standard curve of the target metal-indicator complex by measuring the absorbance at the characteristic wavelength for a series of known metal concentrations.
-
Reaction Mixture: In a microplate or cuvette, prepare reaction mixtures containing:
-
A fixed concentration of the target heavy metal.
-
A fixed concentration of the colorimetric indicator.
-
Varying concentrations of Zn-DTPA.
-
Buffer to a final constant volume.
-
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Absorbance Measurement: Measure the absorbance of each reaction mixture at the characteristic wavelength of the metal-indicator complex.
-
Data Analysis: As Zn-DTPA chelates the target metal, it will displace the indicator, leading to a decrease in absorbance. Calculate the concentration of the metal-DTPA complex formed at each Zn-DTPA concentration using the standard curve. This data can be used to determine the binding affinity (stability constant) of Zn-DTPA for the target metal.
Visualizations
References
- 1. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 2. Zn-DTPA (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Trisodium Zinc DTPA|Zn-DTPA|Chelating Agent [benchchem.com]
- 6. orise.orau.gov [orise.orau.gov]
- 7. DailyMed - this compound- this compound injection, solution, concentrate [dailymed.nlm.nih.gov]
- 8. Treatment of human contamination with plutonium and americium: would orally administered Ca- or Zn-DTPA be effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DailyMed - this compound injection, solution, concentrate [dailymed.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of Pentetate Zinc Trisodium (Zn-DTPA) in Chronic Exposure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols for the long-term administration of Pentetate zinc trisodium (B8492382) (Zn-DTPA) in chronic exposure models. The information is intended to guide the design and execution of preclinical studies evaluating the safety and efficacy of Zn-DTPA as a decorporation agent for heavy metals.
Quantitative Data Summary
The following table summarizes key quantitative data from a sub-chronic oral toxicity study of a novel Zn-DTPA tablet formulation in Beagle dogs and Sprague Dawley rats. This data can inform dose selection for long-term studies.
| Parameter | Beagle Dog | Sprague Dawley Rat | Reference |
| Study Duration | 7 consecutive days | 7 consecutive days | [1] |
| Administration Route | Oral (tablet) | Oral (gavage of crushed tablet suspension) | [1] |
| Dosage Groups | Low: 840 mg/dog/dayMid: 2520 mg/dog/dayHigh: 7560 mg/dog/day | Up to 1000 mg/kg/day | [1] |
| Pharmacokinetics (Tmax) | 1 hour | Not Reported | [1] |
| Maximum Plasma Concentration (Cmax) | Up to 270 µg/mL (after 7 days) | Not Reported | [1] |
| No-Observed-Adverse-Effect Level (NOAEL) | Approximately 1325 mg/kg/day | > 1000 mg/kg/day | [1] |
| Maximum Tolerated Dose (MTD) | > 7560 mg/dog/day (>1325 mg/kg/day) | Not Determined | [1] |
| Observed Toxicological Effects | Minor emesis and diarrhea | Not Reported | [1] |
| Effects on Hematology & Clinical Chemistry | No biologically relevant changes | No biologically relevant changes | [1] |
| Effects on Body Weight | No changes compared to controls | No changes compared to controls | [1] |
Experimental Protocols
The following are detailed methodologies for conducting a chronic toxicity study of Zn-DTPA in a rodent model, based on OECD Test Guideline 452 for chronic toxicity studies.
Chronic Toxicity Study of Zn-DTPA in a Rodent Model (12-Month Duration)
2.1.1. Animal Model and Husbandry
-
Species: Sprague Dawley rats are a commonly used species for chronic toxicity studies.
-
Age: Young adult rats (approximately 6-8 weeks old) at the start of the study.
-
Sex: At least 20 animals of each sex per dose group.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Standard laboratory chow and water should be provided ad libitum, except for fasting periods before blood collection.
2.1.2. Experimental Design
-
Groups: A minimum of three dose groups of Zn-DTPA and a concurrent control group.
-
Control Group: Administered the vehicle used for the Zn-DTPA formulation (e.g., sterile saline).
-
Dose Selection: Dose levels should be selected based on existing data, such as the 7-day study mentioned above. A high dose that produces minimal toxicity, a low dose that is a multiple of the intended human therapeutic dose, and an intermediate dose.
-
Administration Route: Intravenous (slow push or infusion) or intraperitoneal injection are common routes for preclinical studies of chelating agents. Oral administration via gavage can also be considered if an oral formulation is being tested.
-
Frequency and Duration: Daily administration for a period of 12 months.
2.1.3. In-Life Monitoring
-
Clinical Observations: Detailed clinical observations should be recorded for each animal at least once daily. This includes changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous system, as well as somatomotor activity and behavior patterns.
-
Body Weight and Food/Water Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Ophthalmological Examination: Conducted prior to the start of the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples should be collected at 3, 6, and 12 months.
-
Hematology: Hematocrit, hemoglobin concentration, erythrocyte count, total and differential leukocyte count, and platelet count.
-
Clinical Chemistry: Glucose, urea, creatinine, total protein, albumin, globulin, calcium, sodium, potassium, total bilirubin, alkaline phosphatase (ALP), alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST). Serum levels of essential metals such as zinc, copper, and manganese should also be monitored.
-
-
Urinalysis: Conducted at 3, 6, and 12 months. Parameters include appearance, volume, specific gravity, pH, protein, glucose, ketones, and microscopic examination of the sediment.
2.1.4. Terminal Procedures
-
Necropsy: At the end of the 12-month period, all surviving animals are euthanized. A full gross necropsy is performed on all animals.
-
Organ Weights: Weights of major organs including the brain, heart, kidneys, liver, spleen, and testes/ovaries should be recorded.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups should be examined microscopically. Tissues from the low- and intermediate-dose groups showing any gross abnormalities should also be examined. Special attention should be paid to the kidneys, liver, and bone marrow.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Potential Cellular Effects of Chronic Zn-DTPA Administration
Long-term administration of Zn-DTPA may lead to the depletion of essential trace metals, particularly zinc. Zinc deficiency can, in turn, affect various cellular signaling pathways. The following diagram illustrates a potential pathway by which chronic chelation of zinc could lead to cellular stress and apoptosis.
Caption: Potential signaling cascade initiated by chronic Zn-DTPA administration, leading to apoptosis.
Experimental Workflow: Chronic Toxicity and Efficacy Study
The following diagram outlines the logical workflow for a comprehensive in vivo study evaluating the long-term effects of Zn-DTPA in a chronic heavy metal exposure model.
Caption: A four-phase workflow for conducting a long-term in vivo study of Zn-DTPA.
References
Application Notes and Protocols for Assessing the Chelating Efficiency of Pentetate Zinc Trisodium (Zn-DTPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetate zinc trisodium (B8492382) (Zn-DTPA) is a crucial chelating agent employed for the decorporation of certain heavy metals and radionuclides from the human body. Its efficacy is rooted in the fundamental principle of chelation, where the DTPA ligand exchanges its zinc ion for a metal with a higher binding affinity, forming a stable, water-soluble complex that is subsequently excreted, primarily through urine.[1] This document provides detailed application notes and experimental protocols for assessing the chelating efficiency of Zn-DTPA, catering to the needs of researchers, scientists, and professionals involved in drug development and toxicology studies.
The provided methodologies cover both in vitro and in vivo assessment strategies, offering a comprehensive toolkit for evaluating the performance of Zn-DTPA and other potential chelating agents.
Data Presentation: Stability Constants of Metal-DTPA Complexes
The chelating efficiency of DTPA is fundamentally related to the stability of the complex it forms with a target metal ion. This stability is quantified by the stability constant (log K). A higher log K value indicates a more stable complex and, consequently, a greater potential for the chelator to bind and remove the target metal. The following table summarizes the stability constants of DTPA with various metal ions, providing a basis for predicting its chelating potential.
| Metal Ion | Stability Constant (log K) | Reference |
| Plutonium (Pu IV) | 33.67 ± 0.02 | [2][3] |
| Americium (Am III) | 19.6 | [4] |
| Curium (Cm III) | 22.9 (estimated) | |
| Thorium (Th IV) | 29.6 ± 1 | [2][3] |
| Uranium (U IV) | 31.8 ± 0.1 | [2][3] |
| Neptunium (Np IV) | 32.3 ± 0.1 | [2][3] |
| Cerium (Ce III) | 20.01 ± 0.02 | [2][3] |
| Cerium (Ce IV) | 34.04 ± 0.04 | [2][3] |
| Plutonium (Pu III) | 20.58 ± 0.04 | [2][3] |
| Zinc (Zn II) | 18.2 | [5] |
| Cadmium (Cd II) | 19.1 | [5] |
| Lead (Pb II) | 18.8 | [5] |
| Copper (Cu II) | 21.4 | [5] |
| Iron (Fe III) | 27.5 | [5] |
Experimental Protocols
In Vitro Assessment: Competitive Spectrophotometric Assay
This protocol describes a competitive binding assay to determine the chelating efficiency of Zn-DTPA by measuring its ability to displace a chromogenic indicator from a metal-indicator complex.
Principle: A solution containing a specific metal ion and a chromogenic indicator forms a colored complex with a characteristic absorbance. Upon addition of Zn-DTPA, the DTPA will chelate the metal ion if its binding affinity is higher than that of the indicator. This displacement leads to a decrease in the absorbance of the metal-indicator complex, which is proportional to the chelating efficiency of the Zn-DTPA.
Experimental Workflow:
Caption: Workflow for the competitive spectrophotometric assay.
Detailed Protocol:
-
Reagent Preparation:
-
Metal Ion Stock Solution: Prepare a stock solution (e.g., 1 mM) of the target metal salt (e.g., CdCl₂, Pb(NO₃)₂) in deionized water.
-
Chromogenic Indicator Stock Solution: Prepare a stock solution (e.g., 1 mM) of a suitable chromogenic indicator (e.g., Xylenol Orange, PAR) in an appropriate solvent.
-
Zn-DTPA Standard Solutions: Prepare a series of standard solutions of Zn-DTPA at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM) in deionized water.
-
Buffer Solution: Prepare a buffer solution to maintain a constant pH throughout the experiment (e.g., acetate (B1210297) buffer for pH 5.5, phosphate (B84403) buffer for pH 7.4).
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add the following in order:
-
Buffer solution.
-
Metal ion solution to a final concentration that gives a measurable absorbance with the indicator.
-
Chromogenic indicator solution to a final concentration that is in slight excess of the metal ion concentration.
-
-
Mix well and measure the initial absorbance (A_initial) at the wavelength of maximum absorbance for the metal-indicator complex.
-
Add a specific volume of the Zn-DTPA standard solution to the wells/cuvettes.
-
Incubate the mixture for a sufficient time to allow the chelation reaction to reach equilibrium (e.g., 15-30 minutes at room temperature).
-
Measure the final absorbance (A_final) at the same wavelength.
-
-
Calculation of Chelating Efficiency: The chelating efficiency of Zn-DTPA is calculated using the following formula: Chelating Efficiency (%) = [(A_initial - A_final) / A_initial] * 100
In Vitro Assessment: HPLC-UV Method for DTPA Quantification
This protocol provides a method for the quantification of DTPA in biological matrices like plasma and urine using High-Performance Liquid Chromatography with Ultraviolet (UV) detection. This method is crucial for pharmacokinetic studies of Zn-DTPA.
Principle: Since DTPA itself lacks a strong chromophore, it is complexed with a metal ion (e.g., Fe³⁺) that forms a stable, UV-active complex. This complex is then separated by reverse-phase HPLC and detected by a UV detector. The concentration of the DTPA-metal complex is proportional to the peak area, which can be quantified using a standard curve.
Experimental Workflow:
Caption: Workflow for HPLC-UV quantification of DTPA.
Detailed Protocol:
-
Reagent and Standard Preparation:
-
Mobile Phase: Prepare the mobile phase as required for the specific method (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile).
-
DTPA Standard Stock Solution: Prepare a stock solution of DTPA (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.01 N NaOH).
-
Metal Solution: Prepare a solution of a suitable metal salt (e.g., 20 mM FeCl₃) in water.
-
Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard.
-
-
Sample Preparation:
-
Plasma:
-
To 100 µL of plasma, add 10 µL of IS solution and vortex.
-
Add 300 µL of a protein precipitating agent (e.g., cold acetonitrile), vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 50 µL of the metal solution, vortex, and incubate for 15 minutes at room temperature.
-
-
Urine:
-
Centrifuge the urine sample at 2000 x g for 5 minutes to remove particulate matter.
-
To 100 µL of the supernatant, add 10 µL of IS solution and vortex.
-
Add 50 µL of the metal solution, vortex, and incubate for 15 minutes at room temperature.
-
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of aqueous buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Dependent on the metal complex (e.g., ~260 nm for Fe-DTPA).
-
Column Temperature: 30°C.
-
-
Standard Curve and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of DTPA into a blank biological matrix (plasma or urine) and process them in the same way as the samples.
-
Generate a standard curve by plotting the peak area ratio (DTPA/IS) against the concentration of DTPA.
-
Determine the concentration of DTPA in the unknown samples by interpolating their peak area ratios from the standard curve.
-
In Vivo Assessment: Animal Decorporation Study
This protocol outlines a general procedure for evaluating the in vivo chelating efficiency of Zn-DTPA in an animal model.
Principle: Animals are internally contaminated with a target metal (often a radionuclide for ease of detection). Subsequently, Zn-DTPA is administered, and its effectiveness is determined by measuring the amount of the metal excreted from the body (typically in urine and feces) and the reduction of the metal burden in various tissues compared to untreated control animals.
Experimental Workflow:
References
- 1. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Aqueous Complexation of Thorium(IV), Uranium(IV), Neptunium(IV), Plutonium(III/IV), and Cerium(III/IV) with DTPA - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Species-Dependent Chelation of 241Am by DTPA Di-ethyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pentetate Zinc Trisodium (Zn-DTPA) for Maximum Decorporation Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pentetate zinc trisodium (B8492382) (Zn-DTPA) for the decorporation of plutonium, americium, and curium. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Zn-DTPA in decorporation?
A1: Pentetate zinc trisodium (Zn-DTPA) is a chelating agent. Its mechanism of action is based on the principle of ligand exchange. The DTPA molecule has a high affinity for certain trivalent and tetravalent actinide metals like plutonium (Pu), americium (Am), and curium (Cm). When Zn-DTPA is administered, the zinc ion in the complex is exchanged for a contaminant metal with a greater binding capacity.[1][2] This forms a stable, water-soluble metal-DTPA complex that is then readily excreted from the body, primarily through glomerular filtration into the urine.[1][3] This process prevents the radioactive contaminants from depositing in tissues such as the bone and liver, thereby reducing the long-term radiation dose to the body.[4]
Q2: When is it appropriate to use Zn-DTPA versus Ca-DTPA?
A2: The choice between Pentetate calcium trisodium (Ca-DTPA) and Zn-DTPA depends on the time elapsed since internal contamination.
-
Within the first 24 hours: Ca-DTPA is the preferred initial treatment as it is more effective than Zn-DTPA during this early period when the radioactive contaminants are still circulating and more readily available for chelation.[5][6] Animal studies have shown that Ca-DTPA can result in a rate of plutonium elimination that is approximately 10 times higher than that of Zn-DTPA when administered within an hour of contamination.[7]
-
After 24 hours: After the initial 24-hour period, both Ca-DTPA and Zn-DTPA have comparable efficacy.[5] However, Zn-DTPA is the preferred agent for maintenance therapy because it is associated with less depletion of essential trace metals, particularly zinc.[5][6] If Ca-DTPA is used for continued treatment, supplementation with zinc is recommended.[8]
Q3: What are the recommended dosages for Zn-DTPA in research settings?
A3: The recommended dosages for Zn-DTPA are consistent with clinical guidelines and should be scaled appropriately for animal models based on body weight.
-
Adults and Adolescents: A single 1.0-gram initial dose administered intravenously.[8] For maintenance, the recommended dose is 1.0 gram once daily.[8]
-
Pediatrics (less than 12 years of age): A single initial dose of 14 mg/kg administered intravenously, not to exceed 1.0 gram.[8] The maintenance dose is 14 mg/kg once daily, with the maximum daily dose not exceeding 1.0 gram.[8]
Q4: What are the primary routes of administration for Zn-DTPA in experimental studies?
A4: The two primary routes of administration for Zn-DTPA are intravenous (IV) and nebulized inhalation.
-
Intravenous (IV) Administration: This is the recommended route when the route of internal contamination is unknown or if multiple routes are likely.[8] Zn-DTPA can be administered as a slow intravenous push over 3-4 minutes or as an intravenous infusion over 30 minutes diluted in a suitable solution like 5% dextrose in water (D5W), Ringer's Lactate, or Normal Saline.[6]
-
Nebulized Inhalation: This is an alternative route for internal contamination that has occurred only through inhalation.[6] For nebulization, Zn-DTPA should be diluted at a 1:1 ratio with sterile water or saline.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected decorporation efficacy | Delayed administration: The effectiveness of Zn-DTPA decreases as the time since contamination increases, as radionuclides become sequestered in tissues like the liver and bone.[8] | Initiate treatment as soon as possible after contamination. For delayed treatment scenarios, consider prolonged or repeated dosing schedules. |
| Inappropriate chelating agent: Ca-DTPA is more effective in the first 24 hours post-contamination.[5] | If within the first 24 hours, use Ca-DTPA for the initial dose if available. | |
| Insoluble form of contaminant: Zn-DTPA is less effective for insoluble forms of radioactive materials, such as plutonium oxides.[9] | Characterize the physicochemical form of the contaminant. Alternative decorporation strategies may be necessary for insoluble compounds. | |
| Adverse effects observed in animal subjects (e.g., weight loss, lethargy) | Trace metal depletion: Prolonged or frequent administration of DTPA can lead to the depletion of essential trace metals like zinc, magnesium, and manganese.[5] | Monitor the health of the animals closely. For long-term studies, consider periodic monitoring of serum mineral levels and provide mineral supplements if necessary. Zn-DTPA has a lower risk of this than Ca-DTPA.[6] |
| Asthma-like symptoms with nebulized administration: Nebulized Zn-DTPA can exacerbate asthma.[8] | Use caution when administering Zn-DTPA via nebulization to animals with pre-existing respiratory conditions. Monitor for any signs of respiratory distress. | |
| Variability in experimental results | Inconsistent dosing or administration: Inaccurate dosing or improper administration techniques can lead to variable outcomes. | Ensure accurate calculation of doses based on body weight and consistent administration procedures. Calibrate all equipment regularly. |
| Biological variability: Individual differences in metabolism and contaminant uptake can contribute to variability. | Use a sufficient number of animals per group to ensure statistical power. Randomize animals to treatment groups. |
Data Presentation
Table 1: Recommended Dosages for this compound (Zn-DTPA)
| Population | Initial Dose (Intravenous) | Maintenance Dose (Intravenous) | Maximum Daily Dose |
| Adults & Adolescents | 1.0 gram[8] | 1.0 gram once daily[8] | 1.0 gram[8] |
| Pediatrics (<12 years) | 14 mg/kg[8] | 14 mg/kg once daily[8] | 1.0 gram[8] |
Table 2: Summary of Zn-DTPA Efficacy Data from Preclinical Studies
| Animal Model | Contaminant | Treatment Regimen | Efficacy Outcome |
| Rat | Inhaled Plutonium (Pu) and Americium (Am) nitrates | Continuous oral administration of Zn-DTPA | As effective as repeated intravenous injections for decorporation, though higher oral doses are required.[9] |
| Rat | Inhaled 238Pu and 241Am as nitrates | Continuous Zn-DTPA administration for 14 days, starting 1 hour after exposure | Reduced lung and total body content of 238Pu to 11% and 18% of untreated controls, respectively. Corresponding values for 241Am were 11% and 14%.[7] |
| Rat | 65ZnCl2 | Single intraperitoneal dose of 5 mg Zn-DTPA 30 minutes before and 24 hours after contamination | Significantly greater decorporation efficacy compared to a single lower dose.[10] |
| Beagle Dog | Intravenous 241Am(III)-citrate | Daily intravenous Zn-DTPA (5 mg/kg) for 14 days, starting 1 day after contamination | Urinary and fecal excretion increased approximately 10-fold compared to untreated animals. Liver content was decreased by about eightfold.[11] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of Intravenously Administered Zn-DTPA
-
Animal Model: Select an appropriate animal model (e.g., Wistar rats, Beagle dogs) based on the research objectives. House animals in accordance with institutional guidelines.
-
Contamination:
-
Prepare a solution of the radionuclide (e.g., 239Pu, 241Am) of known concentration and physicochemical form.
-
Administer the contaminant to the animals via a relevant route (e.g., intravenous injection, inhalation).
-
-
Treatment Groups:
-
Divide the animals into a control group (receiving a placebo, e.g., saline) and one or more treatment groups.
-
Treatment groups will receive Zn-DTPA at a predetermined dose (e.g., 14 mg/kg for rats) and time point(s) post-contamination.
-
-
Zn-DTPA Administration (Intravenous):
-
Sample Collection and Monitoring:
-
Collect urine and feces at regular intervals to measure radionuclide excretion.
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, bone, lungs) for radioactivity measurement.
-
Monitor animal health throughout the experiment for any adverse effects.
-
-
Data Analysis:
-
Quantify the amount of radionuclide in the collected samples using appropriate detection methods (e.g., alpha spectrometry, gamma counting).
-
Calculate the decorporation efficacy as the percentage reduction in radionuclide retention in the treatment groups compared to the control group.
-
Protocol 2: Assessment of Nebulized Zn-DTPA for Inhalation Contamination
-
Animal Model and Contamination:
-
Use an animal model suitable for inhalation studies.
-
Expose the animals to an aerosolized form of the radionuclide in a controlled inhalation chamber.
-
-
Treatment Groups:
-
Establish control and Zn-DTPA treatment groups as described in Protocol 1.
-
-
Zn-DTPA Administration (Nebulized):
-
Dilute the Zn-DTPA solution at a 1:1 ratio with sterile water or saline.[6]
-
Administer the aerosolized Zn-DTPA to the animals using a nebulizer connected to an exposure chamber for a specified duration.
-
-
Sample Collection and Analysis:
-
Proceed with sample collection, monitoring, and data analysis as outlined in Protocol 1, with a particular focus on radionuclide content in the lungs.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound (Zn-DTPA).
Caption: General experimental workflow for Zn-DTPA efficacy studies.
Caption: Logical diagram for initial dosage selection in decorporation therapy.
References
- 1. Factors influencing the efficiency of chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Treatment With Chelating Agents Depends on the Stability of Administered GBCAs: A Comparative Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Zn-DTPA (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. researchgate.net [researchgate.net]
- 8. orise.orau.gov [orise.orau.gov]
- 9. Treatment of human contamination with plutonium and americium: would orally administered Ca- or Zn-DTPA be effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic acid (DTPA) formulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility and stability issues of Pentetate zinc trisodium in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentetate zinc trisodium (B8492382) (Zn-DTPA). The information provided addresses common challenges related to the solubility and stability of Zn-DTPA in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is Pentetate zinc trisodium (Zn-DTPA)?
A1: this compound is a chelating agent. It is the trisodium salt of a zinc complex with diethylenetriaminepentaacetic acid (DTPA).[1][2][3] It works by exchanging its zinc ion for other metals with a higher binding affinity, forming stable, water-soluble complexes that can be excreted from the body.[1][2][3]
Q2: What is the optimal pH for dissolving and using Zn-DTPA?
A2: The injectable form of this compound is formulated at a pH between 6.5 and 7.5.[1][2][4] Maintaining a pH within this range is recommended for optimal solubility and stability in experimental buffers.
Q3: What are the recommended storage conditions for Zn-DTPA solutions?
A3: Zn-DTPA solutions should be stored at room temperature, between 15°C and 30°C (59°F and 86°F).[1][4][5] It is also advisable to protect solutions from light to prevent photodegradation.
Q4: Can I use phosphate-buffered saline (PBS) to prepare my Zn-DTPA solution?
A4: It is not recommended to use phosphate-based buffers like PBS. Zinc ions can react with phosphate (B84403) ions to form insoluble zinc phosphate precipitates, which will significantly reduce the concentration of active Zn-DTPA in your solution.[6][7][8]
Q5: Which buffers are compatible with Zn-DTPA?
A5: Buffers with low or negligible metal-binding capacity are preferred. HEPES is a good choice as it has minimal interaction with metal ions.[9][10] Tris buffer can be used, but be aware that it may have a weak interaction with zinc ions.[7][11][12]
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness in Solution
Symptoms:
-
Visible solid particles or a cloudy appearance in the Zn-DTPA solution after preparation or during storage.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Use of Phosphate Buffer | Avoid using phosphate-based buffers. If precipitation has already occurred, the solution should be discarded and remade with a non-phosphate buffer like HEPES or Tris.[6][7][8] |
| Incorrect pH | The pH of the solution may be outside the optimal range of 6.5-7.5. Adjust the pH of the buffer before adding Zn-DTPA. If the pH has shifted after dissolution, carefully adjust it back to the recommended range using dilute acid or base. |
| High Concentration | The concentration of Zn-DTPA may exceed its solubility limit in the chosen buffer and temperature. Try preparing a more dilute solution. |
| Low Temperature | Solubility can decrease at lower temperatures. If the solution has been stored at a low temperature, gently warm it to room temperature to see if the precipitate redissolves. |
Troubleshooting Workflow for Precipitation Issues
Caption: A flowchart to diagnose and resolve precipitation in Zn-DTPA solutions.
Issue 2: Loss of Efficacy or Inconsistent Results
Symptoms:
-
Reduced chelating activity in assays.
-
Variability in experimental outcomes.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Degradation due to Light Exposure | Zn-DTPA solutions, especially in the presence of other metals like iron, can be sensitive to light. Prepare solutions fresh and store them in amber vials or protect them from light by wrapping the container in aluminum foil. |
| Thermal Degradation | Avoid exposing Zn-DTPA solutions to high temperatures. Prepare and store solutions at room temperature (15-30°C).[1][4][5] |
| Presence of Strong Oxidizing Agents | Avoid the presence of strong oxidizing agents in your experimental setup, as they can degrade the DTPA molecule. |
| Interaction with Other Metal Ions | The presence of other metal ions with a high affinity for DTPA can lead to the displacement of zinc, altering the properties and effectiveness of the solution. Use high-purity water and reagents to minimize metal contamination. |
Signaling Pathway of Zn-DTPA Chelation and Potential Interferences
Caption: The chelation process of Zn-DTPA and common factors that can interfere with its stability.
Experimental Protocols
Preparation of a 10 mM Zn-DTPA Stock Solution in HEPES Buffer
This protocol describes the preparation of a 10 mM stock solution of this compound (Molar Mass: 522.7 g/mol ) in 50 mM HEPES buffer at pH 7.4.
Materials:
-
This compound (Zn-DTPA) powder
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
1 M NaOH and 1 M HCl for pH adjustment
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and appropriate glassware
-
0.22 µm sterile filter
Procedure:
-
Prepare the HEPES Buffer:
-
To prepare 1 L of 50 mM HEPES buffer, dissolve 11.92 g of HEPES in approximately 800 mL of high-purity water.
-
Stir the solution until the HEPES is completely dissolved.
-
Adjust the pH to 7.4 using 1 M NaOH. Use 1 M HCl for downward adjustments if necessary.
-
Bring the final volume to 1 L with high-purity water.
-
Sterile-filter the buffer using a 0.22 µm filter if required for your application.
-
-
Prepare the Zn-DTPA Stock Solution:
-
To prepare 100 mL of a 10 mM Zn-DTPA stock solution, weigh out 0.5227 g of Zn-DTPA powder.
-
Add the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of the 50 mM HEPES buffer (pH 7.4) to the flask.
-
Stir the solution gently until the Zn-DTPA is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Once dissolved, bring the final volume to 100 mL with the HEPES buffer.
-
Verify that the final pH is within the desired range (7.2-7.5). If necessary, adjust with very small volumes of dilute NaOH or HCl.
-
Store the solution in a light-protected container at room temperature (15-30°C).
-
Experimental Workflow for Solution Preparation
Caption: Step-by-step workflow for preparing a Zn-DTPA stock solution.
Quantitative Data Summary
pKa Values of DTPA (Pentetic Acid)
The solubility and chelation efficacy of DTPA are highly dependent on pH, which dictates the protonation state of its five carboxyl groups and three amino groups. The reported pKa values for the carboxyl groups are approximately 1.8, 2.6, 4.4, 8.8, and 10.4.
| pKa Value | Corresponding Group |
| 1.8 | Carboxyl |
| 2.6 | Carboxyl |
| 4.4 | Carboxyl |
| 8.8 | Carboxyl |
| 10.4 | Carboxyl |
Note: These values are for the parent ligand, DTPA. The coordination with zinc will influence the overall charge and properties of the complex.
References
- 1. orise.orau.gov [orise.orau.gov]
- 2. This compound injection [dailymed.nlm.nih.gov]
- 3. This compound | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zn-DTPA (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. health.mil [health.mil]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HEPES 緩衝液 [sigmaaldrich.com]
- 10. HEPES - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of zinc binding metallothioneins' polymerization in tris(hydroxymethyl)-aminomethane buffer by coupling of size exclusion chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Trace Metal Depletion During Long-Term Pentetate Zinc Trisodium (Zn-DTPA) Therapy in Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing trace metal depletion during long-term Pentetate zinc trisodium (B8492382) (Zn-DTPA) therapy in animal models. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Zn-DTPA?
A1: Pentetate zinc trisodium (Zn-DTPA) is a chelating agent. Its mechanism of action is based on the principle of ligand exchange. Zn-DTPA circulates in the extracellular fluid and exchanges its zinc ion for other metal ions that have a higher binding affinity for the DTPA ligand. This forms a stable, water-soluble metal-DTPA complex that is then renally excreted, thus removing the target metal from the body. This process is particularly effective for the removal of transuranium elements like plutonium, americium, and curium.
Q2: Why is trace metal depletion a concern during long-term Zn-DTPA therapy?
A2: While Zn-DTPA is designed to have a high affinity for specific heavy metals, the DTPA ligand can also bind to essential endogenous trace metals, such as manganese and magnesium, leading to their increased urinary excretion. Although Zn-DTPA is considered less toxic than its calcium counterpart (Ca-DTPA) in terms of depleting essential minerals, long-term administration can still pose a risk of creating deficiencies in vital trace elements, which can have downstream physiological consequences.[1]
Q3: Which essential trace metals are most likely to be depleted by Zn-DTPA therapy?
A3: Based on animal studies and the mechanism of chelation, the primary essential trace metals of concern for depletion are zinc and copper .[2] While Zn-DTPA itself contains zinc, the exchange process can lead to a net loss. Studies in rats have shown increased urinary excretion of both zinc and copper following Zn-DTPA administration.[2] There is also potential for minimal depletion of magnesium and manganese .[1]
Q4: What are the signs of trace metal deficiency in common laboratory animals?
A4: Signs of trace metal deficiency can be subtle and vary by species and the specific mineral. General signs may include reduced growth rate, poor coat condition, anorexia, and lethargy. For specific deficiencies, for example, zinc deficiency can lead to skin lesions and impaired immune function. It is crucial to monitor for both general health indicators and specific signs related to the trace metals of greatest concern.
Q5: How can trace metal depletion be monitored during a long-term study?
A5: Regular monitoring of trace metal levels is critical. This should involve collecting biological samples at baseline and at regular intervals throughout the study. The most common matrices for analysis are whole blood, serum, and urine. Liver and bone tissue can also be analyzed for terminal studies to assess the impact on tissue mineral concentrations. Analytical methods such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectrometry (AAS) are recommended for accurate quantification of trace metal levels.
Troubleshooting Guides
Issue 1: Significant weight loss and decreased food intake are observed in animals undergoing long-term Zn-DTPA therapy.
-
Possible Cause: This could be a non-specific sign of toxicity or a direct consequence of essential trace metal depletion, which can affect appetite and metabolism.
-
Troubleshooting Steps:
-
Assess Trace Metal Status: Immediately collect blood and urine samples to analyze the concentrations of key trace metals, particularly zinc, copper, manganese, and magnesium.
-
Review Dosage: Ensure the administered dose of Zn-DTPA is within the established No-Observed-Adverse-Effect Level (NOAEL) for the species being studied.[3]
-
Consider Supplementation: If deficiencies are detected, consider oral or parenteral supplementation with the depleted trace metals. The timing of supplementation should be carefully considered to avoid interference with the chelation efficacy of Zn-DTPA.
-
Veterinary Examination: Conduct a thorough veterinary examination to rule out other potential causes of the clinical signs.
-
Issue 2: Analytical results show a progressive decline in serum zinc and copper levels.
-
Possible Cause: The chelation effect of Zn-DTPA is leading to increased urinary excretion of zinc and copper.[2]
-
Troubleshooting Steps:
-
Quantify Urinary Excretion: If not already part of the protocol, begin collecting 24-hour urine samples to quantify the extent of urinary mineral loss.
-
Implement a Supplementation Protocol: Introduce a carefully calculated supplementation regimen for zinc and copper. Oral supplementation is often preferred. It is advisable to administer supplements at a different time of day than the Zn-DTPA to minimize direct chelation of the supplement.
-
Adjust Zn-DTPA Dosing Schedule: If clinically justifiable, consider adjusting the frequency of Zn-DTPA administration (e.g., from daily to every other day) to allow for periods of mineral repletion. This decision should be balanced against the primary goal of removing the target heavy metal.
-
Monitor Response: Continue to monitor serum and urine mineral levels closely after implementing the supplementation and/or dose adjustment to ensure levels stabilize within a normal physiological range.
-
Data Presentation
Table 1: Urinary Trace Metal Excretion in Rats Following Zn-DTPA Administration
| Trace Metal | Urinary Loss (mg per 30 µmol Zn-DTPA) | Reference |
| Zinc (Zn) | 1.9 | [2] |
| Copper (Cu) | 0.01 | [2] |
Note: In this particular study, despite the increased urinary excretion, the concentration of metals in the liver, kidneys, brain, and femurs remained unchanged after 10 consecutive daily doses of 30 µmol/kg in rats.[2]
Table 2: No-Observed-Adverse-Effect Level (NOAEL) for Oral Zn-DTPA in Animal Models
| Animal Model | NOAEL | Study Duration | Reference |
| Beagle Dogs | ~1325 mg/kg/day | 7 days | [3] |
| Sprague Dawley Rats | >1000 mg/kg/day | 7 days | [3] |
Experimental Protocols
Protocol 1: Monitoring Trace Metal Levels During Long-Term Zn-DTPA Therapy
-
Baseline Sample Collection: Prior to the first administration of Zn-DTPA, collect baseline blood (serum and whole blood) and 24-hour urine samples from all animals.
-
Regular Sampling: Collect blood and urine samples at regular intervals throughout the study (e.g., weekly for the first month, then monthly).
-
Sample Handling:
-
Blood: Use trace metal-free collection tubes (e.g., royal blue top tubes with EDTA for whole blood or no additive for serum). Process samples according to standard procedures to separate serum.
-
Urine: Use metabolic cages for 24-hour urine collection. Record the total volume and take an aliquot for analysis.
-
Storage: Store all samples at -80°C until analysis.
-
-
Sample Analysis:
-
Digest samples using appropriate acid digestion protocols.
-
Analyze the concentrations of zinc, copper, manganese, magnesium, and other relevant trace metals using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).
-
-
Data Analysis: Compare trace metal levels at each time point to baseline values and to control group values. Statistically analyze the data to determine the significance of any changes.
Protocol 2: Trace Metal Supplementation Strategy
-
Determine Need for Supplementation: Based on the monitoring data from Protocol 1, identify any statistically significant and physiologically relevant decreases in essential trace metal concentrations.
-
Calculate Supplementation Dose: Consult veterinary nutrition guidelines for the species being studied to determine the appropriate daily requirement for the depleted mineral(s). The supplementation dose should be calculated to counteract the measured loss and maintain physiological levels.
-
Route of Administration: Oral supplementation mixed with food or delivered by gavage is generally preferred. Ensure the form of the mineral supplement is highly bioavailable (e.g., chelated minerals).
-
Timing of Administration: Administer the trace metal supplement at a different time of day than the Zn-DTPA administration to minimize the risk of the supplement being chelated and excreted. For example, if Zn-DTPA is given in the morning, provide the supplement in the evening feed.
-
Monitoring Efficacy: Continue to monitor trace metal levels as described in Protocol 1 to assess the effectiveness of the supplementation strategy and make adjustments as needed.
Mandatory Visualizations
Caption: Mechanism of Action of Zn-DTPA Chelation Therapy.
Caption: Troubleshooting Workflow for Trace Metal Depletion.
References
Technical Support Center: Overcoming Limitations of Pentetate Zinc Trisodium in Radionuclide Chelation
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on the use of Pentetate zinc trisodium (B8492382) (Zn-DTPA) for chelating radionuclides. It addresses common limitations and offers troubleshooting strategies for scenarios where Zn-DTPA shows suboptimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is Pentetate zinc trisodium (Zn-DTPA) and what is its primary application?
A1: this compound (Zn-DTPA) is a chelating agent. A chelating agent is a substance whose molecules can form several bonds to a single metal ion. In medicine, it is approved for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase the rate of their elimination from the body.[1] Zn-DTPA works by exchanging its zinc ion for a contaminating radionuclide of greater binding capacity, forming a stable, soluble complex that is then excreted by the kidneys through glomerular filtration into the urine.[2]
Q2: What are the primary limitations of Zn-DTPA as a decorporation agent?
A2: The main limitations of Zn-DTPA include:
-
Radionuclide Specificity: It is largely ineffective for certain critical radionuclides, notably uranium (U) and neptunium (B1219326) (Np).[3][4] It forms less stable complexes with these elements, which can lead to their redeposition in tissues, particularly bone.[2] Radioactive iodine is also not bound by DTPA.[2]
-
Limited Efficacy for Insoluble Forms: The efficacy of DTPA is significantly reduced for poorly soluble forms of radionuclides, such as plutonium oxides, which may be encountered in inhalation or wound contamination scenarios.[5][6][7]
-
Route of Administration: Zn-DTPA has poor oral bioavailability and must be administered intravenously or via nebulizer for inhalation exposures.[4][8] This limits its utility in mass casualty incidents where oral administration would be preferable.[4]
-
Timing of Treatment: The effectiveness of Zn-DTPA is highest when administered shortly after internal contamination, while the radionuclides are still circulating in the bloodstream and interstitial fluids.[2] Its efficacy decreases significantly as the contaminants become sequestered in organs like the liver and skeleton.[2]
-
Depletion of Essential Minerals: While Zn-DTPA is less toxic than its calcium counterpart (Ca-DTPA), prolonged therapy can still lead to the depletion of essential trace metals.[9]
Q3: For which specific radionuclides is Zn-DTPA known to be ineffective or have low efficacy?
A3: Zn-DTPA is known to be largely ineffective for the decorporation of Uranium (U) and Neptunium (Np) .[3][4] Studies have shown that DTPA treatment does not remove significant amounts of neptunium from the body.[2][10] Additionally, its efficacy can be limited for other radionuclides depending on their chemical form and the time elapsed since contamination. For example, its effectiveness for Cerium-144 (Ce-144) is reduced with delayed therapy.[11]
Q4: Why is Zn-DTPA less effective for certain radionuclides like Uranium and Neptunium?
A4: The ineffectiveness of Zn-DTPA for radionuclides like uranium and neptunium is due to the principles of coordination chemistry. The stability of the chelate complex depends on the match between the metal ion's properties (like charge, size, and preferred coordination geometry) and the binding sites of the ligand (DTPA). In the case of uranyl (UO₂²⁺) and neptunyl (NpO₂⁺) ions, the complexes formed with DTPA are not as stable as those formed with plutonium (Pu⁴⁺) or americium (Am³⁺).[2][3] This lower stability can result in the dissociation of the radionuclide-DTPA complex in vivo, allowing the radionuclide to deposit in tissues like bone.[2]
Troubleshooting Guides
Problem: Poor decorporation of Neptunium (Np) or Uranium (U) observed in my experiment after Zn-DTPA administration.
-
Cause: This is an expected outcome. Zn-DTPA is known to be ineffective for chelating Np and U.[3][4] The chelates it forms with these radionuclides are unstable in vivo.[2]
-
Solution: For these specific radionuclides, alternative chelating agents should be considered. The most promising alternatives currently under development are hydroxypyridinone (HOPO)-based ligands, such as 3,4,3-LI(1,2-HOPO) .[3][12] This octadentate ligand has demonstrated significantly higher removal efficacy for a range of actinides, including Np and U, compared to DTPA.[3]
Problem: My results show low efficacy of Zn-DTPA for Plutonium (Pu) or Americium (Am) decorporation.
-
Possible Cause 1: Delayed Administration. Chelation therapy is most effective when initiated within the first 24 hours of contamination.[2] If treatment was delayed, the radionuclides may have already moved from the circulation into tissue compartments (liver, bone), where they are less accessible to DTPA.[1][2]
-
Troubleshooting: Review your experimental timeline. For future experiments, ensure administration is as rapid as possible post-contamination. Even with a delay, some efficacy is expected, but it will be reduced.[2]
-
-
Possible Cause 2: Insoluble Radionuclide Form. The contaminant may be in a poorly soluble form (e.g., oxide). DTPA is primarily effective on soluble forms of radionuclides that are present in extracellular fluids.[5][8]
-
Troubleshooting: Characterize the physicochemical form of your source material. If dealing with insoluble particles, DTPA alone may be insufficient. Research is ongoing into formulations like liposomal-DTPA to improve efficacy for less soluble forms.[13]
-
-
Possible Cause 3: Suboptimal Dose or Route. The dose or administration route may not be optimal for the contamination scenario.
-
Troubleshooting: For inhalation exposures, nebulized DTPA can be considered.[2] For systemic contamination, intravenous injection is standard.[14] The standard human dose is 1.0 gram for adults.[2] Ensure your animal model dosage is appropriately scaled. A common dose in rat studies is 30 µmol/kg.[5][14]
-
Problem: How do I select an alternative chelator when Zn-DTPA is not effective?
-
Decision Factor 1: Identify the Radionuclide. The choice of chelator is highly dependent on the target radionuclide. For Pu, Am, U, and Np, the hydroxypyridinone chelator 3,4,3-LI(1,2-HOPO) is a leading candidate, showing superior efficacy to DTPA.[3][15]
-
Decision Factor 2: Consider the Route of Administration. If oral administration is a requirement for your experimental design or future application, 3,4,3-LI(1,2-HOPO) is a strong candidate as it has demonstrated oral bioavailability, a significant advantage over DTPA.[3][16]
-
Decision Factor 3: Review Preclinical Efficacy Data. Consult the literature for comparative efficacy studies. The tables below summarize key findings for alternative chelators.
Data Presentation: Comparative Efficacy of Chelating Agents
Table 1: Efficacy of DTPA vs. 3,4,3-LI(1,2-HOPO) for Plutonium-238 (Pu) and Americium-241 (Am) Decorporation in Mice
| Radionuclide | Chelator | Dose (µmol/kg) & Route | % of Injected Dose in Body (48h post-treatment) | Reference |
| ²³⁸Pu | Control (Saline) | - | ~85% | [3] |
| Ca-DTPA | 30 (ip) | ~25% | [3] | |
| 3,4,3-LI(1,2-HOPO) | 30 (ip) | ~5% | [3] | |
| 3,4,3-LI(1,2-HOPO) | 100 (oral) | ~10% | [3] | |
| ²⁴¹Am | Control (Saline) | - | ~80% | [3] |
| Ca-DTPA | 30 (ip) | ~30% | [3] | |
| 3,4,3-LI(1,2-HOPO) | 30 (ip) | ~10% | [3] | |
| 3,4,3-LI(1,2-HOPO) | 100 (oral) | ~15% | [3] |
Data are approximated from graphical representations in the cited source. ip = intraperitoneal.
Table 2: Efficacy of DTPA vs. HOPO Analogues for Uranium-233 (U) Decorporation in Rats
| Chelator | Dose (µmol/kg) & Route | % Decorporation Efficacy | Reference |
| DTPA | 30 (iv) | Ineffective | [4][15] |
| 3,4,3-LI(1,2)-HOPO | 30 (iv) | ~20% | [15] |
| 4,4,4-LIHOPO | 30 (iv) | ~20% | [15] |
Efficacy measured 48h after contamination. iv = intravenous.
Experimental Protocols
Key Experiment: In Vivo Radionuclide Decorporation Efficacy Study in Rats
This protocol outlines a general procedure for evaluating the efficacy of a chelating agent following systemic contamination.
-
Animal Model:
-
Species: Sprague-Dawley rats (or other appropriate rodent model).
-
Acclimatize animals for at least one week prior to the experiment.
-
House animals in metabolic cages to allow for separate collection of urine and feces.[4]
-
-
Radionuclide Administration:
-
Prepare a sterile solution of the radionuclide (e.g., ²³⁸Pu citrate (B86180), ²³³U nitrate) in a suitable vehicle (e.g., citrate buffer, saline).
-
Administer a known activity of the radionuclide to each rat via a single intravenous (iv) injection (e.g., into the tail vein).[15]
-
-
Chelating Agent Administration:
-
Prepare solutions of the chelating agents to be tested (e.g., Zn-DTPA, 3,4,3-LI(1,2-HOPO)) and a control vehicle (e.g., saline) at the desired concentrations.
-
At a specified time point after radionuclide injection (e.g., 1 hour for prompt treatment), administer the chelator solution.[15]
-
The route of administration can be intravenous (iv), intraperitoneal (ip), or oral gavage (po), depending on the study objectives.[3][15]
-
-
Sample Collection:
-
Collect urine and feces daily for the duration of the study (e.g., 48 hours to 7 days).[5][17]
-
At the end of the study, euthanize the animals according to approved ethical protocols.
-
Perform a complete necropsy and collect key tissues where the radionuclide is expected to accumulate (e.g., liver, skeleton (femurs), kidneys) and any remaining carcass.[5][14]
-
-
Sample Analysis:
-
Determine the radioactivity in urine, feces, and digested tissue samples using an appropriate method (e.g., alpha spectrometry for Pu/Am, gamma counting, or liquid scintillation counting).
-
Calculate the percentage of the initial injected dose (%ID) in each sample.
-
-
Data Analysis:
-
Compare the %ID retained in the major organs (liver, skeleton) and the total body (sum of all tissues and carcass) between the treated and control groups.
-
Calculate the decorporation efficacy as the percentage reduction in radionuclide retention in treated animals compared to controls.
-
Analyze the cumulative excretion of the radionuclide in urine and feces to assess the enhancement of elimination.
-
Visualizations
Caption: Decision workflow for troubleshooting poor Zn-DTPA efficacy.
Caption: General workflow for an in vivo decorporation experiment.
References
- 1. Decorporation of Pu/Am Actinides by Chelation Therapy: New Arguments in Favor of an Intracellular Component of DTPA Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the efficiency of DTPA and other new chelating agents for removing neptunium from target organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medical Countermeasures against Nuclear Threats: Radionuclide Decorporation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Effectiveness of DTPA for the removal of in vivo 144 Ce accompanied with different levels of carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Decorporation and therapeutic efficacy of liposomal-DTPA against thorium-induced toxicity in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative decorporation efficacy of 3,4,3-LIHOPO, 4,4,4-LIHOPO and DTPA after contamination of rats with soluble forms of 238Pu and 233U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Decorporation therapy for inhaled plutonium nitrate using repeatedly and continuously administered DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Pentetate Zinc Trisodium (Zn-DTPA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Pentetate zinc trisodium (B8492382) (Zn-DTPA).
Frequently Asked Questions (FAQs)
1. What is Pentetate zinc trisodium (Zn-DTPA) and why is its oral bioavailability a challenge?
This compound (Zn-DTPA) is a chelating agent used to treat internal contamination with transuranium elements like plutonium, americium, and curium.[1] It functions by exchanging its zinc ion for these more toxic metals, forming a stable, water-soluble complex that is excreted through the kidneys.[2] The primary challenge with oral administration is its very low bioavailability, estimated to be around 5% in animal studies.[3][4][5][6][7] This is because Zn-DTPA is classified as a Biopharmaceutics Classification System (BCS) Class III drug, meaning it has high solubility in water but low permeability across the intestinal epithelium.[8]
2. What are the primary mechanisms limiting the oral absorption of Zn-DTPA?
The low oral absorption of Zn-DTPA is primarily due to its hydrophilic nature and negative charge at physiological pH, which restricts its passage through the lipid-rich membranes of intestinal cells (transcellular route). Consequently, its absorption is mainly limited to the paracellular pathway, which is the transport through the tight junctions between intestinal cells. This pathway is highly restrictive for large molecules like Zn-DTPA.[9]
3. What are the most promising strategies to enhance the oral bioavailability of Zn-DTPA?
Current research focuses on two main strategies:
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Permeation Enhancers: These are excipients that transiently open the tight junctions between intestinal cells, increasing paracellular permeability.[2][3][9][10][11][12] Examples include medium-chain fatty acids (e.g., sodium caprylate), surfactants, and chitosan (B1678972) derivatives.[10][12]
-
Prodrugs: This approach involves chemically modifying the Zn-DTPA molecule to create a more lipophilic version (a prodrug) that can be more easily absorbed.[4][13][14][15] Once absorbed, the prodrug is metabolized back to the active Zn-DTPA. An example is the development of penta-ethyl ester prodrugs of DTPA.
4. What in vitro models are suitable for screening oral formulations of Zn-DTPA?
The Caco-2 cell monolayer is the most widely used and accepted in vitro model for predicting human intestinal drug absorption.[16][17][18] These cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[16][17][19] This model is particularly useful for assessing the effectiveness of permeation enhancers and for studying transport mechanisms.
5. What animal models are appropriate for in vivo oral bioavailability studies of Zn-DTPA?
Rats and beagle dogs are commonly used animal models for preclinical oral bioavailability studies of Zn-DTPA.[20][21][22] These studies are essential for determining pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which collectively indicate the extent and rate of drug absorption.[20][23]
Troubleshooting Guides
In Vitro Caco-2 Permeability Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or inconsistent Transepithelial Electrical Resistance (TEER) values | 1. Incomplete monolayer formation. 2. Cell contamination (e.g., mycoplasma). 3. High passage number of Caco-2 cells. 4. Mechanical disruption of the monolayer during media changes. | 1. Extend the culture period to 21-25 days to ensure full differentiation.[24][25] 2. Regularly test for mycoplasma contamination.[26][27] 3. Use Caco-2 cells within a lower passage range (e.g., below 60).[24] 4. Handle plates gently and pre-warm all solutions to 37°C. |
| High apparent permeability (Papp) of Lucifer Yellow or other paracellular markers | 1. Compromised monolayer integrity (leaky monolayer). 2. Cytotoxicity of the test formulation (e.g., high concentration of permeation enhancer). | 1. Confirm monolayer integrity with consistent TEER readings before and after the experiment.[25] 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your formulation components. |
| Poor recovery of Zn-DTPA after the experiment | 1. Adsorption of the compound to the plasticware or cell monolayer. 2. Instability of the compound in the assay buffer. | 1. Include a mass balance study by quantifying the compound in both donor and receiver compartments as well as in the cell lysate. 2. Use low-binding plates. 3. Assess the stability of Zn-DTPA in the assay buffer over the experiment's duration. |
| High variability between replicate wells | 1. Inconsistent cell seeding density. 2. Edge effects on the multi-well plate. 3. Inaccurate pipetting. | 1. Ensure a homogenous cell suspension during seeding. 2. Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity. 3. Use calibrated pipettes and consistent technique. |
In Vivo Oral Bioavailability Studies
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between animals | 1. Inconsistent dosing volume or technique (gavage). 2. Differences in food intake (food effect). 3. Physiological variability among animals. | 1. Ensure proper training in oral gavage techniques. 2. Fast animals overnight before dosing to minimize food effects.[12] 3. Increase the number of animals per group to improve statistical power. |
| Low or undetectable plasma concentrations of Zn-DTPA | 1. Insufficient dose administered. 2. Inadequate sensitivity of the bioanalytical method. 3. Rapid clearance of the compound. | 1. Consider increasing the dose, based on available toxicity data. 2. Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ). 3. Collect blood samples at earlier time points post-dosing. |
| Emesis or diarrhea observed in animals | 1. Gastrointestinal irritation caused by the formulation (e.g., high concentration of permeation enhancers). 2. High dose of Zn-DTPA. | 1. Reduce the concentration of the permeation enhancer or select a less irritating one. 2. Lower the administered dose. A study in beagles showed these effects with a novel oral tablet formulation.[20] |
Quantitative Data Summary
The following table summarizes pharmacokinetic data from a study on a novel oral tablet formulation of Zn-DTPA containing permeation enhancers in beagle dogs.
| Dosage Group | Cmax (µg/mL) | Tmax (h) | AUC (last) (µg·h/mL) |
| Low Dose (840 mg/dog/day) | ~50 | 1 | ~150 |
| Mid Dose (2520 mg/dog/day) | ~150 | 1 | ~400 |
| High Dose (7560 mg/dog/day) | ~270 | 1 | ~800 |
Data extrapolated from a study evaluating the toxicity of a novel Zn-DTPA tablet formulation in beagle dogs.[20][23] The exposure (Cmax and AUC) was dose-dependent but not directly proportional.
Experimental Protocols
In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the permeability of different Zn-DTPA formulations across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[19][26]
-
Seed Caco-2 cells at a density of approximately 6 x 10^4 cells/cm² onto polycarbonate membrane Transwell® inserts (e.g., 0.4 µm pore size).
-
Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[25]
-
-
Monolayer Integrity Assessment:
-
Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm² as an indicator of good monolayer integrity.[24][27]
-
Additionally, assess the permeability of a paracellular marker like Lucifer Yellow (Papp < 1.0 x 10⁻⁶ cm/s).
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
Add the test formulation of Zn-DTPA dissolved in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of Zn-DTPA in all samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the membrane
-
C₀ = initial concentration in the donor chamber
-
-
In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile of an oral Zn-DTPA formulation in rats.
Methodology:
-
Animals:
-
Formulation and Dosing:
-
Prepare the Zn-DTPA formulation (e.g., solution, suspension with permeation enhancers).
-
Administer a single dose of the formulation via oral gavage.
-
Include a control group receiving Zn-DTPA in a simple aqueous solution.
-
For absolute bioavailability determination, include a group receiving an intravenous (IV) dose of Zn-DTPA.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-determined time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of Zn-DTPA in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, AUC(0-t), and AUC(0-inf) using non-compartmental analysis software.
-
Calculate oral bioavailability (F%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
Caption: Paracellular transport enhancement of Zn-DTPA.
Caption: Experimental workflow for oral Zn-DTPA development.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioadhesive Drug Delivery System for Enhancing the Permeability of a BCS Class III Drug via Hot-Melt Extrusion Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pharmaceutical excipients on membrane permeability in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excipient-drug pharmacokinetic interactions: Effect of disintegrants on efflux across excised pig intestinal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a targeted prodrug strategy of enhance oral absorption of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Intestinal Paracellular Transport by Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharm-int.com [pharm-int.com]
- 9. Paracellular transport - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Bio-adhesive Drug Delivery System for Enhancing the Permeability of a BCS Class III Drug via Hot-Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current and evolving approaches for improving the oral permeability of BCS Class III or analogous molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. studylib.net [studylib.net]
- 17. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips [procellsystem.com]
- 20. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats [pubmed.ncbi.nlm.nih.gov]
- 21. Oral Zn-DTPA treatment reduces cadmium absorption and retention in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Zinc bioavailability in rats fed a plant-based diet: a study of fermentation and zinc supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Strategies to reduce the toxicity of Pentetate zinc trisodium in high-dose studies
Technical Support Center: Pentetate Zinc Trisodium (B8492382) (Zn-DTPA) High-Dose Studies
This guide provides researchers, scientists, and drug development professionals with essential information on strategies to reduce the toxicity of Pentetate zinc trisodium (Zn-DTPA) in high-dose experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (Zn-DTPA) toxicity in high-dose studies?
A1: The primary toxic effect of high-dose or long-term administration of DTPA chelators is the depletion of endogenous essential trace metals.[1] The calcium salt, Ca-DTPA, is particularly known to deplete zinc and manganese, which can interfere with vital cellular processes.[2][3] Zn-DTPA is significantly less toxic because it already contains zinc, but prolonged use may still affect levels of other trace metals like magnesium and manganese.[4][5] Developmental toxicity seen in rats at very high doses of DTPA (1000 mg/kg/day) is considered a secondary effect mediated by zinc depletion.[6]
Q2: How does the toxicity of Zn-DTPA compare to Pentetate calcium trisodium (Ca-DTPA)?
A2: Zn-DTPA is considerably less toxic than Ca-DTPA.[2] Animal studies show the acute LD50 for Zn-DTPA is about 30 times higher than that of Ca-DTPA.[7] High doses of Ca-DTPA can lead to histopathological changes, including degenerative damage to the kidneys and small intestine, which are not observed with comparable doses of Zn-DTPA.[5][7] This difference is primarily because Ca-DTPA actively chelates and removes the body's zinc stores, whereas Zn-DTPA does not.[3]
Q3: What is the recommended strategy to minimize toxicity when treating recent, high-level radionuclide contamination?
A3: The standard and most effective protocol is to administer a single initial dose of Ca-DTPA as soon as possible, ideally within the first 24 hours of contamination.[8][9] Ca-DTPA is about 10 times more effective than Zn-DTPA during this early period when the radionuclide is still circulating.[2][10] After the first 24 hours, treatment should be continued with the less toxic Zn-DTPA for maintenance therapy, as their efficacy becomes comparable.[2][8][10]
Q4: Is it advisable to split the daily dose of Zn-DTPA in high-dose studies?
A4: While the toxicity of Zn-DTPA does not appear to depend on the treatment schedule, studies with Ca-DTPA in rats and dogs showed that splitting the daily dose into multiple administrations increased toxicity and lowered the LD50.[3][11] Given this finding with the more toxic variant, it is prudent to administer the total daily dose of Zn-DTPA as a single injection unless a specific experimental design requires otherwise.
Q5: What physiological parameters should be monitored during high-dose or long-term Zn-DTPA experiments?
A5: Regular monitoring is critical. Key parameters include serum electrolytes, serum zinc levels, complete blood counts (CBC), and markers of renal function (e.g., BUN, serum creatinine).[4][9] For long-term studies, it is also advisable to monitor for potential depletion of magnesium and manganese.[1]
Q6: Are there any contraindications or limitations for Zn-DTPA efficacy?
A6: Yes. Zn-DTPA is indicated for internal contamination with plutonium, americium, and curium.[8] It is not effective for treating contamination with uranium, neptunium, or radioactive iodine, as it forms less stable chelates with these elements.[4][5]
Troubleshooting Guide for Experimental Studies
| Observed Issue | Potential Cause & Explanation | Recommended Solution |
| Signs of Renal or Intestinal Damage (e.g., histopathological lesions) | This is a known toxic effect of high-dose Ca-DTPA , not Zn-DTPA.[5][7] It is caused by severe depletion of essential metals required for rapidly dividing cells. | 1. Confirm the identity of the chelating agent used. 2. Immediately switch from Ca-DTPA to Zn-DTPA for any subsequent doses. 3. Conduct a full necropsy and histopathological analysis to rule out other causes. |
| Significant Decrease in Serum Zinc, Magnesium, or Manganese | Prolonged chelation therapy, even with Zn-DTPA, can lead to the depletion of essential trace metals other than zinc.[1][4] Ca-DTPA is a much more potent depleter of zinc.[3] | 1. Administer mineral or vitamin-plus-mineral supplements as appropriate.[4][12] 2. For Ca-DTPA protocols, zinc supplementation is highly recommended.[12] 3. Re-evaluate the dose and duration of the chelation therapy. |
| Low Efficacy in Radionuclide Decorporation | Efficacy is highest when treatment begins within hours of contamination.[2] It decreases as radionuclides become sequestered in tissues like bone and liver.[10] The agent is also ineffective for certain elements.[5] | 1. Verify that treatment was initiated as early as possible post-contamination. 2. Confirm the contaminating radionuclide is plutonium, americium, or curium. 3. For delayed treatment, efficacy will be inherently lower; this should be noted in the study's limitations. |
| Respiratory Distress Following Nebulized Administration | Inhalation of nebulized DTPA solutions can cause bronchospasm or exacerbate pre-existing respiratory conditions like asthma.[9] | 1. Immediately cease nebulized administration. 2. Switch to the standard intravenous (IV) route of administration for all subsequent doses.[9] 3. Provide supportive respiratory care to the animal as needed. |
Quantitative Data Summary
Table 1: Comparative Toxicity of Ca-DTPA and Zn-DTPA
| Parameter | Ca-DTPA | Zn-DTPA | Source(s) |
| Acute LD50 (Mouse) | ~30x more toxic than Zn-DTPA | > 10 g/kg | [7] |
| Effect on Zinc Levels | Causes significant depletion | Does not deplete zinc | [3] |
| Effect on Mg & Mn | Causes depletion | Can cause minimal depletion with long-term use | [1][4] |
| High-Dose Organ Toxicity | Can induce degenerative damage to renal tubules and intestinal mucosa | No comparable organ damage reported | [5][7] |
| Developmental Toxicity | Teratogenic effects in animal studies | No evidence of teratogenic effects in animal studies | [2][10] |
Experimental Protocols
Protocol 1: Standard Intravenous (IV) Administration of Zn-DTPA in a Rodent Model
-
Dose Preparation:
-
The standard human dose is 1.0 gram.[8] For animal studies, calculate the equivalent dose based on body surface area or body weight (e.g., 14 mg/kg for pediatrics is a reference point).[8]
-
The commercial solution contains 200 mg/mL.[4] Dilute the required volume in an appropriate sterile vehicle such as 5% Dextrose in Water (D5W) or Normal Saline to a final volume suitable for IV injection in the chosen species (e.g., 100-250 µL for a mouse).
-
-
Administration:
-
Frequency:
-
Post-Administration Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Ensure free access to food and water.
-
Follow the monitoring protocol for blood and tissue collection as per the study design.
-
Protocol 2: Comprehensive Toxicity Monitoring in High-Dose Studies
-
Clinical Observations:
-
Record body weight, food/water intake, and clinical signs of toxicity (e.g., lethargy, diarrhea, changes in posture) daily.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via submandibular or saphenous vein) at baseline (pre-dose) and at selected time points post-administration (e.g., 24 hours, 7 days, and at study termination).
-
Analyze samples for:
-
Hematology: Complete Blood Count (CBC) with differential.
-
Clinical Chemistry: Renal function (BUN, creatinine), liver enzymes (ALT, AST), and electrolytes.[4]
-
Trace Metals: Serum levels of zinc, magnesium, and manganese using inductively coupled plasma mass spectrometry (ICP-MS) or a similar sensitive technique.[4]
-
-
-
Urine Collection:
-
Collect urine over a 24-hour period using metabolic cages at baseline and selected time points.
-
Analyze urine for radionuclide excretion to determine efficacy.
-
Urinalysis can also provide information on renal function.[9]
-
-
Terminal Procedures (Necropsy):
-
At the end of the study, perform a full gross necropsy.
-
Collect key organs, particularly the kidneys, small intestine (duodenum, jejunum, ileum), liver, and bone (femur).
-
Fix tissues in 10% neutral buffered formalin for histopathological examination to assess for any cellular damage or changes.[5][7]
-
Visualizations
References
- 1. Federal Register :: Guidance for Industry on Pentetate Calcium Trisodium and this compound for Treatment of Internal Contamination with Plutonium, Americium, or Curium; Availability [federalregister.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. orise.orau.gov [orise.orau.gov]
- 5. This compound injection [dailymed.nlm.nih.gov]
- 6. Zinc deficiency induced by the chelating agent DTPA and its regulatory interpretation for developmental toxicity classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. heyl-berlin.de [heyl-berlin.de]
- 8. Zn-DTPA (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. publications.aap.org [publications.aap.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Ca-DTPA (Pentetate Calcium Trisodium Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: Refinement of Animal Models for Studying Pentetate Zinc Trisodium (Zn-DTPA) Decorporation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to aid researchers, scientists, and drug development professionals in refining animal models for studying Pentetate Zinc Trisodium (Zn-DTPA) decorporation.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo decorporation experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps & Optimization |
| High variability in decorporation efficacy between animals in the same treatment group. | - Inconsistent administration of radionuclide or Zn-DTPA (volume, site).- Physiological differences between animals (age, weight, health status).- Stress-induced physiological changes affecting radionuclide distribution and excretion. | - Standardize Administration Technique: Ensure all personnel are trained on precise, consistent injection techniques. For oral gavage, ensure proper placement to avoid reflux. Use calibrated equipment for accurate dosing.- Animal Selection and Acclimatization: Use animals within a narrow age and weight range. Allow for an adequate acclimatization period before the experiment to minimize stress.- Control Environmental Factors: Maintain consistent housing conditions (temperature, light cycle, diet) to reduce physiological variability. |
| Injection site reactions (e.g., swelling, redness, nodules) following subcutaneous or intramuscular Zn-DTPA administration. | - High concentration or viscosity of the Zn-DTPA solution.- Irritation from the injection vehicle.- Improper injection technique leading to tissue trauma.- Immune response to the formulation. | - Optimize Formulation: If possible, adjust the pH and osmolality of the Zn-DTPA solution to be more physiologically compatible. Consider using a less irritating vehicle.- Refine Injection Technique: Administer as a deep subcutaneous injection using the "tented" skin method. Inject the solution slowly and steadily. Rotate injection sites for studies requiring repeated dosing.[1] Allow the solution to come to room temperature before injection.[1]- Monitor and Score Reactions: Systematically evaluate and score injection sites at predefined time points.[2] For severe reactions, consult a veterinarian.[2] |
| Low or negligible decorporation efficacy with oral Zn-DTPA administration. | - Poor oral bioavailability of Zn-DTPA.[3] - Degradation of Zn-DTPA in the gastrointestinal tract.- Timing of administration relative to feeding. | - Confirm Formulation: Ensure the oral formulation is designed for enhanced absorption. Prodrugs of DTPA, such as esters, have been investigated to improve oral bioavailability.[4]- Fasting: Administer oral Zn-DTPA to fasted animals to potentially increase absorption, though this needs to be balanced with animal welfare considerations.- Consider Alternative Routes: If oral administration proves consistently ineffective, consider alternative routes like intravenous or intraperitoneal injection for initial efficacy studies. |
| Unexpected animal morbidity or mortality. | - Acute toxicity of the radionuclide at the administered dose.- Toxicity of the Zn-DTPA formulation, especially with repeated high doses.- Complications from the administration procedure (e.g., anesthesia, tissue damage).- Underlying health issues in the animals. | - Conduct Dose-Ranging Studies: Perform preliminary studies to determine the maximum tolerated dose (MTD) of the radionuclide and the Zn-DTPA formulation in your specific animal model.- Review Animal Health: Ensure animals are sourced from a reputable vendor and are free of underlying diseases. Conduct thorough health checks before and during the study.- Refine Procedures: Ensure personnel are proficient in all procedures, including animal handling, anesthesia, and administration techniques, to minimize stress and potential for injury. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal timing for Zn-DTPA administration after internal contamination?
A1: Chelation therapy is most effective when initiated as soon as possible after internal contamination. For the first 24 hours post-contamination, Calcium-DTPA (Ca-DTPA) is generally more effective than Zn-DTPA. After 24 hours, both have similar efficacy. Therefore, an initial dose of Ca-DTPA followed by maintenance doses of Zn-DTPA is a common recommendation. Delayed treatment with Zn-DTPA can still be effective at reducing the body burden of radionuclides, particularly from the liver and bone, though its efficacy decreases over time.[5][6]
Q2: What are the key differences in efficacy between intravenous, intraperitoneal, and oral administration of Zn-DTPA?
A2: Intravenous (IV) and intraperitoneal (IP) administrations of Zn-DTPA are generally more effective than oral administration due to the poor gastrointestinal absorption of DTPA.[3] IV and IP routes deliver the chelating agent directly into the systemic circulation, where it can readily bind with circulating radionuclides. Oral administration of standard Zn-DTPA formulations results in low bioavailability, though research into more orally bioavailable formulations is ongoing.[4][7]
Q3: Can Zn-DTPA be used for all types of radionuclide contamination?
A3: No, Zn-DTPA is primarily effective for decorporation of transuranic elements such as plutonium (Pu), americium (Am), and curium (Cm). It is less effective for other radionuclides. The effectiveness also depends on the chemical form of the radionuclide; for example, it is more effective against soluble forms like nitrates compared to insoluble oxides.[6]
Q4: How should radioactive animal carcasses and waste be handled and disposed of?
A4: All animal carcasses, tissues, and waste containing radioactivity must be disposed of through your institution's certified radiation safety program. General guidelines include:
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Segregation: Keep radioactive waste separate from non-radioactive waste. Also, segregate waste by isotope.
-
Packaging: Double-bag solid waste, such as carcasses and bedding, in clearly labeled, approved radioactive waste bags.
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Storage: Animal carcasses should be frozen prior to pickup by radiation safety personnel.
-
Decontamination: Follow approved protocols for decontaminating any potentially infectious radioactive waste. Autoclaving of radioactive animal waste is generally not permitted.
Q5: What are some of the key considerations when choosing an animal model for Zn-DTPA decorporation studies?
A5: The choice of animal model depends on the specific research question.
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Rodents (rats, mice): Commonly used for initial efficacy and toxicity screening due to their cost-effectiveness and well-characterized physiology. However, their metabolism and radionuclide biokinetics can differ from humans.
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Dogs (Beagle): Often used in later-stage preclinical studies as their cardiovascular and skeletal systems have similarities to humans.[8][9]
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Non-human primates: Provide the closest physiological model to humans but are associated with high cost and significant ethical considerations.
Quantitative Data Summary
Table 1: Decorporation Efficacy of Zn-DTPA in Different Animal Models
| Animal Model | Radionuclide | Contamination Route | Treatment Regimen | Decorporation Efficacy (% reduction in body burden or specific organ) | Reference(s) |
| Rat (Wistar) | ⁶⁵Zn | Intraperitoneal | 33 mg/kg or 50 mg/kg Zn-DTPA (IP) single dose before or 24h after contamination | Dose-dependent reduction in whole-body retention. | [10] |
| Rat | Plutonium (Pu) Nitrate (B79036) | Intravenous | Delayed DTPA treatment | Marked decrease in liver Pu. | [5] |
| Rat | Americium (Am) Nitrate | Intravenous | Delayed DTPA treatment | Marked decrease in liver Am. | [5] |
| Dog (Beagle) | ²³⁸Pu Nitrate | Inhalation | Repeated IV injections of Zn-DTPA (30 µmol/kg) over 64 days | ~85% removal of initial pulmonary burden. | [8] |
| Dog (Beagle) | ²⁴¹Am Citrate (B86180) | Intravenous | Oral NanoDTPA™ Capsules (30, 60, or 180 mg/day) for 14 days | ~10-fold increase in urinary and fecal excretion; ~8-fold decrease in liver content. | [11] |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) of Oral Zn-DTPA
| Animal Model | Formulation | Dosing Regimen | NOAEL | Reference(s) |
| Dog (Beagle) | Zn-DTPA tablets | Once daily for 7 days | ~1325 mg/kg/day | [9] |
| Rat (Sprague Dawley) | Crushed Zn-DTPA tablets (suspension) | Once daily by oral gavage | >1000 mg/kg/day | [9] |
Experimental Protocols
Protocol 1: Murine Model of Intratracheal Radionuclide Contamination and Decorporation
This protocol is adapted from established methods for inducing lung contamination in mice.[12]
-
Animal Model: Swiss-Webster mice (female, ~12 weeks old).
-
Anesthesia: Administer a mixture of ketamine (20 mg/mL) and xylazine (B1663881) (2 mg/mL) via intraperitoneal injection (6.3 µL per gram of body weight).
-
Radionuclide Preparation: Prepare a solution of Americium-241 (²⁴¹Am) in a citrate buffer to the desired activity concentration (e.g., 20 nCi in 100 µL).
-
Intratracheal Instillation:
-
Gently suspend the anesthetized mouse from its front incisors on a sterile bar.
-
Illuminate the trachea using a gooseneck lamp.
-
Use sterile forceps to gently hold the tongue and visualize the trachea.
-
Insert a 22G IV catheter vertically through the trachea into the lungs.
-
Administer 100 µL of the ²⁴¹Am solution into the catheter.
-
Allow the mouse to inhale the solution, then remove the catheter.
-
Place the mouse in a clean, heated cage for recovery and monitor until ambulatory.
-
-
Zn-DTPA Preparation and Administration:
-
Prepare a sterile solution of Zn-DTPA in a suitable buffer (e.g., 8 mM sodium citrate and 0.14 M sodium chloride), adjusted to pH 7.
-
Administer the desired dose of Zn-DTPA (e.g., 100 µmol/kg) via intraperitoneal injection at the designated time point (e.g., 30 minutes post-contamination).
-
-
Biodistribution and Efficacy Assessment:
-
At predetermined time points (e.g., 24 hours, 48 hours, 7 days), euthanize the mice.
-
Collect tissues of interest (lungs, liver, femur, kidneys, spleen) and excreta.
-
Quantify the radioactivity in each sample using a gamma counter or liquid scintillation counter.
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Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution and decorporation efficacy.
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Protocol 2: Rat Model of Radionuclide Wound Contamination and Decorporation
This protocol is based on established methods for creating and treating contaminated wounds in rats.[6][13]
-
Animal Model: Adult male rats (e.g., Sprague-Dawley).
-
Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Wound Creation and Contamination:
-
Shave and disinfect the skin on the dorsal side of a hind limb.
-
Create a deep incision through the skin and underlying muscle using a sterile scalpel.
-
Apply a known amount of radionuclide solution (e.g., Plutonium nitrate) directly into the wound.
-
-
Zn-DTPA Treatment:
-
Local Treatment: Inject a solution of Zn-DTPA (e.g., 30 µmol/kg) directly into and around the wound site.
-
Systemic Treatment: Administer Zn-DTPA via intravenous or intraperitoneal injection.
-
Combined Treatment: A combination of local and systemic administration can be performed.
-
-
Wound Management (Optional): The wound may be sutured or left open depending on the study design. Surgical excision of the wound site can also be evaluated as a treatment modality, alone or in combination with chelation therapy.[6]
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Sample Collection and Analysis:
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Collect urine and feces at regular intervals.
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At the end of the study, euthanize the animals and collect the wound site tissue, liver, and femurs.
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Analyze the radioactivity in all samples to determine the effectiveness of the treatment in reducing local and systemic radionuclide retention.
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Signaling Pathways and Experimental Workflows
Diagram 1: Radionuclide Uptake and Zn-DTPA Decorporation Pathway
Caption: Radionuclide uptake and decorporation by Zn-DTPA.
Diagram 2: Experimental Workflow for a Murine Decorporation Study
Caption: General workflow for an in vivo radionuclide decorporation study.
Diagram 3: Troubleshooting Logic for Low Decorporation Efficacy
Caption: Troubleshooting flowchart for low Zn-DTPA decorporation efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Treatment of human contamination with plutonium and americium: would orally administered Ca- or Zn-DTPA be effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally Administered DTPA Di-ethyl Ester for Decorporation of 241Am in dogs: Assessment of Safety and Efficacy in an Inhalation-Contamination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decorporation of Pu/Am Actinides by Chelation Therapy: New Arguments in Favor of an Intracellular Component of DTPA Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Decorporation therapy for inhaled plutonium nitrate using repeatedly and continuously administered DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic acid (DTPA) formulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential Side Effects of Pentetate Zinc Trisodium in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the potential side effects of Pentetate zinc trisodium (B8492382) (Zn-DTPA) in research animals.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues that may arise during your experiments.
Issue: Animal exhibiting signs of lethargy, poor appetite, and rough coat after several days of Zn-DTPA administration.
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Question: What could be the cause of these clinical signs, and what should I do?
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Answer: These signs are consistent with potential zinc deficiency, a known side effect of prolonged treatment with chelating agents.[1][2][3] It is crucial to confirm this by measuring serum zinc levels.
Immediate Actions:
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Collect a blood sample for serum zinc analysis.
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Weigh the animal daily and monitor food and water intake.
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Consult with the attending veterinarian.
Corrective Measures (if zinc deficiency is confirmed):
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Initiate zinc supplementation as advised by the veterinarian. A general starting point for rats can be a diet supplemented with 50-100 mg/kg of zinc.[4][5] The exact dose and formulation should be determined based on the severity of the deficiency and the animal model.
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Provide highly palatable and nutritious supplemental food to encourage eating.
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Continue to monitor serum zinc levels weekly until they return to the normal range.
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Issue: Animal experiencing emesis (vomiting) or diarrhea shortly after oral administration of Zn-DTPA.
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Question: What is the likely cause of the gastrointestinal upset, and how can I manage it?
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Answer: Gastrointestinal side effects such as emesis and diarrhea have been observed, particularly with high oral doses of Zn-DTPA in species like dogs.[6] While Zn-DTPA is poorly absorbed orally, direct irritation of the gastrointestinal mucosa can occur.
Immediate Actions:
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Temporarily withhold the next dose and consult with the veterinarian.
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Ensure the animal has free access to fresh water to prevent dehydration.
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Monitor the frequency and severity of the emesis or diarrhea.
Supportive Care:
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For Emesis: If vomiting is severe or persistent, the veterinarian may recommend an anti-emetic. For dogs, maropitant (B1663616) (1 mg/kg SC or IV, once daily) is a common choice.[7][8] Dosages for other species should be determined by the veterinarian.
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For Diarrhea: An antidiarrheal agent like loperamide (B1203769) (0.1 mg/kg PO, every 8-12 hours for dogs) may be considered for symptomatic relief, but only under veterinary guidance.[9][10]
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Provide a bland, easily digestible diet until the gastrointestinal signs resolve.
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Issue: Animal showing signs of respiratory distress (wheezing, coughing, rapid breathing) after administration of Zn-DTPA via nebulization.
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Question: What should I do if an animal has trouble breathing after nebulization?
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Answer: Nebulized Zn-DTPA can potentially cause bronchoconstriction or exacerbate pre-existing respiratory conditions.[11][12] This is a serious adverse event that requires immediate attention.
Immediate Actions:
-
Immediately stop the nebulization session.
-
Move the animal to a well-ventilated area with fresh air.
-
Closely monitor the animal's respiratory rate and effort.
-
If the distress is severe or does not resolve quickly, seek immediate veterinary intervention. The veterinarian may administer a bronchodilator.
-
Re-evaluate the necessity of the nebulized route of administration for this animal. Intravenous administration may be a safer alternative.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Pentetate zinc trisodium (Zn-DTPA) and why can it cause side effects?
A1: Zn-DTPA is a chelating agent. Its primary function is to bind with heavy metals and radionuclides, forming a stable complex that is then excreted from the body, primarily through the urine.[8] The zinc in the Zn-DTPA molecule is displaced by other metals for which the DTPA has a higher affinity. While Zn-DTPA is less toxic than its calcium counterpart (Ca-DTPA), prolonged administration can lead to the chelation and subsequent excretion of essential endogenous trace metals, most notably zinc, leading to a deficiency.[13]
Q2: What are the most critical parameters to monitor in animals receiving Zn-DTPA?
A2: A comprehensive monitoring plan is essential. The following parameters should be regularly assessed:
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Clinical Observations: Daily cage-side observations for changes in behavior, activity level, appetite, posture, and the presence of emesis or diarrhea.[14]
-
Body Weight: Measure at least twice weekly to detect trends in weight loss.
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Blood Parameters:
-
Serum Zinc: Crucial for detecting zinc depletion. Should be measured at baseline and then periodically (e.g., weekly or bi-weekly) depending on the duration of the study.
-
Complete Blood Count (CBC): To monitor for anemia and other hematological abnormalities.
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Serum Chemistry Panel: Including creatinine, blood urea (B33335) nitrogen (BUN) to assess kidney function, and electrolytes.[11]
-
-
Urinalysis: To monitor for any changes in renal function.
Q3: Is there a difference in the side effect profile between intravenous (IV) and nebulized administration?
A3: Yes. While systemic side effects like trace metal depletion can occur with both routes, nebulized administration carries the additional risk of respiratory adverse events such as bronchoconstriction or asthma exacerbation.[11][12] The systemic absorption from nebulization can be significant.[11]
Q4: Can Zn-DTPA be administered orally? What are the potential issues?
A4: Oral administration is possible, but Zn-DTPA is poorly absorbed from the gastrointestinal tract (approximately 5% in animal studies).[11] This poor bioavailability makes it less effective for systemic decorporation compared to parenteral routes. Additionally, high oral doses can lead to local gastrointestinal irritation, resulting in emesis and diarrhea.[6]
Q5: What is the recommended supportive care for animals undergoing long-term treatment with Zn-DTPA?
A5: Proactive supportive care can help mitigate potential side effects:
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Nutritional Support: Ensure access to a high-quality, palatable diet. In cases of decreased appetite, supplemental feeding of a highly nutritious and palatable food source may be necessary.
-
Hydration: Always provide free access to fresh, clean water. Monitor for signs of dehydration, especially if diarrhea or vomiting occurs.
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Environmental Enrichment: Maintain appropriate housing and enrichment to minimize stress, which can exacerbate clinical signs.
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Regular Veterinary Assessment: A veterinarian should regularly assess the health of the animals throughout the study.
Data Presentation
Table 1: Summary of No-Observed-Adverse-Effect Level (NOAEL) and Maximum Tolerated Dose (MTD) of an Oral Zn-DTPA Formulation in a 7-Day Study
| Species | Parameter | Dose (mg/kg/day) | Observed Effects at Higher Doses | Reference |
| Beagle Dog | NOAEL | ~1325 | Emesis and diarrhea | [6] |
| Beagle Dog | MTD | >1325 | Not established, emesis and diarrhea observed | [6] |
| Sprague Dawley Rat | NOAEL | >1000 | No adverse effects observed up to this dose | [6] |
Note: The data is for an oral tablet formulation and may not be directly extrapolated to parenteral routes due to differences in bioavailability.
Experimental Protocols
Protocol 1: Intravenous (Tail Vein) Injection in Rats
This protocol provides a standardized method for IV administration of Zn-DTPA in rats.
-
Animal Preparation:
-
Injection Site Preparation:
-
Clean the tail with 70% isopropyl alcohol.
-
Identify one of the lateral tail veins.
-
-
Injection Procedure:
-
Use a sterile 25-27 gauge needle attached to a 1-3 mL syringe.[1][15]
-
Insert the needle, bevel up, into the distal third of the tail vein at a shallow angle.[11]
-
A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Inject the Zn-DTPA solution slowly. The maximum recommended bolus injection volume is 5 mL/kg.[1]
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site. Do not exceed two attempts per vein.[1]
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the animal to its home cage and monitor for any immediate adverse reactions.
-
Protocol 2: Nebulization in Rodents
This protocol outlines the procedure for administering Zn-DTPA via nebulization.
-
Equipment and Preparation:
-
Use a commercially available nebulizer that generates particles in the respirable range (1-5 µm).
-
Prepare the Zn-DTPA solution for nebulization. A 1:1 dilution with sterile saline is often used.
-
Place the animal(s) in a specialized nebulization chamber.[13]
-
-
Nebulization Procedure:
-
Connect the nebulizer to the chamber and an air source.
-
Administer the nebulized solution for a predetermined duration (e.g., 15-30 minutes). The duration will depend on the concentration of the solution and the desired dose.
-
The recommended frequency is typically 2-3 times daily for acute treatment.[13]
-
-
Monitoring During and After Nebulization:
-
Closely observe the animal for any signs of respiratory distress (e.g., gasping, open-mouth breathing, cyanosis).[16]
-
If distress is observed, immediately terminate the procedure.
-
After the session, animals may initially sound worse as mucus is cleared. Breathing should improve within a few hours.[17]
-
Protocol 3: Routine Monitoring Schedule
| Parameter | Frequency | Notes |
| Clinical Observations | Daily | Record appetite, activity, coat condition, feces/urine output. |
| Body Weight | Twice weekly | More frequently if weight loss is a concern. |
| Food & Water Intake | Weekly (or more often if abnormal) | Measure consumption over a 24-hour period. |
| Blood Collection (for CBC, Chemistry, Zinc levels) | Baseline, then weekly or bi-weekly | Adjust frequency based on study duration and observed effects. |
| Urinalysis | At termination (or if renal effects are suspected) |
Mandatory Visualizations
Caption: Experimental workflow for Zn-DTPA administration and monitoring in research animals.
Caption: Troubleshooting flowchart for managing adverse events during Zn-DTPA studies.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Rodent Tail Vein Injections (Rat) | Animals in Science [queensu.ca]
- 4. Optimal dose of zinc supplementation for preventing aluminum-induced neurotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal dose of zinc supplementation for preventing aluminum-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. zoetisus.com [zoetisus.com]
- 9. Antidiarrheal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overbiotic INJECTABLE ANTIDIARRHEAL | Laboratorios Over SRL [over.com.ar]
- 11. research.vt.edu [research.vt.edu]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Evolution Rattery News - Evolution Rattery [evolutionrattery.com]
- 14. iccffeed.org [iccffeed.org]
- 15. depts.ttu.edu [depts.ttu.edu]
- 16. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Ensuring the purity and quality of Pentetate zinc trisodium for reproducible experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure the purity and quality of Pentetate zinc trisodium (B8492382) (Zn-DTPA) for reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Pentetate zinc trisodium (Zn-DTPA) and how does it work?
A1: this compound is a chelating agent.[1][2] Its primary mechanism of action involves the exchange of its zinc ion for a metal with a greater binding capacity.[1][2][3][4] The resulting stable metal-DTPA complex is water-soluble and is then excreted from the body, primarily through glomerular filtration in the urine.[3][4] This makes it effective for the decorporation of certain heavy metals and radionuclides.[2][4][5]
Q2: What are the critical quality attributes of Zn-DTPA for research purposes?
A2: To ensure reproducible experiments, the critical quality attributes of Zn-DTPA include:
-
Purity: High-purity Zn-DTPA is essential to avoid introducing confounding variables into your experiments. Impurities can interfere with the chelation process or cause off-target effects.
-
Identity: Confirmation of the correct chemical structure is crucial.
-
Assay: The exact concentration of the active substance must be known.
-
pH: The pH of the Zn-DTPA solution can affect its stability and solubility. The approved injection formulation has a pH between 6.5 and 7.5.[3][6]
-
Absence of Particulate Matter: For cellular and in vivo studies, the solution should be free of visible particles.
Q3: How should I properly store and handle Zn-DTPA?
A3: Zn-DTPA should be stored at a controlled room temperature, typically between 15°C and 30°C (59°F and 86°F). It should be protected from light. Always refer to the manufacturer's instructions for specific storage conditions. Handle the compound in a well-ventilated area, and use appropriate personal protective equipment (PPE), such as gloves and safety glasses.
Q4: Can Zn-DTPA affect cellular processes beyond chelation?
A4: Yes. While its primary function is extracellular chelation, studies on zinc chelators have shown that altering zinc homeostasis can have downstream effects on cellular signaling. Zn-DTPA, as a membrane-impermeable chelator, can deplete extracellular zinc, which may indirectly affect intracellular zinc levels and signaling pathways.[7] Zinc deficiency has been shown to activate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and JNK, and can induce apoptosis through caspase activation.[8] Researchers should be aware of these potential off-target effects in their experimental design.
Q5: What are some potential impurities in commercial Zn-DTPA?
A5: While specific impurities can vary by manufacturing process, potential impurities in Zn-DTPA could include:
-
Unreacted starting materials: Pentetic acid (DTPA), zinc oxide, and sodium hydroxide.
-
Byproducts from the synthesis of pentetic acid.
-
Other metal ions: Trace amounts of other metals may be present from the raw materials or manufacturing equipment.
-
Degradation products: Formed during storage if not kept under appropriate conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Variable Purity of Zn-DTPA: Different batches may have varying purity levels, introducing experimental variability. | 1. Always source Zn-DTPA from a reputable supplier who provides a detailed Certificate of Analysis (CoA) for each batch. 2. Perform in-house quality control checks on new batches. 3. If possible, use the same batch of Zn-DTPA for the entirety of a study. |
| Presence of Competing Ions: Other metal ions in your experimental system can compete with your target ion for chelation by DTPA. | 1. Analyze your sample matrix for the presence of other metal ions using techniques like ICP-MS or AAS. 2. Optimize the pH of your solution to favor the chelation of your target ion. | |
| Degradation of Zn-DTPA: Improper storage can lead to the degradation of the compound. | 1. Ensure Zn-DTPA is stored according to the manufacturer's recommendations. 2. Visually inspect the solution for any changes in color or for the presence of precipitates. | |
| Reduced chelation efficiency. | Incorrect pH: The stability of the metal-DTPA complex is pH-dependent. | 1. Measure and adjust the pH of your experimental solution to the optimal range for your target metal. |
| Insufficient Molar Ratio: The concentration of Zn-DTPA may not be sufficient to chelate the target ion effectively. | 1. Calculate the required molar ratio of Zn-DTPA to the target ion and ensure an adequate excess of the chelating agent is used. | |
| Observed cellular toxicity or off-target effects. | Intrinsic Biological Effects: As a zinc chelator, Zn-DTPA can perturb cellular zinc homeostasis, leading to downstream signaling effects and potential cytotoxicity. | 1. Include appropriate controls in your experiment to distinguish between the effects of chelation of the target ion and the effects of zinc depletion. 2. Consider using a control where zinc levels are supplemented to counteract the chelating effect of DTPA on zinc. |
| Presence of Toxic Impurities: Unidentified impurities in the Zn-DTPA could be causing cellular toxicity. | 1. Use the highest purity Zn-DTPA available. 2. If possible, analyze the Zn-DTPA for the presence of heavy metal impurities. |
Quality Control Specifications for Zn-DTPA
The following table summarizes typical quality control specifications for this compound for research and pharmaceutical use. These are based on general pharmaceutical standards and information from product inserts, as a specific public monograph was not identified.
| Parameter | Specification | Method |
| Appearance | Clear, colorless to slightly yellowish solution. | Visual Inspection |
| Identity | Conforms to the structure of this compound. | Infrared (IR) Spectroscopy or High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) |
| Assay | 98.0% - 102.0% | HPLC or Titration |
| pH | 6.5 - 7.5 (for injectable solutions) | pH meter |
| Purity | Not less than 99.0% | HPLC |
| Related Substances / Impurities | Specific limits for known and unknown impurities. | HPLC |
| Water Content | Not more than 0.5% | Karl Fischer Titration |
| Zinc Content | Conforms to the theoretical percentage. | Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) |
| Bacterial Endotoxins | For in vivo studies, must meet the required limits. | Limulus Amebocyte Lysate (LAL) Test |
| Sterility | For in vivo studies, must be sterile. | Sterility Testing |
Experimental Protocols
Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)
This method can be used to determine the purity of Zn-DTPA and to quantify its concentration.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the Zn-DTPA reference standard in water. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the Zn-DTPA sample in water to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation:
-
Assay: Compare the peak area of the main peak in the sample chromatogram to the calibration curve generated from the reference standards.
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
-
Zinc Content Determination by Atomic Absorption Spectroscopy (AAS)
This method determines the amount of zinc in the Zn-DTPA compound.
-
Instrumentation:
-
Atomic Absorption Spectrophotometer with a zinc hollow cathode lamp.
-
-
Chemicals and Reagents:
-
Zinc standard solution (1000 ppm)
-
Nitric acid
-
Deionized water
-
-
Procedure:
-
Standard Preparation: Prepare a series of zinc calibration standards by diluting the stock solution with deionized water containing a small amount of nitric acid.
-
Sample Preparation: Accurately weigh the Zn-DTPA sample, dissolve it in deionized water, and acidify with nitric acid.
-
Analysis: Aspirate the standards and the sample solution into the AAS and measure the absorbance at 213.9 nm.
-
Calculation: Determine the zinc concentration in the sample by comparing its absorbance to the calibration curve.
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Zn-DTPA (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. orise.orau.gov [orise.orau.gov]
- 4. This compound | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 6. This compound injection [dailymed.nlm.nih.gov]
- 7. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Mechanisms of Zinc Dysregulation: A Perspective on Zinc Homeostasis as an Etiological Factor in the Development and Progression of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Pentetate Zinc Trisodium (Zn-DTPA) versus Pentetate Calcium Trisodium (Ca-DTPA) in Radionuclide Decorporation
A comprehensive guide for researchers and drug development professionals on the relative performance, mechanisms, and experimental validation of two key chelating agents.
In the realm of radiological and nuclear emergency preparedness, the effective decorporation of internalized radionuclides is a critical medical countermeasure. Pentetate zinc trisodium (B8492382) (Zn-DTPA) and pentetate calcium trisodium (Ca-DTPA) stand as the primary therapeutic agents for treating internal contamination with transuranic elements such as plutonium, americium, and curium.[1][2] Both agents are chelators that form stable, soluble complexes with these radionuclides, facilitating their excretion from the body, primarily through urine.[3][4] This guide provides an objective comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Both Zn-DTPA and Ca-DTPA operate through a similar mechanism of action. The diethylenetriaminepentaacetic acid (DTPA) ligand in both compounds has a high affinity for trivalent and tetravalent actinides.[1] When administered, the less tightly bound zinc or calcium ion is displaced by the radionuclide, forming a stable DTPA-radionuclide complex.[1][2] This complex is then readily filtered by the kidneys and excreted in the urine, significantly reducing the biological half-life of the contaminant and mitigating its toxic effects.[3][4]
Comparative Efficacy
The primary distinction in the efficacy of Zn-DTPA and Ca-DTPA lies in the timing of administration post-contamination.
Initial 24-Hour Period: Ca-DTPA is demonstrably more effective than Zn-DTPA in the crucial first 24 hours following internal contamination.[5] This heightened initial efficacy is attributed to the radionuclide being more readily available in the bloodstream and extracellular fluids for chelation.
After 24 Hours: Following the initial 24-hour period, the efficacy of both Ca-DTPA and Zn-DTPA in promoting the excretion of radionuclides is comparable.[5] As the radionuclides begin to sequester in tissues such as the liver and bone, the effectiveness of any chelation therapy diminishes over time.[6]
Safety and Toxicology Profile
A significant factor differentiating the two compounds is their safety profile, particularly with prolonged use.
Mineral Depletion: Ca-DTPA has a higher propensity to chelate and deplete the body of essential endogenous trace metals, most notably zinc and manganese.[6] This is a considerable concern in long-term treatment scenarios.
Toxicity: Due to its impact on essential mineral homeostasis, Ca-DTPA is considered more toxic than Zn-DTPA, especially with repeated administration.[7] Animal studies have indicated a higher rate of adverse effects with prolonged Ca-DTPA use. For this reason, Zn-DTPA is the preferred agent for maintenance therapy.[8]
Recommended Treatment Protocol
Based on the comparative efficacy and safety profiles, the standard recommended treatment protocol for internal contamination with plutonium, americium, or curium is a sequential approach:
-
Initial Dose: Administration of a single dose of Ca-DTPA as soon as possible, and within the first 24 hours of contamination, to maximize the removal of circulating radionuclides.[5]
-
Maintenance Therapy: Subsequent doses should utilize Zn-DTPA to minimize the risk of essential mineral depletion and other toxicities associated with long-term Ca-DTPA use.[5][8]
Quantitative Data Summary
The following table summarizes key quantitative data points from comparative studies.
| Parameter | Pentetate Calcium Trisodium (Ca-DTPA) | Pentetate Zinc Trisodium (Zn-DTPA) | Source(s) |
| Efficacy in the first 24 hours | More effective than Zn-DTPA | Less effective than Ca-DTPA | [5] |
| Efficacy after 24 hours | Comparable to Zn-DTPA | Comparable to Ca-DTPA | [5] |
| Americium-241 Excretion in Beagles (first 3 days post-treatment) | 6.5% of injected dose | 14.8% of injected dose | [9] |
| Effect on Endogenous Zinc | Causes significant depletion | Minimal effect on zinc levels | [6] |
| Recommended Use | Initial dose within 24 hours of contamination | Maintenance therapy after the initial dose | [5][8] |
Experimental Protocols
Objective: To compare the efficacy of Ca-DTPA and Zn-DTPA in promoting the excretion of a specific radionuclide (e.g., Americium-241) in a beagle model.
Materials:
-
Beagle dogs (of a specified age and weight range)
-
Radionuclide solution (e.g., Americium-241 citrate)
-
Pentetate calcium trisodium (Ca-DTPA) solution for injection
-
This compound (Zn-DTPA) solution for injection
-
Metabolic cages for collection of urine and feces
-
Radiation detection instrumentation (e.g., gamma counter)
Procedure:
-
Acclimation: Animals are acclimated to individual metabolic cages for a set period before the experiment.
-
Radionuclide Administration: A known quantity of the radionuclide solution is administered to each animal, typically via intravenous injection to ensure systemic distribution.
-
Treatment Groups: Animals are randomly assigned to different treatment groups:
-
Control group (receiving a saline placebo)
-
Ca-DTPA treatment group
-
Zn-DTPA treatment group
-
-
Chelating Agent Administration: At a specified time point post-radionuclide administration (e.g., 1 hour, 24 hours), the respective chelating agent is administered, usually via intravenous injection. The dosage is calculated based on the animal's body weight.
-
Sample Collection: Urine and feces are collected from each animal at regular intervals (e.g., every 24 hours) for a predetermined duration.
-
Radioactivity Measurement: The amount of radionuclide in the collected urine and fecal samples is quantified using appropriate radiation detection equipment.
-
Data Analysis: The percentage of the injected radionuclide dose excreted by each group is calculated and statistically compared to determine the relative efficacy of the treatments.
Visualizations
Signaling Pathway: Mechanism of DTPA Chelation
Caption: Mechanism of DTPA-mediated radionuclide decorporation.
Experimental Workflow: Comparative Efficacy Study
Caption: Generalized workflow for a comparative animal study.
Logical Relationship: Treatment Decision Pathway
Caption: Decision pathway for DTPA administration.
References
- 1. Wilson JP et al. 2015; Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic Acid (DTPA) formulation in beagle dogs; Health Phys. 108(3):308-18 - HEYL [heyl-berlin.de]
- 2. Comparison of the effectiveness of CaDTPA and ZnDTPA in removing /sup 242/Cm from the rat (Journal Article) | OSTI.GOV [osti.gov]
- 3. Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic acid (DTPA) formulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally Administered DTPA Di-ethyl Ester for Decorporation of 241Am in dogs: Assessment of Safety and Efficacy in an Inhalation-Contamination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inis.iaea.org [inis.iaea.org]
- 6. Orally administered DTPA di-ethyl ester for decorporation of (241)Am in dogs: Assessment of safety and efficacy in an inhalation-contamination model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Federal Register :: Guidance for Industry on Pentetate Calcium Trisodium and this compound for Treatment of Internal Contamination with Plutonium, Americium, or Curium; Availability [federalregister.gov]
- 8. Internal Contamination with Transuranium Radionuclides: Systematic Review on Assessment Methods and Diethylenetriamine Pentaacetate (DTPA) Treatment | Disaster Medicine and Public Health Preparedness | Cambridge Core [cambridge.org]
- 9. Decorporation therapy for inhaled plutonium nitrate using repeatedly and continuously administered DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentetate Zinc Trisodium (Zn-DTPA) and Novel Chelating Agents for Radionuclide Decorporation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established radionuclide decorporation agent, Pentetate zinc trisodium (B8492382) (Zn-DTPA), with a promising new generation of chelating agents. The focus of this analysis is on the decorporation effectiveness against key radionuclides of concern, supported by experimental data from preclinical studies.
Introduction
Internal contamination with radionuclides poses a significant health risk. The primary medical countermeasure to reduce the committed radiation dose and mitigate long-term health effects is the administration of chelating agents.[1] For decades, Pentetate zinc trisodium (Zn-DTPA) has been the standard of care for treating internal contamination with plutonium (Pu), americium (Am), and curium (Cm).[2][3] However, Zn-DTPA has limitations, including the need for intravenous administration and reduced efficacy when treatment is delayed.[4] This has spurred the development of new, more effective, and orally bioavailable chelating agents.
Among the most promising new candidates is the siderophore-inspired, octadentate hydroxypyridonate ligand, 3,4,3-LI(1,2-HOPO).[5] Preclinical studies have consistently demonstrated its superior decorporation efficacy for a range of actinides compared to DTPA.[6] This guide presents a side-by-side comparison of the performance of Zn-DTPA and 3,4,3-LI(1,2-HOPO), focusing on quantitative data from in vivo studies.
Quantitative Comparison of Decorporation Effectiveness
The following tables summarize the key findings from preclinical studies comparing the decorporation efficacy of Zn-DTPA and the novel chelating agent 3,4,3-LI(1,2-HOPO).
Table 1: Decorporation of Plutonium-238 (238Pu)
| Treatment Group | Dosage | Administration Route | Radionuclide Retention (% of Control) | Organ Distribution (% Reduction vs. Control) | Reference |
| Control (Saline) | N/A | N/A | 100% | N/A | [6] |
| Zn-DTPA | 30 µmol/kg | Intraperitoneal (IP) | Not explicitly stated as % of control, but significantly less effective than 3,4,3-LI(1,2-HOPO) | Carcass: Not specified, Liver: Not specified | [6] |
| 3,4,3-LI(1,2-HOPO) | 30 µmol/kg | Intraperitoneal (IP) | Not explicitly stated as % of control, but reduced retention in carcass and liver by factors of 2 and 6 respectively compared to control. | Carcass: ~50% reduction, Liver: ~83% reduction | [6] |
| 3,4,3-LI(1,2-HOPO) | 100 µmol/kg | Oral | Significantly more effective than oral DTPA | Not specified | [6] |
Table 2: Decorporation of Americium-241 (241Am)
| Treatment Group | Dosage | Administration Route | Radionuclide Retention (% of Control) | Organ Distribution (% Reduction vs. Control) | Reference |
| Control (Saline) | N/A | N/A | 100% | N/A | [6] |
| Zn-DTPA | 30 µmol/kg | Intraperitoneal (IP) | Not explicitly stated as % of control, but significantly less effective than 3,4,3-LI(1,2-HOPO) | Carcass: Not specified, Liver: Not specified | [6] |
| 3,4,3-LI(1,2-HOPO) | 30 µmol/kg | Intraperitoneal (IP) | Not explicitly stated as % of control, but reduced retention in carcass and liver by factors of 10 and 30 respectively compared to control. | Carcass: ~90% reduction, Liver: ~97% reduction | [6] |
| 3,4,3-LI(1,2-HOPO) | 100 µmol/kg | Oral | Significantly more effective than oral DTPA | Not specified | [6] |
Table 3: Decorporation of Europium-152 (152Eu) as a Surrogate for Curium
Note: Europium (Eu) is often used as a non-radioactive surrogate for trivalent actinides like americium and curium in chemical investigations due to their similar chemical properties.[7]
| Treatment Group | Dosage | Administration Route | Total Excreted Radioactivity (% of Injected Dose) at 24h | Reference |
| Control (Saline) | N/A | Intraperitoneal (IP) | ~20% | [8][9] |
| Ca-DTPA * | 30 µmol/kg | Intraperitoneal (IP) | ~70% | [8][9] |
| 3,4,3-LI(1,2-HOPO) | 30 µmol/kg | Intraperitoneal (IP) | ~85% | [8][9] |
Ca-DTPA is used in this study, which is known to be more effective than Zn-DTPA in the first 24 hours.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the key studies cited.
Experiment 1: Decorporation of 238Pu and 241Am in Rats (Intramuscular Contamination)
-
Animal Model: Rats.
-
Radionuclide Administration: Intramuscular injection of a 1 mg suspension of mixed oxide (MOX) fuel particles containing 238Pu and 241Am.
-
Treatment Regimen:
-
Control group received no treatment.
-
Zn-DTPA group received 30 µmol/kg daily for 7 days.
-
3,4,3-LI(1,2-HOPO) groups received either 30 or 200 µmol/kg daily for 7 days.
-
-
Sample Analysis: The retention of radionuclides in the carcass and liver was measured.
-
Reference: [6]
Experiment 2: Decorporation of 152Eu in Mice (as a surrogate for Curium)
-
Animal Model: Mice.
-
Radionuclide Administration: Intraperitoneal injection of 152Eu citrate.
-
Treatment Regimen:
-
Control group received isotonic saline.
-
Ca-DTPA group received a single intraperitoneal injection of 30 µmol/kg one hour after radionuclide administration.
-
3,4,3-LI(1,2-HOPO) group received a single intraperitoneal injection of 30 µmol/kg one hour after radionuclide administration.
-
-
Sample Analysis: Total excreted radioactivity was measured at 24 hours post-contamination.
Mechanism of Action and Experimental Workflow
The primary mechanism of action for both Zn-DTPA and 3,4,3-LI(1,2-HOPO) is chelation. These molecules bind to radionuclide ions in the body, forming stable, soluble complexes that are then excreted, primarily through the urine.
Caption: Mechanism of Radionuclide Decorporation by Chelation.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of decorporation agents in an animal model.
Caption: Experimental Workflow for In Vivo Decorporation Studies.
Conclusion
The available preclinical data strongly suggest that the novel hydroxypyridonate chelating agent, 3,4,3-LI(1,2-HOPO), is a highly effective decorporation agent for plutonium and americium, significantly outperforming the current standard of care, Zn-DTPA. Furthermore, studies using europium as a surrogate indicate a similar high efficacy for curium. A key advantage of 3,4,3-LI(1,2-HOPO) is its oral bioavailability, which would be a major advancement for the treatment of large populations in the event of a radiological incident.[6] While further clinical studies are necessary to fully validate its safety and efficacy in humans, 3,4,3-LI(1,2-HOPO) represents a promising future therapeutic for internal radionuclide contamination.
References
- 1. Comparative decorporation efficacy of 3,4,3-LIHOPO, 4,4,4-LIHOPO and DTPA after contamination of rats with soluble forms of 238Pu and 233U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orise.orau.gov [orise.orau.gov]
- 3. fda.gov [fda.gov]
- 4. Treatment of human contamination with plutonium and americium: would orally administered Ca- or Zn-DTPA be effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Folding Dynamics of 3,4,3-LI(1,2-HOPO) in Its Free and Bound State with U4+ Implicated by MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3,4,3-LI(1,2-HOPO): In vitro formation of highly stable lanthanide complexes translates into efficacious in vivoeuropium decorporation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. osti.gov [osti.gov]
A Cross-Species Examination of Pentetate Zinc Trisodium (Zn-DTPA) Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of Pentetate zinc trisodium (B8492382) (Zn-DTPA), a chelating agent used to treat internal contamination with transuranic radionuclides. By summarizing available data from human and various animal species, this document aims to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of Zn-DTPA across species, which is crucial for preclinical to clinical translation.
Cross-Species Pharmacokinetic Data of Pentetate Zinc Trisodium
The following table summarizes key pharmacokinetic parameters of Zn-DTPA following intravenous and oral administration in humans, dogs, and rats. It is important to note that the data is compiled from different studies, and direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
| Parameter | Human | Dog (Beagle) | Rat (Sprague Dawley) |
| Route of Administration | Intravenous | Oral | Oral |
| Dose | 1.0 g | 840, 2520, or 7560 mg/dog/day | >1000 mg/kg/day |
| Tmax (h) | Not Applicable (IV) | ~1[1] | Not Reported |
| Cmax | Not Reported | Up to 270 µg/mL (after 7 days)[1] | Not Reported |
| Half-life (t½) | Three-component: 1.4 min, 14.5 min, 94.4 min[2][3] | Not Reported | Not Reported |
| Volume of Distribution (Vd) | Rapidly distributed in extracellular fluid[2][4] | Not Reported | Not Reported |
| Clearance (CL) | Rapidly cleared from plasma[2][4] | Not Reported | Not Reported |
| Bioavailability (Oral) | Poor | Not Reported (Assumed Low) | ~5%[3] |
| Primary Route of Excretion | >99% in urine within 24 hours[2] | Not Reported | Primarily via urine[5] |
| Metabolism | Minimal[2][4] | Not Reported | Minimal[5] |
| Effective Duration of Action (Estimated) | ~5.6 hours (above EC90)[6] | ~1.7 hours (above EC90)[6] | ~0.67 hours (above EC90)[6] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the pharmacokinetic analysis of Zn-DTPA.
Intravenous Pharmacokinetic Study in Humans
Objective: To determine the plasma retention and urinary excretion of Zn-DTPA after intravenous administration.
Methodology:
-
Subjects: Healthy human volunteers.
-
Drug Administration: A single dose of 750 kBq of 14C-labeled DTPA was administered intravenously[2]. In other scenarios, a 1.0-gram dose of Zn-DTPA is administered as a slow intravenous push over 3-4 minutes or as an infusion over 30 minutes diluted in a suitable vehicle like 5% Dextrose in Water (D5W)[2][3].
-
Sample Collection:
-
Analytical Method: The concentration of 14C-DTPA in plasma and urine was determined using radiometric analysis[2]. For non-radiolabeled studies, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of Zn-DTPA in plasma and urine[7][8][9].
Oral Toxicity and Pharmacokinetic Study in Dogs and Rats
Objective: To evaluate the toxicity and basic pharmacokinetic parameters of an oral tablet formulation of Zn-DTPA.
Methodology:
-
Animals: Beagle dogs and Sprague Dawley rats[1].
-
Drug Administration: Zn-DTPA tablets were administered orally once daily for 7 days at varying doses[1]. For rats, the crushed tablets were administered as a suspension via oral gavage[1].
-
Sample Collection:
-
Blood Samples: Blood samples were collected to determine plasma concentrations of DTPA. The timing of collection was designed to capture the maximum concentration (Cmax), with one key time point being 1 hour post-administration to determine Tmax[1].
-
-
Analytical Method: Plasma concentrations of DTPA were determined using a validated analytical method, likely LC-MS/MS[1].
In Vitro Plasma Binding and Effective Concentration (EC90) Determination
Objective: To determine the concentration of DTPA required to chelate 90% of the maximal amount of a radionuclide (in this case, Americium-241) in the plasma of different species.
Methodology:
-
Samples: Plasma from rats, beagle dogs, and humans[6].
-
Procedure:
-
Varying concentrations of DTPA were added to plasma samples.
-
A known amount of Americium-241 (241Am) was then added to the plasma.
-
The mixture was incubated to allow for competitive binding between DTPA and plasma proteins for the 241Am.
-
The 241Am bound to DTPA was separated from the protein-bound 241Am using ultrafiltration and ion-exchange chromatography.
-
The amount of 241Am in each fraction was quantified by gamma scintillation counting.
-
-
Data Analysis: Dose-response curves were generated to calculate the EC90 of DTPA in each species' plasma[6].
Visualizations
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is chelation, a chemical process rather than a biological signaling pathway. The Zn-DTPA molecule circulates in the extracellular fluid and exchanges its zinc ion for more tightly binding multivalent metal ions, such as plutonium, americium, and curium. The resulting stable, water-soluble metal-DTPA complex is then excreted by the kidneys.
Below are Graphviz diagrams illustrating the chelation mechanism and a typical workflow for an in vivo pharmacokinetic study.
References
- 1. How Do I Collect a Urine Sample From My Dog? – American Kennel Club [akc.org]
- 2. Urinalysis | VCA Animal Hospitals [vcahospitals.com]
- 3. mdpi.com [mdpi.com]
- 4. Blood Microsampling in Cynomolgus Monkey and Evaluation of Plasma PK Parameters in Comparison to Conventional Sampling - Evotec [evotec.com]
- 5. Quantitative bioanalysis of antibody-conjugated payload in monkey plasma using a hybrid immuno-capture LC-MS/MS approach: Assay development, validation, and a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urinalysis | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 8. Drug disposition and biotransformation in the developing beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Head-to-Head Studies of Pentetate Zinc Trisodium (Zn-DTPA) with Other Decorporation Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Internal contamination with radionuclides poses a significant health risk, necessitating the use of decorporation agents to enhance their elimination from the body. Pentetate zinc trisodium (B8492382) (Zn-DTPA) is a well-established chelating agent approved for the treatment of internal contamination with plutonium, americium, and curium. This guide provides a comprehensive comparison of Zn-DTPA with other decorporation agents, focusing on head-to-head studies that provide quantitative data on efficacy and safety. Detailed experimental protocols and mechanistic insights are included to support research and development in this critical area.
Mechanism of Action of Pentetate Zinc Trisodium (Zn-DTPA)
Zn-DTPA is a chelating agent that forms stable, water-soluble complexes with certain metal ions. Its mechanism of action is based on the principle of ligand exchange. The zinc ion in the Zn-DTPA complex is readily exchanged for radionuclides with a higher binding affinity for the DTPA ligand, such as plutonium, americium, and curium. This newly formed radionuclide-DTPA complex is then rapidly excreted from the body, primarily through glomerular filtration in the kidneys and subsequent elimination in the urine. This process effectively reduces the biological half-life of the contaminating radionuclide, mitigating its toxic effects.[1]
Caption: Mechanism of action of this compound (Zn-DTPA).
Head-to-Head Comparison of Decorporation Agents
This compound (Zn-DTPA) vs. Pentetate Calcium Trisodium (Ca-DTPA)
Zn-DTPA and Ca-DTPA are the two most commonly used decorporation agents for transuranic elements. While chemically similar, they exhibit key differences in efficacy and safety.
Efficacy:
Head-to-head studies have demonstrated that Ca-DTPA is more effective than Zn-DTPA in the initial 24 hours following internal contamination.[2][3] This is attributed to the fact that Ca-DTPA can more readily exchange its calcium ion for the radionuclide. However, after the initial 24-hour period, the efficacy of both agents becomes comparable.[2] For long-term or delayed treatment, Zn-DTPA is considered a suitable alternative to Ca-DTPA.[4][5]
Safety and Toxicity:
The primary safety concern with DTPA therapy is the depletion of essential endogenous trace metals. Ca-DTPA has a higher propensity to chelate and excrete essential minerals like zinc and manganese, which can lead to adverse effects with prolonged use.[2][6] The toxicity of Ca-DTPA is believed to stem from this depletion of zinc, which is crucial for various enzymatic functions, including DNA synthesis.[6] In contrast, Zn-DTPA is less toxic as it already contains zinc, thus mitigating the risk of significant zinc depletion.[2][6] Studies in rats have shown that Zn-DTPA administration does not lead to deficiencies in essential metals. Therefore, Zn-DTPA is the preferred agent for maintenance and long-term chelation therapy.[2][3]
| Feature | This compound (Zn-DTPA) | Pentetate Calcium Trisodium (Ca-DTPA) |
| Initial Efficacy (<24h) | Less effective than Ca-DTPA[2][3] | More effective than Zn-DTPA[2][3] |
| Long-Term Efficacy (>24h) | Efficacy comparable to Ca-DTPA[2] | Efficacy comparable to Zn-DTPA[2] |
| Primary Use | Maintenance and long-term therapy[2][3] | Initial treatment within the first 24 hours[2][3] |
| Toxicity | Less toxic[2][6] | More toxic due to trace metal depletion[2][6] |
| Effect on Trace Metals | Minimal depletion of essential metals | Causes significant depletion of zinc and manganese[2][6][7] |
This compound (Zn-DTPA) vs. Hydroxypyridonate (HOPO) Chelators
A newer class of decorporation agents, the hydroxypyridonate (HOPO) chelators, have shown significant promise in preclinical studies, demonstrating superior efficacy compared to DTPA for the decorporation of actinides.
Efficacy:
In vivo studies in animal models have consistently shown that HOPO ligands, such as 3,4,3-LI(1,2-HOPO), are significantly more effective than DTPA at removing plutonium and americium.[8] These agents are also effective when administered orally, a significant advantage over the intravenous administration of DTPA.[8] Studies in rats have shown that HOPO chelators can improve the decorporation of americium from the lungs by up to 40% compared to Ca-DTPA.[9]
| Agent | Radionuclide | Animal Model | Efficacy Compared to DTPA | Reference |
| 3,4,3-LI(1,2-HOPO) | Plutonium-238, Americium-241 | Mice | Significantly more effective | [8] |
| 3,4,3-LI(1,2-HOPO) | Americium-241 | Mice (lung contamination) | Up to 40% improvement | [9] |
This compound (Zn-DTPA) vs. Dimercaptosuccinic Acid (DMSA)
Dimercaptosuccinic acid (DMSA) is an oral chelating agent primarily used for the treatment of lead, mercury, and arsenic poisoning.[10] While both Zn-DTPA and DMSA are chelators, their primary indications and efficacy against specific metals differ. Direct head-to-head in vivo studies comparing the efficacy of Zn-DTPA and DMSA for the decorporation of plutonium, americium, or curium are limited. However, DMSA is generally not considered the primary treatment for internal contamination with these specific radionuclides. DMSA is known to be less effective for cadmium and aluminum.[10]
Experimental Protocols
In Vivo Radionuclide Decorporation Study in Rats
This protocol outlines a general experimental workflow for evaluating the efficacy of decorporation agents in a rat model of internal radionuclide contamination.
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
2. Radionuclide Contamination:
-
Radionuclide: A solution of the radionuclide of interest (e.g., 65ZnCl2, Plutonium-238 citrate, Americium-241 citrate) is prepared.[4]
-
Administration: The radionuclide is administered to the rats via a single intravenous or intraperitoneal injection.[4]
3. Treatment Groups:
-
Control Group: Receives a sham injection (e.g., saline).
-
Zn-DTPA Group: Receives a specified dose of Zn-DTPA (e.g., 30 µmol/kg) via intravenous or intraperitoneal injection at a set time post-contamination (e.g., 1 hour, 24 hours).[9]
-
Comparator Agent Group(s): Receives the alternative decorporation agent(s) at equivalent molar doses.
4. Sample Collection and Analysis:
-
Urine and Feces: Collected at regular intervals (e.g., daily) to measure the excretion of the radionuclide.
-
Tissues: At the end of the study, animals are euthanized, and key organs (e.g., liver, kidneys, femur) are harvested to determine the residual radionuclide burden.
-
Quantification: The amount of radionuclide in the samples is measured using appropriate techniques (e.g., gamma spectrometry, alpha spectrometry).
5. Data Analysis:
-
The percentage of the injected dose excreted and retained in the tissues is calculated for each group.
-
The efficacy of the decorporation agents is determined by comparing the radionuclide excretion and retention in the treated groups to the control group.
Caption: A generalized experimental workflow for in vivo decorporation studies.
Conclusion
This compound (Zn-DTPA) remains a cornerstone in the medical management of internal contamination with plutonium, americium, and curium. Its favorable safety profile, particularly in comparison to Ca-DTPA, makes it the preferred agent for long-term chelation therapy. While newer agents like the HOPO chelators show superior efficacy in preclinical models and offer the advantage of oral administration, further clinical development is required for their widespread use. The choice of a decorporation agent should be guided by a careful consideration of the specific radionuclide, the time since contamination, and the overall risk-benefit profile for the patient. This guide provides a summary of the available head-to-head data to aid researchers and clinicians in making informed decisions and to stimulate further research into novel and improved decorporation strategies.
References
- 1. orise.orau.gov [orise.orau.gov]
- 2. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Impact of Treatment With Chelating Agents Depends on the Stability of Administered GBCAs: A Comparative Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
Pentetate Zinc Trisodium (Zn-DTPA): A Comparative Analysis of Efficacy in Radionuclide Decorporation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of the efficacy of Pentetate zinc trisodium (B8492382) (Zn-DTPA) with other chelating agents for the decorporation of heavy metal and radionuclide contaminants. The information is compiled from various preclinical studies to aid in research and development of effective medical countermeasures against internal radioactive contamination.
Mechanism of Action
Pentetate zinc trisodium (Zn-DTPA) is a chelating agent that facilitates the removal of certain radionuclides from the body. Its mechanism of action involves the exchange of its zinc ion for a metal with a higher binding affinity, such as plutonium, americium, and curium. This forms a stable, water-soluble complex that is then excreted from the body, primarily through urine. This process of sequestering and enhancing the excretion of internal contaminants is known as decorporation.
Comparative Efficacy of Decorporation Agents
The following tables summarize quantitative data from preclinical studies comparing the efficacy of Zn-DTPA with Pentetate calcium trisodium (Ca-DTPA) and other investigational decorporation agents.
| Contaminant | Animal Model | Treatment | Dosing Regimen | Efficacy Endpoint | Results |
| Plutonium (²³⁸Pu) Nitrate (B79036) | Beagle Dogs | Ca-DTPA followed by Zn-DTPA (repeated IV injection) | Single initial injection of Ca-DTPA (30 µmol/kg) followed by repeated IV injections of Zn-DTPA (30 µmol/kg) starting 1 hour post-exposure and continued for 64 days. | Percentage of Initial Pulmonary Burden (IPB) removed | All DTPA treatments removed approximately 85% of the IPB.[1] |
| Ca-DTPA followed by Zn-DTPA (subcutaneous infusion) | Single initial injection of Ca-DTPA (30 µmol/kg) followed by subcutaneous infusion of Zn-DTPA (30 or 120 µmol/kg/day) starting 1 hour post-exposure and continued for 64 days. | Percentage of Initial Pulmonary Burden (IPB) removed | All DTPA treatments removed approximately 85% of the IPB.[1] | ||
| Saline (Control) | - | Percentage of Initial Pulmonary Burden (IPB) removed | 24% of the IPB was excreted by the control group.[1] | ||
| Plutonium (²³⁸Pu) Citrate | Rats | DTPA | Intravenous injection of 30 µmol/kg at 1, 6, or 24 hours post-contamination. | Actinide content in retention organs and cumulative excretion measured 48 hours post-contamination. | - |
| 3,4,3-LIHOPO | Intravenous injection of 0.3 or 30 µmol/kg at 1, 6, or 24 hours post-contamination. | Actinide content in retention organs and cumulative excretion measured 48 hours post-contamination. | At a dosage of 0.3 µmol/kg, 3,4,3-LIHOPO was as efficient as DTPA at 30 µmol/kg.[2] | ||
| 4,4,4-LIHOPO | Intravenous injection of 0.3 or 30 µmol/kg at 1, 6, or 24 hours post-contamination. | Actinide content in retention organs and cumulative excretion measured 48 hours post-contamination. | At a dosage of 0.3 µmol/kg, 4,4,4-LIHOPO was as efficient as DTPA at 30 µmol/kg.[2] | ||
| Americium (²⁴¹Am) | Beagle Dogs | Ca-DTPA | Treatment began 2 weeks after radionuclide injection. | Removal of body burden. | On an equimolar basis, the efficacy of Ca-DTPA was not greater than Zn-DTPA for treatments initiated 2 weeks post-injection.[3] |
| Zn-DTPA | Treatment began 2 weeks after radionuclide injection. | Removal of body burden. | On an equimolar basis, the efficacy of Ca-DTPA was not greater than Zn-DTPA for treatments initiated 2 weeks post-injection.[3] | ||
| Curium (²⁴²Cm) | Rats | Ca-DTPA | Single injection at various time intervals after contamination. | Removal of Curium-242. | Ca-DTPA was superior to Zn-DTPA in early treatment.[4] |
| Zn-DTPA | Single injection at various time intervals after contamination. | Removal of Curium-242. | Little difference in effectiveness was observed when treatment was delayed.[4] | ||
| Zinc (⁶⁵Zn) | Rats | Zn-DTPA | Single intraperitoneal injection of 3.3 or 5 mg/100g body weight. | Whole-body retention of ⁶⁵Zn. | A two-fold decrease in contamination was observed at the 5 mg Zn-DTPA dose.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the statistical analysis. These protocols are synthesized from multiple sources to provide a comprehensive overview.
In Vivo Radionuclide Decorporation Study in Rodents
Objective: To evaluate the efficacy of a chelating agent in promoting the excretion of a radionuclide from a living organism.
Animal Model: Male Sprague-Dawley or Wistar rats.
Contamination:
-
Administer a solution of the radionuclide (e.g., Plutonium-238 citrate, Americium-241 chloride) via intravenous (IV) or intraperitoneal (IP) injection at a specified activity level.
Chelating Agent Administration:
-
Prepare solutions of the test chelating agent (e.g., Zn-DTPA, Ca-DTPA) and control (saline).
-
At a predetermined time point post-contamination (e.g., 1 hour, 24 hours), administer the chelating agent or saline to the respective animal groups via IV or IP injection. Doses are typically calculated based on the animal's body weight (e.g., µmol/kg).
Sample Collection:
-
House individual animals in metabolic cages designed for the separate collection of urine and feces.
-
Collect urine and feces over a specified period (e.g., 24, 48 hours) post-treatment.
-
At the end of the collection period, euthanize the animals.
-
Perform a full necropsy to collect key tissues, including the liver, kidneys, spleen, and femurs.
Radionuclide Measurement:
-
Measure the radioactivity in the collected urine, feces, and tissue samples.
-
For gamma-emitting radionuclides, use a gamma spectrometer with a germanium detector.
-
For alpha-emitting radionuclides, perform radiochemical separation followed by alpha spectrometry.
-
Calculate the percentage of the injected dose excreted and retained in each tissue for all groups.
Inhalation Contamination and Decorporation Study in Beagles
Objective: To assess the efficacy of decorporation agents following inhalation of a radionuclide.
Animal Model: Beagle dogs.
Contamination:
-
Anesthetize the animals.
-
Expose the animals to a polydisperse aerosol of the radionuclide (e.g., Plutonium-238 nitrate) in a specialized inhalation chamber for a defined period.
-
Monitor the aerosol concentration and particle size distribution during exposure to determine the initial pulmonary burden (IPB).
Chelating Agent Administration:
-
Administer the chelating agent(s) according to the study design. This may involve an initial IV injection of Ca-DTPA followed by either repeated IV injections or continuous subcutaneous infusion of Zn-DTPA.
-
Treatment typically begins shortly after exposure (e.g., 1 hour) and continues for an extended period (e.g., 64 days).
Sample Collection and Analysis:
-
Collect daily urine and feces throughout the study period.
-
At the end of the treatment period, euthanize the animals and collect all major tissues.
-
Analyze the radioactivity in excreta and tissues using appropriate radiochemical methods and radiation detectors.
-
Calculate the total amount of radionuclide excreted and the amount retained in each tissue as a percentage of the IPB.
Visualizations
The following diagrams illustrate the mechanism of action of Zn-DTPA and a typical experimental workflow for evaluating decorporation agents.
Caption: Mechanism of action of Zn-DTPA in chelating and promoting the excretion of radionuclides.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of decorporation agents.
References
- 1. Decorporation therapy for inhaled plutonium nitrate using repeatedly and continuously administered DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative decorporation efficacy of 3,4,3-LIHOPO, 4,4,4-LIHOPO and DTPA after contamination of rats with soluble forms of 238Pu and 233U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search results [inis.iaea.org]
- 4. Comparison of the effectiveness of CaDTPA and ZnDTPA in removing /sup 242/Cm from the rat (Journal Article) | OSTI.GOV [osti.gov]
- 5. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling [mdpi.com]
A Comparative Analysis of the Preclinical Safety Profiles of Pentetate Zinc Trisodium (Zn-DTPA) and Pentetate Calcium Trisodium (Ca-DTPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Pentetate zinc trisodium (B8492382) (Zn-DTPA) and Pentetate calcium trisodium (Ca-DTPA) based on data from animal studies. The information is intended to assist researchers and drug development professionals in understanding the preclinical safety considerations of these two important chelating agents.
Executive Summary
Preclinical data from various animal models consistently demonstrate that Pentetate zinc trisodium (Zn-DTPA) possesses a more favorable safety profile compared to Pentetate calcium trisodium (Ca-DTPA). The primary toxicity associated with Ca-DTPA is attributed to its depletion of endogenous essential trace metals, most notably zinc, which is a critical cofactor for numerous enzymatic processes, including DNA synthesis. This depletion can lead to significant adverse effects, particularly in developmental and reproductive contexts. In contrast, Zn-DTPA, by providing a readily available source of zinc, mitigates this key toxicity, rendering it a safer alternative for prolonged or repeated administration.
Quantitative Toxicity Data
The following table summarizes the key quantitative toxicity data for Zn-DTPA and Ca-DTPA from animal studies.
| Safety Parameter | This compound (Zn-DTPA) | Pentetate Calcium Trisodium (Ca-DTPA) | Animal Model | Route of Administration | Citation(s) |
| Acute Lethal Dose (LD50) | Data not explicitly found for direct comparison. Doses in some studies were set at 1/4 of the respective intraperitoneal LD50. | ~12 mmol/kg | Mouse | Intraperitoneal | [1] |
| No-Observed-Adverse-Effect Level (NOAEL) | >1000 mg/kg/day (oral gavage, 7 days) | Not explicitly reported in the same context. | Rat | Oral | [2] |
| No-Observed-Adverse-Effect Level (NOAEL) | ~1325 mg/kg/day (oral tablet, 7 days) | Not explicitly reported in the same context. | Beagle Dog | Oral | [2] |
| Developmental Toxicity | No evidence of impaired fertility or harm to the fetus. A slight reduction in average birth weight was noted at high doses. | Teratogenic and embryotoxic, causing fetal malformations and death. | Mouse | Daily Injections | [3][4] |
| Developmental Toxicity | Not reported. | Severe teratogenic effects (brain damage) and decreased pup survival. | Dog | Daily Injections |
Organ-Specific Toxicity
Pentetate Calcium Trisodium (Ca-DTPA)
High doses of Ca-DTPA have been associated with histological changes in several organs. The primary mechanism is believed to be the depletion of essential trace metals.
-
Kidney and Liver: Studies have reported vacuolization in both the kidney and liver following high-dose administration.
-
Intestines: Small bowel hemorrhagic lesions have been observed in animal studies with high doses of Ca-DTPA.
This compound (Zn-DTPA)
In contrast, Zn-DTPA is generally well-tolerated with fewer and less severe organ-specific toxicities. Minor toxicological effects such as emesis and diarrhea have been observed with oral administration.[2]
Experimental Protocols
While detailed, step-by-step protocols for each cited study are proprietary to the conducting laboratories, the general methodologies employed in these types of animal safety studies are summarized below.
Acute Toxicity (LD50) Determination:
-
Animal Model: Typically mice or rats of a specific strain.
-
Grouping: Animals are divided into multiple groups, including a control group receiving a vehicle and several test groups receiving logarithmically increasing doses of the test substance (Ca-DTPA or Zn-DTPA).
-
Administration: The substance is administered via a specific route, such as intraperitoneal injection.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Calculation: The LD50, the dose at which 50% of the animals die, is calculated using statistical methods.
Developmental Toxicity Study:
-
Animal Model: Pregnant animals, such as mice, rats, or rabbits, are used.
-
Dosing Period: The test substance is administered daily during the period of major organogenesis.
-
Maternal Evaluation: The pregnant dams are monitored for signs of toxicity, weight changes, and food/water consumption.
-
Fetal Examination: Near the end of gestation, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal malformations. The number of viable and non-viable fetuses is also recorded.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of Ca-DTPA-induced toxicity.
Caption: General experimental workflow for animal toxicity studies.
Conclusion
The available animal data strongly indicate that this compound (Zn-DTPA) has a superior safety profile to Pentetate calcium trisodium (Ca-DTPA). The primary driver of Ca-DTPA's toxicity is the chelation and subsequent depletion of endogenous zinc, leading to adverse effects on cellular processes that are highly dependent on this essential metal, such as DNA synthesis. This is particularly evident in the observed developmental and reproductive toxicity of Ca-DTPA. Zn-DTPA, by providing zinc, effectively mitigates this central mechanism of toxicity. These findings have significant implications for the clinical use of these chelating agents, particularly in scenarios requiring long-term or repeated administration. For such cases, Zn-DTPA is the demonstrably safer option based on preclinical animal studies.
References
- 1. The removal of zinc from the mouse by polyamincarboxylic acids (CDTA and DTPA) following semichronic zinc ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca--DTPA toxicity in the mouse fetus (Journal Article) | OSTI.GOV [osti.gov]
- 4. Ca-DTPA toxicity in the mouse fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Validation of Pentetate Zinc Trisodium Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Pentetate zinc trisodium (B8492382) (Zn-DTPA). The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical method for their specific needs, supported by experimental data and detailed protocols. The methods discussed include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the intact complex, High-Performance Liquid Chromatography (HPLC) for the pentetate ligand, and classical analytical techniques such as Complexometric Titration and UV-Vis Spectrophotometry for the zinc component.
Comparison of Analytical Methods
The selection of an analytical method for Pentetate zinc trisodium depends on various factors, including the matrix, the required sensitivity, specificity, and the available instrumentation. This section compares the performance of four distinct methods.
| Analytical Method | Analyte | Principle | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Intact Zn-DTPA complex | Chromatographic separation followed by mass spectrometric detection of the parent and product ions of the complex. | 1-100 µg/mL (in plasma) | 95.2 - 108.2% | 1.8 - 14.6% | Not Reported | 1 µg/mL (in plasma) |
| HPLC with UV Detection | Pentetate (DTPA) ligand | Pre-column derivatization of DTPA with a metal ion (e.g., Fe³⁺) to form a UV-active complex, followed by chromatographic separation and UV detection. | 5 - 100 µg/mL (estimated) | Typically 98-102% | < 2% | ~5 ppb | ~15 ppb |
| Complexometric Titration | Zinc (Zn²⁺) | Titration of zinc ions with a standard solution of a chelating agent (e.g., EDTA) using a metallochromic indicator to determine the endpoint. | Assay level concentrations | Typically 98-102% | < 2% | Not applicable | Not applicable |
| UV-Vis Spectrophotometry | Zinc (Zn²⁺) | Formation of a colored complex between zinc ions and a chromogenic reagent (e.g., 8-Hydroxyquinoline), followed by measurement of absorbance at a specific wavelength. | 1-5 µg/mL | 97.5 - 99.9% | < 2% | 0.381 µg/mL | 1.156 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published literature and can be adapted for the analysis of this compound in pharmaceutical formulations.
LC-MS/MS for Intact Zn-DTPA Complex
This method is particularly suited for the analysis of Zn-DTPA in biological matrices and can be adapted for stability studies of the drug product.
-
Sample Preparation: Dilute the this compound injection solution with a suitable solvent (e.g., water or mobile phase) to fall within the calibration range. For biological samples, a solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., Proteonavi, 250 × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, 2 mM ammonium (B1175870) formate (B1220265) (pH 6.3), and ammonia (B1221849) solution (e.g., 50:50:0.015, v/v/v).
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitored Transitions: Monitor the specific precursor and product ion transitions for the Zn-DTPA complex.
-
-
Quantification: Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the unknown sample from the calibration curve.
HPLC with UV Detection for Pentetate (DTPA) Ligand
This method allows for the quantification of the pentetate ligand after complexation with a UV-active metal, such as iron.
-
Sample Preparation and Derivatization:
-
Accurately dilute a known volume of the this compound injection.
-
Add an excess of a ferric chloride solution to displace the zinc and form the Fe-DTPA complex. The reaction mixture may require heating to ensure complete complexation.
-
-
Chromatographic Conditions:
-
Column: A mixed-mode column such as Newcrom BH (150 x 3.2 mm, 5 µm) is suitable for separating the polar complex.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% sulfuric acid).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detection at 260 nm.
-
-
Quantification: Prepare calibration standards of DTPA and derivatize them in the same manner as the sample. Construct a calibration curve and determine the concentration of pentetate in the sample.
Complexometric Titration for Zinc
A classic and robust method for the assay of zinc in the drug product.
-
Reagents:
-
0.05 M Edetate Disodium (EDTA) volumetric solution.
-
Ammonia-Ammonium Chloride Buffer TS.
-
Eriochrome Black T indicator.
-
-
Procedure:
-
Accurately pipette a volume of the this compound injection solution into a flask.
-
Add the Ammonia-Ammonium Chloride Buffer to adjust the pH to approximately 10.
-
Add a small amount of Eriochrome Black T indicator. The solution should turn wine-red.
-
Titrate with the standardized 0.05 M EDTA solution until the color changes to a deep blue at the endpoint.
-
-
Calculation: Calculate the amount of zinc in the sample based on the volume of EDTA consumed.
UV-Vis Spectrophotometry for Zinc
A simple and rapid method for the quantification of zinc.
-
Reagents:
-
8-Hydroxyquinoline solution (chromogenic reagent).
-
Standard zinc solution.
-
Sulfuric acid solution.
-
-
Procedure:
-
Prepare a series of standard solutions of zinc.
-
To both standards and a diluted sample of the this compound injection, add the 8-Hydroxyquinoline solution and sulfuric acid.
-
After a short incubation, add ethanol and dilute to a final volume with deionized water.
-
Measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 384 nm, against a reagent blank.
-
-
Quantification: Create a calibration curve from the standard solutions and determine the zinc concentration in the sample.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
LC-MS/MS workflow for intact Zn-DTPA analysis.
HPLC-UV workflow for pentetate (DTPA) analysis.
Workflow for complexometric titration of zinc.
Workflow for UV-Vis spectrophotometric analysis of zinc.
Benchmarking Pentetate Zinc Trisodium: A Comparative Guide to Radionuclide Decorporation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pentetate zinc trisodium (B8492382) (Zn-DTPA) performance against historical and alternative decorporation agents for internalized radionuclides. The following sections detail the comparative efficacy, underlying mechanisms, and experimental data to support future research and development in radionuclide countermeasures.
Pentetate zinc trisodium (Zn-DTPA) and its calcium counterpart, Ca-DTPA, are the only two decorporation agents currently approved by the U.S. Food and Drug Administration (FDA) for the treatment of internal contamination with transuranic radionuclides such as plutonium, americium, and curium.[1][2] With a history of use spanning over four decades, these chelating agents play a critical role in enhancing the elimination of these hazardous materials from the body, thereby reducing the risk of long-term health effects.[3][4]
This guide synthesizes historical and recent performance data for Zn-DTPA, provides a comparative analysis with Ca-DTPA and other emerging decorporation agents, and outlines the experimental protocols used to derive this data.
Comparative Efficacy of Decorporation Agents
The primary mechanism of action for DTPA is chelation, a process where the DTPA molecule binds to a metal ion, forming a stable, water-soluble complex that can be readily excreted from the body through urine.[5] The decision to use either the zinc or calcium salt of DTPA is largely dependent on the time elapsed since contamination.
Zn-DTPA vs. Ca-DTPA: Ca-DTPA is recognized as being more effective than Zn-DTPA within the first 24 hours of radionuclide exposure.[2] This is because the calcium ion in Ca-DTPA is more readily exchanged for the transuranic radionuclide. However, Ca-DTPA also chelates essential dietary metals, such as zinc, which can lead to their depletion with prolonged use. Consequently, Zn-DTPA is the preferred agent for long-term or delayed treatment, as it is less likely to disrupt the body's mineral balance.[6] After the initial 24-hour period, the efficacy of both forms of DTPA is considered to be comparable.
Historical Alternatives and Novel Agents: Research into alternative decorporation agents has been ongoing, with a focus on improving efficacy, oral bioavailability, and the spectrum of chelated radionuclides. Siderophore analogs, such as the hydroxypyridinone (HOPO) compounds 3,4,3-LI(1,2-HOPO), have shown significant promise in preclinical studies, demonstrating superior efficacy compared to DTPA for certain radionuclides.[7][8] Other historically investigated agents include British Anti-Lewisite (BAL) and its derivatives for polonium decorporation, and penicillamine (B1679230) for copper and other heavy metals.[1][9]
Quantitative Performance Data
The following tables summarize key performance data for Zn-DTPA and its comparators from various experimental studies.
| Decorporation Agent | Radionuclide(s) | Animal Model | Key Findings | Reference(s) |
| Zn-DTPA | Plutonium-238 (as nitrate) | Beagle | All DTPA treatments removed about 85% of the initial pulmonary burden compared to 24% in controls. | [10] |
| Zn-DTPA | Americium-241 | Beagle | On an equimolar basis, the efficacy of Ca-DTPA was not greater than Zn-DTPA for treatments started 2 weeks after injection. | [11] |
| Zn-DTPA | Zinc-65 | Wistar Rat | A second higher dose of Zn-DTPA 24 hours after contamination resulted in significant decorporation efficacy compared to a single lower dose. | [3][4] |
| Ca-DTPA | Plutonium, Americium | Human (Case Study) | Injections of 1g Ca-DTPA on days 0, 5, and 14 post-inhalation of a plutonium-americium mixture were modeled to assess dose reduction. | [5][12] |
| 3,4,3-LI(1,2-HOPO) | Plutonium-238, Americium-241, Uranium-233 | Mouse | Significantly improved decorporation of all three radionuclides compared to Ca-DTPA via both intraperitoneal and oral administration. | [7] |
| 3,4,3-LIHOPO & 4,4,4-LIHOPO | Plutonium-238, Uranium-233 | Rat | Both HOPO analogues were as efficient at a 0.3 µmol/kg dose as DTPA at a 30 µmol/kg dose for plutonium decorporation. | [8] |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental studies, primarily in animal models. The following provides an overview of a typical experimental protocol for evaluating the efficacy of a decorporation agent.
A Representative Protocol for Intravenous Administration in Rats:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[13][14]
-
Contamination: A solution of the radionuclide (e.g., Americium-citrate) is administered via intravenous injection at a known activity (e.g., 9.42 kBq).[13]
-
Treatment Groups: Animals are divided into control (saline) and treatment groups. Treatment groups receive the decorporation agent (e.g., Zn-DTPA) at a specified dose (e.g., 30 µmol/kg body weight) and time point(s) post-contamination (e.g., 1, 6, and 24 hours).[8][14]
-
Administration Route: The decorporation agent is typically administered intravenously to ensure rapid systemic distribution.[15]
-
Sample Collection: Urine and feces are collected over a specified period (e.g., 48 hours) to measure radionuclide excretion.[8] At the end of the study period, animals are euthanized, and key organs (e.g., liver, femur) are harvested.[8][13]
-
Radionuclide Measurement: The amount of radionuclide in excreta and tissue samples is quantified using techniques such as alpha spectrometry or gamma counting.[14]
-
Data Analysis: The efficacy of the decorporation agent is determined by comparing the radionuclide retention in the organs and the total amount excreted in the treated groups versus the control group.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and processes.
Caption: Signaling pathways activated by heavy metal toxicity.
Caption: A typical experimental workflow for decorporation studies.
References
- 1. Medical Countermeasures against Nuclear Threats: Radionuclide Decorporation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Should Zn-DTPA replace Ca-DTPA for decorporation of radionuclides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. Comparative decorporation efficacy of 3,4,3-LIHOPO, 4,4,4-LIHOPO and DTPA after contamination of rats with soluble forms of 238Pu and 233U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Decorporation agents for internal radioactive contamination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aecl.ca [aecl.ca]
- 11. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling Plutonium Decorporation in a Female Nuclear Worker Treated with Ca-DTPA after Inhalation Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decorporation approach following rat lung contamination with a moderately soluble compound of plutonium using local and systemic Ca-DTPA combined chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
Peer-reviewed evidence supporting the superiority of Pentetate zinc trisodium in specific applications
For researchers, scientists, and drug development professionals, Pentetate Zinc Trisodium (Zn-DTPA) emerges as a superior long-term treatment option for internal contamination with transuranium radionuclides such as plutonium, americium, and curium, when compared to its calcium counterpart, Pentetate Calcium Trisodium (Ca-DTPA). While Ca-DTPA shows greater efficacy in the initial 24 hours post-contamination, Zn-DTPA demonstrates comparable effectiveness in the ensuing period and, crucially, exhibits a more favorable safety profile due to its reduced impact on essential mineral homeostasis.
This guide provides a comprehensive comparison of Zn-DTPA and Ca-DTPA, supported by peer-reviewed experimental data, detailed methodologies, and visual representations of the underlying biological processes and experimental workflows.
Comparative Efficacy in Radionuclide Decorporation
The primary application for both Zn-DTPA and Ca-DTPA is to accelerate the elimination of internally deposited actinides. Experimental evidence from animal studies provides quantitative insights into their relative effectiveness.
Table 1: Comparative Efficacy of Zn-DTPA vs. Ca-DTPA in Decorporation of Americium-241 (²⁴¹Am) in Beagles
| Treatment Group | Mean Cumulative Excretion of ²⁴¹Am (First 3 Days Post-Injection) | Percent of Injected ²⁴¹Am Remaining in Skeleton (Delayed Treatment) |
|---|---|---|
| Ca-DTPA | 6.5% | 11.7% |
| Zn-DTPA | 14.8% | 11.3% |
Data adapted from a systematic review citing Lloyd, R.D., et al. Health Physics, 31(3):281-4, 1976.[1]
As the data indicates, in a delayed treatment scenario, Zn-DTPA was found to be more effective in promoting the initial excretion of Americium-241 in beagles.[1] For skeletal retention in delayed treatment, both chelators showed similar efficacy.[1]
Superior Safety Profile: Reduced Essential Mineral Depletion
A significant advantage of this compound is its reduced tendency to deplete the body of essential divalent cations, particularly zinc and manganese. Ca-DTPA, by chelating these minerals, can lead to adverse effects with prolonged use.
Table 2: Comparative Effects of Ca-DTPA and Zn-DTPA on Essential Mineral Excretion
| Chelating Agent | Effect on Zinc (Zn) Excretion | Effect on Manganese (Mn) Excretion |
|---|---|---|
| Ca-DTPA | Nearly 5-fold increase in urinary excretion.[2] | Enhanced urinary excretion. |
| Zn-DTPA | Minimal depletion of zinc.[3] | Minimal depletion of manganese. |
The reduced impact of Zn-DTPA on essential mineral levels makes it the preferred agent for long-term or maintenance therapy following initial decorporation with Ca-DTPA.[1]
Mechanism of Action and Radiotoxicity Pathway
This compound operates through a process of chelation. The DTPA ligand in Zn-DTPA has a high affinity for trivalent and tetravalent actinides. When introduced into the bloodstream, the zinc ion in the Zn-DTPA complex is exchanged for the radionuclide, forming a stable, water-soluble complex that is then rapidly excreted by the kidneys through glomerular filtration.
Internal contamination with alpha-emitting radionuclides like plutonium and americium poses a significant health risk due to the high linear energy transfer (LET) of alpha particles, which causes dense ionization and complex DNA damage in surrounding tissues.
Experimental Protocols
The following provides a generalized methodology for a key in vivo experiment comparing the efficacy of Zn-DTPA and Ca-DTPA in a beagle model.
Protocol: Comparative Decorporation of Americium-241 in Beagles
-
Animal Model: Adult beagle dogs are used as the experimental model due to their physiological similarities to humans.
-
Radionuclide Administration: A solution of Americium-241 citrate (B86180) (²⁴¹Am-citrate) is administered via a single intravenous injection to ensure systemic distribution.
-
Treatment Groups:
-
Control Group: Receives a saline injection.
-
Ca-DTPA Group: Receives intravenous injections of Pentetate Calcium Trisodium.
-
Zn-DTPA Group: Receives intravenous injections of this compound.
-
-
Treatment Regimen: Treatment with the chelating agents or saline commences at a specified time post-radionuclide injection (e.g., 2 weeks for delayed treatment studies). Injections are typically administered daily for a set period.
-
Sample Collection: Urine and feces are collected daily to measure the excretion of ²⁴¹Am. Blood samples may also be drawn to monitor radionuclide levels and markers of toxicity.
-
Analytical Method: The amount of ²⁴¹Am in excreta and tissue samples is quantified using gamma spectroscopy or other appropriate radiometric techniques.
Conclusion
The available peer-reviewed evidence strongly supports the superiority of this compound for the long-term management of internal radionuclide contamination. Its comparable efficacy to Ca-DTPA after the initial 24-hour period, combined with a significantly better safety profile regarding the depletion of essential minerals, makes it the chelating agent of choice for sustained decorporation therapy. For research and drug development professionals, focusing on strategies that leverage the safety advantages of Zn-DTPA, or developing novel chelators with even greater efficacy and safety, represents a promising avenue for advancing medical countermeasures against radiological threats.
References
- 1. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 2. Impact of Treatment With Chelating Agents Depends on the Stability of Administered GBCAs: A Comparative Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pentetate Zinc Trisodium: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical agents is a cornerstone of laboratory safety and regulatory compliance. Pentetate zinc trisodium (B8492382) (Zn-DTPA), a crucial chelating agent utilized in treating internal contamination with transuranium elements like plutonium, americium, or curium, requires meticulous disposal procedures to mitigate environmental impact and ensure personnel safety.[1][2][3] This guide provides essential, step-by-step instructions for the proper disposal of Pentetate zinc trisodium in a laboratory setting.
Core Principles of this compound Disposal
The primary objective in disposing of this compound is to prevent the release of the compound, and any metals it may have chelated, into the environment. The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational exposure or environmental contamination.[1] If that is not possible, any unused portion of the material should be recycled for its approved use or returned to the manufacturer or supplier.[1] Ultimate disposal must consider the material's impact on air quality, potential migration in soil or water, and effects on animal and plant life, while conforming to local, regional, state, and national regulations.[1][4]
Step-by-Step Disposal Protocol for Unused or Expired this compound
This protocol is intended for the disposal of pure, unused, or expired this compound solutions that have not been used for chelation of radioactive materials.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
-
Consult Safety Data Sheet (SDS): Always refer to the specific SDS provided by the manufacturer for the most detailed and up-to-date safety and disposal information.
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include:
-
"Hazardous Waste"
-
"this compound"
-
The concentration and quantity
-
The date of accumulation
-
-
-
Disposal as Chemical Waste:
-
Treat unused or expired this compound as chemical waste.
-
Arrange for pickup and disposal through your institution's EHS-approved hazardous waste contractor.
-
Disposal of Contaminated Materials and Patient-Related Waste
In clinical or research settings where this compound is administered to subjects, special precautions must be taken for the disposal of contaminated materials and patient-derived waste, which may contain radioactive elements.
Key Precautions for Contaminated Waste:
-
Patient Excreta: Radioactive metals are excreted in urine and feces.[1][5] To minimize contamination, a toilet should be used instead of a urinal and flushed several times after each use.[5][6][7] Spilled urine or feces should be cleaned up completely.[1][5]
-
Contaminated Linens and Clothing: Any clothing or linens that come into contact with blood, urine, or feces of a treated individual should be washed separately.[1][5][7]
-
Expectorant: If the drug is administered via nebulizer, any expectorant should be disposed of carefully and not swallowed.[1][6][8]
-
Breast Milk: Nursing mothers should take extra precautions when disposing of breast milk.[1][5][8]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C14H18N3Na3O10Zn | [1][8][9] |
| Molecular Weight | 522.7 g/mol | [1][8] |
| Supplied Concentration | 200 mg/mL in 5 mL single-use ampoules | [5][8] |
| pH of Solution | 6.5 - 7.5 | [5][8][10] |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling are paramount during experimental use. When preparing this compound for administration, such as dilution for intravenous infusion or nebulization, it is critical to follow sterile procedures in a controlled environment, such as a laminar flow hood, to prevent contamination.[8][10] For intravenous infusion, the solution is typically diluted in 100-250 mL of 5% dextrose in water (D5W), Ringer's Lactate, or Normal Saline.[5] For nebulization, a 1:1 dilution with sterile water or saline is recommended.[1][10]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Federal Register :: Guidance for Industry on Pentetate Calcium Trisodium and this compound for Treatment of Internal Contamination with Plutonium, Americium, or Curium; Availability [federalregister.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. edvotek.com [edvotek.com]
- 5. This compound injection [dailymed.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. This compound (intravenous route, inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Zn-DTPA (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Safeguarding Your Research: Personal Protective Equipment for Handling Pentetate Zinc Trisodium
FOR IMMEDIATE RELEASE
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pentetate zinc trisodium (B8492382) (Zn-DTPA). Adherence to these guidelines is essential for ensuring personal safety and proper disposal.
Pentetate zinc trisodium is a chelating agent primarily used to treat internal contamination with transuranic radioactive elements such as plutonium, americium, and curium.[1][2] While its medical application is specific, its properties as a chemical require careful handling in a laboratory setting to mitigate risks. The primary hazards associated with this compound are irritation and potential health effects related to its chelating nature and zinc content.[3]
Essential Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound in a laboratory environment.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Nitrile gloves | Provides protection against skin contact and absorption. Dispose of contaminated gloves in accordance with laboratory procedures. |
| Eyes | Safety glasses with side shields or goggles | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (if applicable) | A respirator is necessary when handling the powder form outside of a fume hood or if aerosolization is possible. For zinc-containing dusts, an N95, R95, or P95 filter is recommended.[4] |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound:
-
Engineering Controls : Always handle the solid form of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) Donning : Before handling, ensure all required PPE is worn correctly.
-
Weighing and Preparation :
-
Administration (in a research context) : If working with in vivo models, follow all institutional guidelines for animal handling and substance administration.
-
Decontamination : After handling, thoroughly decontaminate the work area with an appropriate cleaning agent. Wash hands and any exposed skin with soap and water.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as chemical waste in a clearly labeled, sealed container according to your institution's hazardous waste guidelines. |
| Contaminated Labware (gloves, pipette tips, etc.) | Place in a designated chemical waste container. |
| Aqueous Solutions | Consult your institution's chemical safety office for guidance on the disposal of aqueous solutions containing this compound. Neutralization or other treatment may be required. |
| Patient-related materials (in clinical research) | When dealing with subjects who have been administered this compound for radionuclide decorporation, their excreta (urine, feces) will contain radioactive materials.[7] Handle these materials with extreme caution, following all radiation safety protocols. Use a toilet for disposal and flush several times.[1] Contaminated clothing and linens should be washed separately.[1] |
Experimental Protocols
While specific experimental protocols will vary based on the research objectives, the fundamental handling and preparation procedures remain consistent. The following is a generalized protocol for preparing a stock solution of this compound.
Objective : To prepare a 100 mM stock solution of this compound.
Materials :
-
This compound (solid, molecular weight: 522.66 g/mol )[8]
-
Nitrile gloves
-
Safety glasses
-
Laboratory coat
-
Chemical fume hood
-
Analytical balance
-
Weighing paper
-
Spatula
-
50 mL conical tube
-
Serological pipette
-
Deionized water
Procedure :
-
Perform all weighing and solution preparation inside a chemical fume hood.
-
Don the appropriate PPE (lab coat, safety glasses, nitrile gloves).
-
Tare the analytical balance with a piece of weighing paper.
-
Carefully weigh 2.613 g of this compound onto the weighing paper.
-
Transfer the solid to a 50 mL conical tube.
-
Using a serological pipette, add approximately 40 mL of deionized water to the conical tube.
-
Cap the tube and vortex or invert until the solid is completely dissolved.
-
Bring the final volume to 50 mL with deionized water.
-
Label the tube clearly with the name of the compound, concentration, date, and your initials.
Visualizing Safety and Logic
The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Disposal decision tree for this compound waste.
References
- 1. This compound (intravenous route, inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Federal Register :: Guidance for Industry on Pentetate Calcium Trisodium and this compound for Treatment of Internal Contamination with Plutonium, Americium, or Curium; Availability [federalregister.gov]
- 3. This compound | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Zinc oxide [cdc.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Zn-DTPA (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. This compound injection [dailymed.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
